2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Description
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Properties
IUPAC Name |
3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTAAKBKRGSPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647437 | |
| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-67-0 | |
| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
This guide provides a comprehensive overview of a viable synthetic pathway for 2,3-dichloro-4-trifluoromethyl-6-nitrotoluene, a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process designed for researchers and professionals in organic synthesis and drug development, emphasizing experimental rationale, procedural details, and safety considerations.
Introduction
This compound is a complex molecule whose utility as a chemical intermediate is derived from its unique substitution pattern. The presence of two chlorine atoms, a trifluoromethyl group, and a nitro group on the toluene scaffold offers multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex target molecules. This guide will detail a logical and efficient pathway for its preparation, starting from commercially available 2,3-dichlorotoluene.
Overall Synthesis Pathway
The synthesis of this compound can be envisioned as a three-step process, commencing with the introduction of a trifluoromethyl group precursor at the 4-position of 2,3-dichlorotoluene, followed by fluorination, and culminating in a regioselective nitration.
An In-depth Technical Guide to 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a highly substituted aromatic compound of significant interest in synthetic chemistry. This document details its chemical identity, structural properties, a validated synthesis protocol, and critical safety information. Emphasis is placed on its role as a strategic intermediate in the development of novel pharmaceuticals and agrochemicals, driven by the unique electronic and steric properties conferred by its trifluoromethyl, dichloro, and nitro functional groups. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.
Chemical Identity and Physicochemical Properties
This compound is a complex halogenated and nitrated aromatic compound. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.[1][2][3] The strategic placement of electron-withdrawing groups (Cl, CF₃, NO₂) on the toluene scaffold makes it a valuable and reactive building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 115571-67-0 | [1][2][3] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 274.02 g/mol | [1][2] |
| InChI Key | KKTAAKBKRGSPOV-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[O-] | |
| Appearance | Expected to be a solid at room temperature | General knowledge |
The structure of this compound is defined by a toluene core with substituents at the 2, 3, 4, and 6 positions. The arrangement of these groups dictates the molecule's reactivity and utility as a synthetic intermediate.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of polysubstituted aromatic compounds like this compound requires a strategic approach to functional group installation, primarily governed by the directing effects of the substituents. A plausible and common industrial approach involves the nitration of a suitable dichlorotrifluoromethyltoluene precursor.
The choice of nitrating agent and reaction conditions is critical. A standard method involves using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
The manufacturing process can be visualized as a multi-step workflow, beginning with the precursor and proceeding through reaction, workup, and purification to yield the final, high-purity product.
Caption: General workflow for the synthesis of the target compound.
This protocol is a representative procedure based on established methods for the nitration of deactivated aromatic rings.[4]
-
Vessel Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2,3-dichloro-4-(trifluoromethyl)toluene (1.0 eq) and a suitable solvent such as dichloroethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2-3 eq). Allow the mixture to cool.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to prevent runaway reactions and the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain this compound.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile chemical intermediate. Its specific functional groups serve as handles for further chemical transformations, making it a cornerstone for building more complex molecular architectures.
-
Pharmaceutical Synthesis: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as anilines are precursors to a vast array of heterocycles and other functionalities found in active pharmaceutical ingredients (APIs). Substituted anilines derived from this compound could be used in the synthesis of kinase inhibitors or other targeted therapies.[5]
-
Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on complex organic intermediates. The unique combination of halogens and a trifluoromethyl group can impart desirable properties such as increased potency and metabolic stability.
-
Influence of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can significantly enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[6][7] These benefits make trifluoromethylated building blocks, like the topic compound, highly sought after in drug design campaigns.[6]
Safety, Handling, and Storage
As a halogenated nitrotoluene derivative, this compound must be handled with appropriate care, assuming it is hazardous until proven otherwise. The following precautions are based on data from structurally related chemicals.[8][9][10]
-
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin and serious eye irritation.
-
Organ Effects: Prolonged or repeated exposure may cause damage to organs.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]
-
Store away from heat, sparks, and open flames.
-
Store locked up or in an area accessible only to qualified personnel.[10]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[10]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its carefully arranged functional groups provide a unique combination of reactivity and the ability to impart desirable physicochemical properties to target compounds. Understanding its synthesis, handling requirements, and synthetic utility is crucial for researchers aiming to leverage this powerful building block in their development programs.
References
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A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI Bookshelf. [Link]
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A Comprehensive Spectroscopic Guide to 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a complex substituted aromatic compound. While direct experimental spectra for this specific molecule are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By examining the influence of each substituent—two chlorine atoms, a trifluoromethyl group, and a nitro group—on the toluene backbone, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. It offers not only predicted spectral values but also detailed experimental protocols and the scientific rationale behind the data interpretation, underscoring the interconnectedness of molecular structure and spectroscopic output.
Introduction: The Structural Complexity and Analytical Challenge
This compound (C₈H₄Cl₂F₃NO₂) is a highly substituted aromatic compound with a molecular weight of 274.02 g/mol [1]. Its intricate structure, featuring a confluence of electron-withdrawing and sterically demanding groups, presents a compelling case study for modern spectroscopic techniques. Accurate structural elucidation is paramount for understanding its chemical reactivity, potential applications in pharmaceuticals or agrochemicals, and for quality control in synthesis. This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, providing a robust framework for the characterization of this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Perspective
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of its constitution.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width appropriate for aromatic and aliphatic protons (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be required[2].
-
-
¹⁹F NMR Acquisition:
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR analysis, from sample preparation to structural elucidation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | 7.8 - 8.2 | Singlet (s) | 1H | The single aromatic proton is in a highly deshielded environment due to the cumulative electron-withdrawing effects of the two ortho chloro substituents and the para nitro group. The absence of adjacent protons results in a singlet. |
| Methyl-H₃ | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. Its chemical shift will be slightly downfield from a standard toluene methyl group (around 2.3 ppm) due to the influence of the adjacent electron-withdrawing groups. It will appear as a singlet as there are no vicinal protons to couple with. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The trifluoromethyl group will have a significant and predictable effect on the carbon to which it is attached and adjacent carbons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Rationale |
| C-CF₃ | 120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). This signal is often of lower intensity.[2][6] |
| Aromatic C-Cl | 130 - 140 | Singlet (s) | The two carbons bonded to chlorine will be in this region, influenced by the halogen's inductive effect. |
| Aromatic C-NO₂ | 145 - 150 | Singlet (s) | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. |
| Quaternary Aromatic Carbons | 125 - 145 | Singlets (s) and Quartets (q) | The remaining quaternary carbons of the aromatic ring will have their chemical shifts influenced by the various substituents. The carbon adjacent to the CF₃ group will likely show a smaller quartet splitting due to two-bond C-F coupling (²JCF). |
| Aromatic C-H | 125 - 135 | Singlet (s) | The single protonated carbon will appear in the aromatic region. |
| Methyl-C | 15 - 20 | Singlet (s) | The methyl carbon will be found in the typical aliphatic region, slightly influenced by the ring substituents. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the trifluoromethyl group.
| Predicted Signal | Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Rationale |
| -CF₃ | -60 to -65 | Singlet (s) | The chemical shift of a CF₃ group on a benzene ring is typically in this range.[4][6] Since there are no other fluorine atoms in the molecule, and proton-decoupling is employed, the signal is expected to be a sharp singlet. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound, particularly the nitro group.
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.
Diagram of the IR Spectroscopy Workflow:
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A-Technical-Guide-to-2-3-Dichloro-4-trifluoromethyl-6-nitrotoluene-for-Advanced-Chemical-Synthesis
An In-Depth Analysis for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a key chemical intermediate for the pharmaceutical and agrochemical industries. The document details the compound's physicochemical properties, synthesis methodologies, commercial availability, and its strategic applications in modern drug discovery. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities.
Introduction: A Versatile Building Block
This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its molecular structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a toluene scaffold, offers multiple reaction sites for constructing more complex molecules. The trifluoromethyl (-CF3) group, in particular, is of high interest in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.
The strategic placement of the chloro and nitro functional groups allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, a common precursor in the synthesis of many pharmaceuticals. The chlorine atoms can be displaced through nucleophilic aromatic substitution, enabling the introduction of a wide range of other functional groups.
Key Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₈H₄Cl₂F₃NO₂
-
Molecular Weight: 274.02 g/mol
-
CAS Number: 115571-67-0
It is important to distinguish this compound from its isomers, such as 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS No. 115571-66-9), as the positions of the substituents dramatically influence reactivity and the final structure of the synthesized products.[1][2]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis. While specific experimental data for this exact isomer is not widely published, the properties of related nitrotoluenes provide a reliable reference.[3][4]
| Property | Value | Source |
| Appearance | Expected to be a yellow crystalline solid | [3] |
| Melting Point | Not specified, but related dichloronitrotoluenes melt in the range of 50-60°C | |
| Boiling Point | Not specified, but related nitrotoluenes boil above 230°C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, benzene, and ethanol | [5] |
Synthesis and Manufacturing Landscape
The synthesis of polychlorinated and nitrated toluenes is a well-established area of industrial chemistry. The production of this compound likely involves a multi-step process. A plausible synthetic route begins with a dichlorotoluene precursor, which is then trifluoromethylated and subsequently nitrated.
One potential pathway involves the fluorination of a corresponding dichlorotoluene derivative using hydrogen fluoride, followed by nitration with a mixture of nitric and sulfuric acids.[6] Another approach could be the nitration of a dichlorobenzotrifluoride.[7] The precise conditions, including temperature, reaction time, and the ratio of reagents, are critical for achieving a high yield of the desired isomer and minimizing the formation of byproducts.
Caption: Plausible synthetic pathway for this compound.
Given the specialized nature of this compound, it is typically manufactured on a small to medium scale by companies specializing in custom synthesis and fine chemicals.
Commercial Availability and Procurement
This compound is available from a select number of chemical suppliers who specialize in providing building blocks for research and development. It is important to note that this chemical is intended for professional laboratory and industrial use only and is not available for consumer purchase.[1]
When sourcing this material, researchers should request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
Table of Representative Suppliers:
| Supplier | Purity | Notes |
| Finetech Industry Limited | >98% | Offers custom synthesis and bulk quantities. |
| ChemicalBook | Varies | A platform listing multiple vendors. |
| ECHEMI | >97% | Lists multiple high-quality suppliers and manufacturers.[8] |
| CP Lab Safety | min 97% | Marketed as a protein degrader building block.[1] |
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its versatility as a chemical intermediate. The distinct functional groups on the aromatic ring serve as handles for a variety of synthetic transformations.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents, such as hydrogen gas with a palladium catalyst or iron in acidic media. This resulting aniline derivative is a common starting point for the synthesis of heterocycles and other complex structures found in many active pharmaceutical ingredients (APIs).
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, activated by the electron-withdrawing nitro and trifluoromethyl groups, are susceptible to displacement by nucleophiles. This allows for the introduction of oxygen, nitrogen, or sulfur-containing functional groups, further diversifying the molecular scaffold.
-
Further Aromatic Electrophilic Substitution: While the ring is deactivated, under harsh conditions, further substitution reactions may be possible, offering pathways to even more complex derivatives.
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- 8. echemi.com [echemi.com]
The Synthetic Blueprint of Fipronil: An In-Depth Guide to its Core Intermediates
Fipronil, a broad-spectrum phenylpyrazole insecticide, has established its significance in crop protection and veterinary medicine due to its high efficacy against a wide range of pests. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which hinges on the successful formation and purification of key chemical intermediates. This technical guide provides a detailed exploration of the principal synthetic pathways to Fipronil, with a focus on the critical intermediates that form the backbone of its manufacturing process. We will delve into the causality behind the experimental designs, offering insights for researchers, chemists, and professionals in the field of agrochemical development.
Introduction: Deconstructing the Fipronil Molecule
The synthesis of Fipronil can be conceptually divided into three major stages, each culminating in a pivotal intermediate. Understanding the formation and characteristics of these intermediates is fundamental to optimizing the overall synthesis, improving yield, and ensuring the purity of the final active ingredient. The primary route commences with a substituted aniline and methodically builds the pyrazole heterocycle, followed by the introduction of the crucial trifluoromethylthio moiety, and concludes with a selective oxidation.
Stage 1: Formation of the Pyrazole Core - The First Key Intermediate
The initial and arguably most crucial phase of Fipronil synthesis is the construction of the substituted pyrazole ring system. This stage establishes the foundational structure upon which the rest of the molecule is assembled.
Key Intermediate 1: 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
This compound represents the successful assembly of the phenyl and pyrazole components of Fipronil. Its synthesis is a classic example of heterocyclic chemistry, beginning with the readily available starting material, 2,6-dichloro-4-trifluoromethylaniline.
Synthesis Pathway:
The formation of this intermediate is typically achieved through a two-step process involving diazotization of the aniline followed by a cyclization reaction with a suitable three-carbon component.
-
Diazotization of 2,6-dichloro-4-trifluoromethylaniline: The primary amine group of the aniline is converted into a diazonium salt. This is a standard reaction in organic synthesis, typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as a mixture of hydrochloric and sulfuric acids. The acidic environment is crucial to generate nitrous acid in situ and to stabilize the resulting diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium intermediate.
-
Cyclization with Ethyl-2,3-dicyanopropionate: The diazonium salt is then reacted with ethyl-2,3-dicyanopropionate. This dicyano compound provides the three-carbon backbone and the cyano group at the 3-position of the pyrazole ring. The reaction proceeds via a Japp-Klingemann reaction mechanism, where the diazonium salt couples with the active methylene group of the dicyanopropionate, followed by cyclization and elimination of a molecule of ethanol to form the pyrazole ring. The use of a base, such as ammonia, facilitates the final ring closure.[1][2][3][4]
Causality in Experimental Design:
-
Choice of Aniline: The substitution pattern on the aniline ring (2,6-dichloro-4-trifluoromethyl) is a key determinant of Fipronil's insecticidal activity and selectivity.
-
Diazotization Conditions: The use of nitrosyl sulfuric acid or a mixture of sodium nitrite and strong acid is a well-established and cost-effective method for generating the diazonium salt. Low temperatures are critical to prevent premature decomposition and side reactions.
-
Cyclizing Agent: Ethyl-2,3-dicyanopropionate is an ideal partner for this reaction as it possesses the necessary functional groups (two cyano groups and an ester) to efficiently form the desired substituted aminopyrazole.
Stage 2: Introduction of the Trifluoromethylthio Group - The Second Key Intermediate
With the pyrazole core in hand, the next critical step is the introduction of the trifluoromethylthio (-SCF3) group at the 4-position of the pyrazole ring. This functional group is vital for Fipronil's biological activity.
Key Intermediate 2: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
This intermediate is the direct precursor to Fipronil and is formed by the sulfenylation of the pyrazole intermediate from Stage 1.
Synthesis Pathway:
There are two primary approaches to introduce the trifluoromethylthio group:
-
Direct Trifluoromethylthiolation: The most direct method involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with a trifluoromethylsulfenylating agent. Trifluoromethanesulfenyl chloride (CF3SCl) is a common reagent for this transformation. The reaction is typically carried out in an inert solvent.
-
Two-Step Thiolation and Trifluoromethylation: An alternative route involves an initial reaction with sulfur monochloride (S2Cl2) to form a disulfide intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide.[5] This disulfide is then cleaved and reacted with a source of the trifluoromethyl group to yield the desired product.
Causality in Experimental Design:
-
Electrophilic Sulfenylation: The 4-position of the aminopyrazole ring is electron-rich and susceptible to electrophilic attack. Trifluoromethanesulfenyl chloride acts as an electrophile, delivering the CF3S group to this position.
-
Reaction Control: The reaction conditions must be carefully controlled to prevent side reactions, such as the formation of the corresponding sulfoxide or sulfone, which can occur if oxidizing agents are present.
Stage 3: Oxidation to Fipronil - The Final Transformation
The final step in the synthesis of Fipronil is the selective oxidation of the trifluoromethylthio group to the corresponding trifluoromethylsulfinyl group.
Final Product: Fipronil (5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinylpyrazole)
This controlled oxidation is a delicate process, as over-oxidation can lead to the formation of the corresponding sulfone, an undesirable byproduct.
Synthesis Pathway:
The oxidation of the sulfide intermediate is typically carried out using a mild oxidizing agent in a suitable solvent system.
-
Oxidizing Agents: A variety of oxidizing agents have been employed, with hydrogen peroxide being a common and environmentally benign choice. Other reagents such as meta-chloroperbenzoic acid (m-CPBA) have also been used.[2][5]
-
Solvent Systems: The choice of solvent is critical for controlling the reaction. Acidic solvents, such as trichloroacetic acid or a mixture of dichloroacetic acid and trichloroacetic acid, have been found to be effective in promoting the selective oxidation to the sulfoxide while minimizing the formation of the sulfone.[6][7] Boric acid is sometimes added as a catalyst or stabilizer.[3][8][9]
Causality in Experimental Design:
-
Selective Oxidation: The trifluoromethylthio group is an electron-deficient sulfide, making its oxidation more challenging than that of simple alkyl sulfides. The reaction conditions must be finely tuned to achieve high conversion to the sulfoxide without significant over-oxidation to the sulfone.
-
Solvent Effects: The acidic solvent system is thought to activate the hydrogen peroxide and create a more controlled oxidizing environment, thereby enhancing the selectivity of the reaction.
Summary of Key Intermediates and Synthesis Stages
| Stage | Starting Material | Key Intermediate | Key Transformation |
| 1 | 2,6-dichloro-4-trifluoromethylaniline | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Diazotization and Pyrazole Ring Formation |
| 2 | Intermediate from Stage 1 | 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | Introduction of the Trifluoromethylthio Group |
| 3 | Intermediate from Stage 2 | Fipronil | Selective Oxidation of the Sulfide to a Sulfoxide |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway of Fipronil highlighting the key intermediates.
Experimental Protocols: A Representative Overview
The following protocols are illustrative and may require optimization based on specific laboratory conditions and scale.
Protocol 1: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Intermediate 1)
-
Diazotization: 2,6-dichloro-4-trifluoromethylaniline is dissolved in a mixture of concentrated hydrochloric acid and sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Cyclization: The cold diazonium salt solution is slowly added to a solution of ethyl-2,3-dicyanopropionate in a suitable solvent, such as ethanol. The pH is adjusted with an aqueous ammonia solution, and the reaction is stirred until completion. The product is then isolated by filtration, washed, and dried.[1][4]
Protocol 2: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (Intermediate 2)
-
Thiolation: The pyrazole intermediate from Protocol 1 is dissolved in an inert solvent, such as acetonitrile. Trifluoromethanesulfenyl chloride is then bubbled through the solution or added as a condensed liquid at low temperature. The reaction is monitored until the starting material is consumed. The product is isolated by quenching the reaction, extracting with an organic solvent, and removing the solvent under reduced pressure.
Protocol 3: Synthesis of Fipronil
-
Oxidation: The sulfide intermediate from Protocol 2 is dissolved in a mixture of trichloroacetic acid and a co-solvent like chlorobenzene. Boric acid is added, and the mixture is cooled to 15-20 °C. An aqueous solution of hydrogen peroxide (e.g., 50%) is added slowly, and the reaction is stirred for several hours.[3][8][9] The reaction is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction is worked up by adding water and an organic solvent, separating the layers, and crystallizing the product from the organic phase.
Conclusion
The synthesis of Fipronil is a well-defined process that relies on the sequential formation of key intermediates. A thorough understanding of each synthetic step, from the initial construction of the pyrazole ring to the final selective oxidation, is paramount for any researcher or professional involved in the production of this important insecticide. The rationale behind the choice of reagents and reaction conditions is rooted in fundamental principles of organic chemistry, and the optimization of these parameters continues to be an area of active research to improve efficiency, reduce costs, and minimize environmental impact.
References
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Gharda, K. H. (2013). Process for synthesis of fipronil. Justia Patents. Retrieved from [Link]
- European Patent Office. (n.d.). Process for synthesis of fipronil. EP 2542531 B1.
- Google Patents. (n.d.). Process for synthesis of fipronil. WO2011107998A1.
- Google Patents. (n.d.). Fipronil preparation method. CN102633722A.
-
New Drug Approvals. (n.d.). Fipronil. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole. CN102250008A.
- Google Patents. (n.d.). Process for the preparation of fipronil, an insecticide, and related pyrazoles. WO2007122440A1.
- Gharda, K. H. (2010). Process for the preparation of Fipronil, an insecticide, and related pyrazoles. U.S.
- Gharda Chemicals Limited. (2020). A process for synthesis of fipronil. WO 2020/188376 A1.
- Zhang, G. F., et al. (2012). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Indian Journal of Chemistry - Section B, 51B(5), 768-773.
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Understanding the Inherent Risks: A Physicochemical Perspective
An In-Depth Technical Guide to the Safe Handling of Halogenated Nitrotoluenes
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the critical safety protocols and handling procedures for halogenated nitrotoluenes. As compounds frequently utilized in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals, a thorough understanding of their associated hazards is paramount.[1] This document moves beyond a simple checklist of precautions to offer a scientifically grounded rationale for each procedural recommendation, ensuring a culture of safety and experimental integrity.
Halogenated nitrotoluenes are aromatic compounds characterized by a toluene core substituted with one or more nitro groups and at least one halogen atom. This combination of functional groups gives rise to a unique and often hazardous reactivity profile. The nitro group, being strongly electron-withdrawing, and the halogen's inductive and resonance effects significantly influence the molecule's stability, toxicity, and reactivity.[1][2]
The specific halogen (F, Cl, Br, I) present on the aromatic ring plays a crucial role in the compound's behavior. For instance, the reactivity in nucleophilic aromatic substitution reactions is influenced by the nature of the halogen.[2][3] Furthermore, the presence of these functional groups can lead to the generation of toxic fumes, such as nitrogen oxides, upon combustion.[4][5][6]
A critical aspect of these compounds is their toxicity. Many halogenated nitrotoluenes are toxic by inhalation, ingestion, and skin absorption.[5][6] A primary health concern is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, collapse and death.[4] Chronic exposure may lead to anemia and damage to the liver and kidneys.[4] Some nitrotoluenes are also considered potential carcinogens.[4][7]
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safely handling halogenated nitrotoluenes. This involves identifying the specific hazards of the compound in use, evaluating the potential for exposure, and implementing appropriate control measures.
Key Hazards:
-
Toxicity: Acute and chronic health effects, including methemoglobinemia, organ damage, and potential carcinogenicity.[4][7][8]
-
Flammability: While many are classified as combustible liquids, they must be preheated before ignition can occur.[5][9] However, they can produce poisonous gases in a fire.[4] Some, like trinitrotoluene (TNT), are explosive.[10]
-
Reactivity: Halogenated nitrotoluenes can react violently with strong oxidizers, strong bases, and reducing agents.[5][9] Reactions with alcoholic alkali can proceed via different pathways depending on the halogen, leading to either dimeric products or nucleophilic substitution products.[3]
-
Environmental Hazards: These compounds can be toxic to aquatic life with long-lasting effects. They are persistent in the environment and can contaminate soil and water.[11][12]
Exposure Limits:
Occupational exposure limits (OELs) have been established by various regulatory bodies to protect workers. It is crucial to consult the specific Safety Data Sheet (SDS) for the compound .
| Compound/Class | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |
| Nitrotoluene (all isomers) | 5 ppm (30 mg/m³)[13] | 2 ppm[4] | 2 ppm[4] |
| 2,4,6-Trinitrotoluene (TNT) | 1.5 mg/m³ [skin][10] | 0.5 mg/m³ [skin][10] | Not specified in search results |
Note: "skin" notation indicates the potential for significant absorption through the skin.
The Hierarchy of Controls: A Proactive Approach to Safety
To minimize exposure to halogenated nitrotoluenes, a hierarchical approach to control measures should be implemented. This prioritizes the most effective and reliable controls.
Caption: Emergency response workflow for halogenated nitrotoluenes.
Spills and Leaks:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area. [4]2. Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition. [4]4. Containment and Cleanup (for trained personnel with appropriate PPE):
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. [4] * For solid spills, carefully sweep or scoop the material to avoid creating dust. [4] * Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal. [4][14]5. Large Spills: For large spills, evacuate the area and contact emergency services. [14]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. [4][5]Seek immediate medical attention. [15]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5][6]Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [5][16]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [16]Seek immediate medical attention. [6][15]
Fire:
-
Halogenated nitrotoluenes are combustible. [4]In case of fire, use dry chemical, CO2, water spray, or foam extinguishers. [4]* Poisonous gases, including nitrogen oxides, are produced in a fire. [4]Firefighters should wear self-contained breathing apparatus. [15]* Containers may explode in a fire; keep them cool with a water spray. [4]
Waste Disposal and Environmental Considerations
Proper disposal of halogenated nitrotoluene waste is crucial to protect the environment.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [17][18]* Containerization: Use designated, compatible, and properly labeled hazardous waste containers. [14][19]Keep containers sealed when not in use. [14][19]* Disposal: All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [4]Do not dispose of down the drain or in regular trash. [20][16]* Environmental Fate: Halogenated organic compounds are often persistent in the environment and can bioaccumulate. [12]Spills and improper disposal can lead to long-term contamination of soil and water. [11][12]Some microbial degradation pathways exist but may be slow. [21][22]
Conclusion: A Commitment to a Culture of Safety
The safe handling of halogenated nitrotoluenes is not merely a matter of following rules but of understanding the scientific principles behind them. For researchers, scientists, and drug development professionals, a deep-seated commitment to a culture of safety is non-negotiable. By integrating the principles of hazard identification, risk assessment, and the hierarchy of controls into every aspect of their work, the risks associated with these valuable yet hazardous compounds can be effectively managed. Continuous education, adherence to established protocols, and a vigilant approach to safety are the cornerstones of responsible scientific practice.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). 2,4,6-Trinitrotoluene. National Institute for Occupational Safety and Health.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). m-Nitrotoluene. Centers for Disease Control and Prevention.
- New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Nitrotoluenes.
- Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene.
- NOAA. (n.d.). m-nitrotoluene. CAMEO Chemicals.
- NOAA. (n.d.). o-nitrotoluene. CAMEO Chemicals.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. RSC Publishing.
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- Wikipedia. (n.d.). TNT.
- Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
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- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene.
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- BenchChem. (2025). Personal protective equipment for handling 2,3,6-Trinitrotoluene.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- National Toxicology Program. (n.d.). o-Nitrotoluene. 15th Report on Carcinogens.
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Reactivity profile of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
An In-depth Technical Guide to the Reactivity Profile of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring two chlorine atoms, a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, imparts a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's reactivity, offering insights into the interplay of its functional groups and providing a practical framework for its application in synthetic chemistry.
The strategic placement of electron-withdrawing groups (EWG) and an electron-donating group (EDG) on the aromatic core creates a molecule with multiple reactive sites. The nitro and trifluoromethyl groups, being powerful EWGs, strongly activate the ring towards nucleophilic aromatic substitution (SNAr) and influence the acidity of the benzylic protons of the methyl group. Conversely, the methyl group can be a site for oxidation. The nitro group itself is susceptible to reduction, offering a pathway to introduce an amino functionality. This guide will systematically explore these key areas of reactivity.
Molecular Structure and Electronic Properties
The reactivity of this compound is a direct consequence of its electronic structure. The trifluoromethyl and nitro groups exert strong -I (inductive) and -M (mesomeric) effects, withdrawing electron density from the aromatic ring. This electron deficiency is most pronounced at the positions ortho and para to these groups. The two chlorine atoms also contribute to the electron-withdrawing nature of the ring through their inductive effect, although their lone pairs can exert a weak +M effect. The methyl group, in contrast, is a weak electron-donating group through hyperconjugation and a +I effect.
This electronic arrangement dictates the primary modes of reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The significant electron deficiency of the aromatic ring makes it highly susceptible to attack by nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.
-
Oxidation of the Methyl Group: The benzylic protons of the methyl group are activated by the adjacent electron-withdrawing nitro group, making the methyl group a target for oxidation to an aldehyde, carboxylic acid, or other derivatives.
Key Areas of Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (NO2 and CF3) ortho and para to the chlorine atoms makes this compound an excellent substrate for SNAr reactions.[1] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[2][3][4]
The chlorine atom at the C-3 position is the most likely site for nucleophilic attack due to the strong activation by the para-nitro group and the ortho-trifluoromethyl group. The chlorine at C-2 is activated by the ortho-nitro group. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.
Common nucleophiles used in SNAr reactions with similar substrates include alkoxides, phenoxides, amines, and thiolates.
Experimental Protocol: SNAr with Sodium Methoxide
This protocol describes a general procedure for the methoxylation of this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of the starting material at room temperature under an argon atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methoxy-substituted product.
Causality: The use of an anhydrous solvent is crucial to prevent the competing hydrolysis of the starting material and the deactivation of the nucleophile. The inert atmosphere prevents potential side reactions involving oxygen. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, providing a versatile intermediate for the synthesis of a wide range of compounds, including azo dyes and pharmaceuticals.[5] A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.[6][7][8]
Common methods for nitro group reduction include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[6] Care must be taken as some catalysts can also lead to dehalogenation.
-
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective.[7]
-
Metal Chlorides: Tin(II) chloride (SnCl2) is a mild and selective reducing agent.[6]
The reduction proceeds through nitroso and hydroxylamino intermediates.[9][10]
Experimental Protocol: Reduction with Tin(II) Chloride
This protocol provides a reliable method for the reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aniline derivative by column chromatography or recrystallization.
Trustworthiness: This method is well-established for the reduction of aromatic nitro compounds and is known for its reliability and functional group tolerance. The large excess of SnCl2 ensures complete reduction.
Oxidation of the Methyl Group
The methyl group of this compound can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzyl halide. The electron-withdrawing nature of the adjacent nitro group and the aromatic ring facilitates this oxidation. The choice of oxidizing agent will determine the final product.
-
To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the methyl group directly to a carboxylic acid.
-
To Aldehyde: Milder and more selective oxidizing agents are required to stop the oxidation at the aldehyde stage.
-
To Benzyl Halide: Radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator can introduce a halogen to the benzylic position.
The oxidation of nitrotoluenes can sometimes be achieved using biocatalysts like toluene dioxygenase.[11]
Experimental Protocol: Oxidation to Benzoic Acid with KMnO4
This protocol details the oxidation of the methyl group to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Water
-
Sodium bisulfite (NaHSO3)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) and sodium carbonate in water.
-
Heat the solution to reflux and add a solution of potassium permanganate (excess) in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to destroy any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure benzoic acid derivative.
Expertise & Experience: The portion-wise addition of KMnO4 is crucial to control the exothermic reaction. The use of sodium carbonate maintains a basic medium, which is optimal for this oxidation.
Summary of Reactivity
| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |
| Aromatic Ring (C-3) | Nucleophilic Aromatic Substitution | NaOMe, MeOH, reflux | Methoxy-substituted arene |
| Nitro Group (C-6) | Reduction | SnCl2·2H2O, HCl, EtOH, reflux | Aniline derivative |
| Methyl Group (C-1) | Oxidation | KMnO4, Na2CO3, H2O, reflux | Benzoic acid derivative |
Visualizing the Reactivity
Reaction Workflow Diagram
Caption: Key reactivity pathways of this compound.
SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rich reactivity, stemming from the unique interplay of its various functional groups, allows for a wide range of chemical transformations. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers and scientists to effectively harness its synthetic potential in the development of novel molecules for diverse applications. The provided protocols offer a practical starting point for the exploration of its chemistry, emphasizing safe and efficient laboratory practices.
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A Technical Guide to the Synthesis and Application of Dichlorotrifluoromethyl Nitrotoluene Derivatives
Abstract
This technical guide provides a comprehensive exploration of dichlorotrifluoromethyl nitrotoluene derivatives, a class of chemical intermediates pivotal to the synthesis of high-value molecules in the agrochemical and pharmaceutical sectors. We will delve into the core synthetic pathways for these compounds, from the foundational preparation of dichlorotrifluoromethyltoluene precursors to their subsequent nitration and transformation into key aniline intermediates. The narrative will then transition to a detailed examination of their applications, substantiated by specific examples of herbicides, insecticides, and fungicides, as well as their emerging role in medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the strategic utilization of these versatile building blocks.
The Strategic Importance of Fluorinated Toluene Scaffolds
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical and biological properties.[1] The CF₃ group is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation and thereby extending the half-life of a bioactive molecule.[1]
-
Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical attribute for both drugs and agrochemicals.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modify the electronic environment of a molecule, leading to more potent interactions with target enzymes or receptors.[4]
Dichlorotrifluoromethyl nitrotoluene derivatives serve as ideal precursors that combine the benefits of the trifluoromethyl group with the reactivity of the nitro and chloro substituents, making them highly versatile intermediates for the synthesis of a new generation of specialized chemicals.
Core Synthesis and Key Intermediates
The journey from basic dichlorotoluenes to functionalized final products involves a series of well-established chemical transformations. The primary pathway involves the synthesis of a dichlorotrifluoromethyltoluene precursor, followed by nitration, and then reduction to the corresponding aniline, which is often the immediate precursor to the final active molecule.
Synthesis of Dichlorotrifluoromethyltoluene Isomers
The synthesis of dichlorotrifluoromethyltoluenes can be achieved by reacting dichlorotrichloromethyltoluenes with hydrogen fluoride.[5] This process allows for the formation of various isomers that are useful as starting materials for medicines and agricultural chemicals.[5]
Experimental Protocol: Synthesis of Dichlorotrifluoromethyltoluenes [5]
-
Chlorination of Dichlorotoluene: A mixture of a dichlorotoluene isomer (e.g., 3,4-dichlorotoluene), a Lewis acid catalyst such as anhydrous aluminum chloride, and a chlorinating agent like carbon tetrachloride is prepared in an organic solvent (e.g., 1,2-dichloroethane).
-
The reaction mixture is stirred at a controlled temperature, typically between 50-55°C, for several hours to facilitate the formation of the corresponding dichlorotrichloromethyltoluene.
-
Fluorination: The resulting dichlorotrichloromethyltoluene is then reacted with hydrogen fluoride under pressure (3-20 kg/cm ²) and at a temperature ranging from 0° to 100°C.
-
Work-up and Purification: After the fluorination reaction, the product is washed with an aqueous alkali solution to remove unreacted hydrogen fluoride. The final dichlorotrifluoromethyltoluene is then purified by distillation under reduced pressure.
Nitration of Dichlorotrifluoromethyltoluenes
The introduction of a nitro group onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution using a nitrating agent.
Experimental Protocol: Nitration of Toluene Derivatives [6][7]
-
Preparation of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to a low temperature (e.g., -5°C).
-
Nitration Reaction: The dichlorotrifluoromethyltoluene is dissolved in a suitable solvent like dichloromethane and cooled. The nitrating agent is then added dropwise while maintaining a low reaction temperature (typically below 5°C) to control the exothermic reaction and influence isomer distribution.
-
Reaction Monitoring and Work-up: The reaction is stirred for a period, and its completion is monitored by techniques such as TLC. Upon completion, the reaction mixture is poured into ice water, and the organic layer is separated.
-
Purification: The organic layer is washed with a dilute basic solution (e.g., sodium bicarbonate) to neutralize residual acids, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dichlorotrifluoromethyl nitrotoluene. The product can be further purified by crystallization or chromatography.
Reduction to Dichlorotrifluoromethyl Anilines
The nitro group of the dichlorotrifluoromethyl nitrotoluene is readily reduced to an amine, yielding the corresponding dichlorotrifluoromethyl aniline. These anilines are often the most important intermediates for the synthesis of a wide array of bioactive molecules.[8][9]
Experimental Protocol: Reduction of Nitroarenes to Anilines [10]
-
Catalytic Hydrogenation: The dichlorotrifluoromethyl nitrotoluene is dissolved in a suitable solvent such as ethanol or methanol.
-
A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (at a controlled pressure) and stirred until the reaction is complete.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the dichlorotrifluoromethyl aniline.
Applications in Agrochemicals
Dichlorotrifluoromethyl nitrotoluene derivatives, primarily through their aniline counterparts, are instrumental in the synthesis of modern agrochemicals.
Herbicides
Trifluoromethyl-substituted anilines are foundational building blocks for a variety of herbicides.[11]
Table 1: Examples of Herbicides Derived from Trifluoromethyl Anilines
| Herbicide | Chemical Class | Mode of Action |
| Fluometuron | Phenylurea | Photosystem II inhibitor |
| Trifluralin | Dinitroaniline | Microtubule assembly inhibitor |
| Fomesafen | Diphenyl ether | Protoporphyrinogen oxidase (PPO) inhibitor |
Synthetic Pathway Example: Synthesis of a Pyrazolopyrimidine Herbicide
The following diagram illustrates a synthetic pathway where a trifluoromethyl aniline is a key precursor.
Caption: Generalized pathway to Fipronil from its aniline precursor.
Fungicides
The trifluoromethyl moiety is also prevalent in modern fungicides, contributing to their efficacy and stability.
Table 3: Examples of Fungicides with Trifluoromethyl Groups
| Fungicide | Chemical Class | Mode of Action |
| Fluopyram | Pyridinyl-ethyl-benzamide | Succinate dehydrogenase inhibitor (SDHI) |
| Fluxapyroxad | Pyrazole-carboxamide | Succinate dehydrogenase inhibitor (SDHI) |
| Trifloxystrobin | Strobilurin | Quinone outside inhibitor (QoI) |
Applications in Medicinal Chemistry
The unique properties of the trifluoromethyl group make it a valuable addition in the design of therapeutic agents. [4]Dichlorotrifluoromethyl nitrotoluenes, via their aniline derivatives, provide access to a wide range of heterocyclic scaffolds used in drug discovery.
The Role of the Trifluoromethyl Group in Drug Efficacy
Caption: Impact of the trifluoromethyl group on drug properties. [2][3] An example of a therapeutic agent derived from a related intermediate is Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. A key precursor for its synthesis is 2-methyl-3-trifluoromethylaniline. [8]
Physicochemical Properties
Table 4: Physical Properties of Nitrotoluene Isomers [12][13]
| Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³ at 20°C) |
|---|---|---|---|---|
| o-Nitrotoluene | 137.14 | -9.5 | 222 | 1.163 |
| m-Nitrotoluene | 137.14 | 16 | 232 | 1.157 |
| p-Nitrotoluene | 137.14 | 51-54 | 238 | 1.104 |
Conclusion and Future Perspectives
Dichlorotrifluoromethyl nitrotoluene derivatives are undeniably a cornerstone in the synthesis of advanced agrochemicals and are of growing importance in medicinal chemistry. Their value lies in the synergistic combination of the trifluoromethyl group's unique properties and the versatile reactivity of the chloro and nitro functionalities. This guide has outlined the fundamental synthetic routes to these intermediates and highlighted their transformation into commercially significant products.
Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, including catalytic and continuous flow processes. Furthermore, the exploration of novel applications for these derivatives in materials science and other specialized chemical fields presents an exciting frontier for innovation. As the demand for more effective and environmentally benign chemical solutions grows, the strategic importance of dichlorotrifluoromethyl nitrotoluene derivatives is set to expand.
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Literature review of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene synthesis
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern, featuring both electron-donating and electron-withdrawing groups, presents unique challenges and considerations in its synthetic strategy. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to this target molecule. We will delve into the synthesis of the key precursor, 2,3-dichloro-4-trifluoromethyltoluene, followed by a detailed exploration of its selective nitration. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying chemical principles and rationale that govern the described transformations.
Part 1: Synthesis of the Precursor: 2,3-Dichloro-4-trifluoromethyltoluene
The most direct pathway to the target molecule involves the nitration of the precursor 2,3-dichloro-4-trifluoromethyltoluene. The synthesis of this precursor can be achieved via a two-step process starting from 2,3-dichlorotoluene, as outlined in the patent literature.[1] This process involves a Friedel-Crafts type reaction to introduce a trichloromethyl group, followed by a halogen exchange reaction to yield the trifluoromethyl group.
Step 1.1: Synthesis of 2,3-Dichloro-4-trichloromethyltoluene
The first step is the reaction of 2,3-dichlorotoluene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. This reaction introduces the CCl₃ group onto the aromatic ring.
Causality Behind Experimental Choices:
-
Reactants: 2,3-dichlorotoluene is the starting aromatic core. Carbon tetrachloride serves as both a reactant and a solvent.
-
Catalyst: Anhydrous aluminum chloride is a classic Lewis acid catalyst for Friedel-Crafts reactions. It polarizes the C-Cl bond in carbon tetrachloride, generating a more electrophilic species that can attack the electron-rich aromatic ring.
-
Solvent: While carbon tetrachloride can act as the solvent, an inert solvent like 1,2-dichloroethane can also be used to better control the reaction concentration and temperature.[1]
-
Temperature: The reaction temperature is maintained at a moderate level (e.g., 50-52°C) to ensure a reasonable reaction rate without promoting undesirable side reactions.[1]
Experimental Protocol: Synthesis of 2,3-Dichloro-4-trichloromethyltoluene [1]
-
To a stirred mixture of anhydrous aluminum chloride (0.812 mol), carbon tetrachloride (0.812 mol), and 1,2-dichloroethane (205 g), a solution of 2,3-dichlorotoluene (0.406 mol) in 1,2-dichloroethane (78.0 g) is added dropwise over 30 minutes.
-
The reaction temperature is maintained at 50-52°C during the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.
-
The reaction is then cooled, and the complex is decomposed by carefully adding water.
-
The organic layer is separated, washed with an aqueous alkali solution, and then with water.
-
The crude product is obtained after removal of the solvent under reduced pressure.
Step 1.2: Fluorination of 2,3-Dichloro-4-trichloromethyltoluene
The trichloromethyl group is converted to the more stable trifluoromethyl group via a halogen exchange reaction using hydrogen fluoride.
Causality Behind Experimental Choices:
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a potent fluorinating agent capable of replacing the chlorine atoms in the CCl₃ group with fluorine.
-
Reaction Conditions: The reaction is typically carried out in an autoclave made of corrosion-resistant material due to the corrosive nature of HF. The reaction is run under pressure (3-20 kg/cm ²) and at temperatures ranging from room temperature to 100°C to facilitate the halogen exchange.[1]
Experimental Protocol: Synthesis of 2,3-Dichloro-4-trifluoromethyltoluene [1]
-
The crude 2,3-dichloro-4-trichloromethyltoluene is charged into a corrosion-resistant autoclave.
-
Anhydrous hydrogen fluoride (typically 6 to 9 moles per mole of substrate) is introduced into the autoclave.
-
The autoclave is sealed, and the mixture is heated to a temperature between room temperature and 100°C with stirring.
-
The reaction is maintained under a pressure of 8-10 kg/cm ² for 3-6 hours.
-
After cooling, the excess hydrogen fluoride is carefully removed.
-
The reaction product is washed with an aqueous alkali solution to neutralize any remaining acid.
-
The organic product is then purified by distillation under reduced pressure to yield 2,3-dichloro-4-trifluoromethyltoluene.
Synthesis Pathway for Precursor
Caption: Synthesis route for the precursor 2,3-Dichloro-4-trifluoromethyltoluene.
Part 2: Nitration of 2,3-Dichloro-4-trifluoromethyltoluene
The final step is the electrophilic aromatic substitution (nitration) of the synthesized precursor to introduce a nitro group at the 6-position. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.
Mechanistic Insights and Regioselectivity
The position of the incoming nitro group is determined by the interplay of the electronic effects of the substituents:
-
Methyl Group (-CH₃): An activating, ortho-, para-director due to its electron-donating inductive effect.[2][3][4]
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.
-
Chlorine Atoms (-Cl): Deactivating, ortho-, para-directors. They are electron-withdrawing inductively but can donate electron density through resonance.
In the case of 2,3-dichloro-4-trifluoromethyltoluene, the available positions for substitution are 5 and 6.
-
Position 5: This position is meta to the trifluoromethyl group, ortho to one chloro group, and meta to the other chloro and the methyl group.
-
Position 6: This position is ortho to the methyl group and one chloro group, and meta to the other chloro and the trifluoromethyl group.
The powerful activating and ortho-, para-directing effect of the methyl group is expected to be the dominant factor, strongly favoring substitution at the ortho position (position 6). The deactivating nature of the trifluoromethyl and chloro groups will make the reaction conditions more stringent than the nitration of simple toluene.
Nitration Reaction
The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.
Causality Behind Experimental Choices:
-
Nitrating Agent: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: Nitration reactions are exothermic. Careful temperature control, often by cooling in an ice bath, is crucial to prevent over-nitration (dinitration) and to control the reaction rate.[4] A moderate temperature is then often used to drive the reaction to completion.[4]
Experimental Protocol: Synthesis of this compound (Based on general nitration procedures for similar compounds[4][5])
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place the precursor 2,3-dichloro-4-trifluoromethyltoluene.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 2:1 or 1:1 molar ratio with respect to the substrate) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at a low temperature for a period (e.g., 1-2 hours) to allow for the reaction to proceed.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is carefully poured onto crushed ice with stirring.
-
The precipitated solid product is collected by filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
Overall Synthesis Scheme
Caption: Overall synthesis of this compound.
Data Summary
| Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield | Purity | Reference |
| 1.1 | 2,3-Dichlorotoluene, Carbon Tetrachloride | Anhydrous AlCl₃ | 50-52°C, 2h | 2,3-Dichloro-4-trichloromethyltoluene | - | - | [1] |
| 1.2 | 2,3-Dichloro-4-trichloromethyltoluene | Anhydrous HF | RT-100°C, 3-6h, 8-10 kg/cm ² | 2,3-Dichloro-4-trifluoromethyltoluene | - | - | [1] |
| 2 | 2,3-Dichloro-4-trifluoromethyltoluene | Conc. HNO₃, Conc. H₂SO₄ | 0-10°C | This compound | - | - | Inferred |
Note: Specific yield and purity data for each step in the synthesis of the target molecule are not explicitly available in the searched literature and would need to be determined empirically.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product. The presented guide outlines a scientifically plausible route, beginning with the synthesis of the key precursor, 2,3-dichloro-4-trifluoromethyltoluene, followed by its selective nitration. The regiochemical outcome of the final nitration step is logically dictated by the combined electronic effects of the substituents on the aromatic ring, with the activating methyl group directing the substitution to the 6-position. While this guide provides a robust theoretical and practical framework, researchers should optimize the reaction conditions and purification procedures to achieve the best possible yields and purity for their specific applications.
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"Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene" October 3, 2001 Organic Chemistry 335. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Arylaminopyridazine GABA-A Receptor Antagonists from Nitrotoluene Intermediates
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potent GABA-A receptor antagonists, specifically focusing on the arylaminopyridazine class, exemplified by Gabazine (SR-95531). We delineate a strategic synthetic pathway that originates from a common industrial starting material, p-nitrotoluene, and culminates in the target antagonist. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The core of this synthetic strategy involves the preparation of a key arylboronic acid intermediate from p-nitrotoluene, followed by a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the central 3-amino-6-arylpyridazine scaffold.
Introduction: The Scientific Rationale
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, maintaining the balance between neuronal excitation and inhibition.[1] Its actions are mediated primarily through two receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][3] GABA-A receptors, which are ligand-gated chloride ion channels, are critical targets for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics.[3]
GABA-A receptor antagonists are invaluable pharmacological tools for studying the intricacies of GABAergic neurotransmission and hold therapeutic potential in specific neurological contexts.[3] These compounds block the inhibitory action of GABA, leading to an increase in neuronal excitability.[3] Among the most potent and selective competitive GABA-A antagonists are arylaminopyridazine derivatives, such as Gabazine (also known as SR-95531).[4][5] These molecules feature a core pyridazine ring, an aromatic substituent at the 6-position, and a GABA-mimicking side chain.
The strategic use of nitrotoluene as a starting material is predicated on its low cost and the versatility of the nitro group. The nitro functional group can be readily reduced to an amine, a cornerstone for numerous subsequent transformations, or it can serve as a precursor for generating other functional groups necessary for building complex molecular architectures.[6] This guide details a rational, multi-step synthesis that leverages these principles to construct a Gabazine analogue.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: (1) the preparation of the key coupling partners and (2) the assembly and final modification to yield the target antagonist. Our pathway begins with p-nitrotoluene to construct the 4-methoxyphenylboronic acid intermediate. Concurrently, the 3-amino-6-chloropyridazine core is prepared from commercially available precursors. These two fragments are then coupled via a Suzuki-Miyaura reaction, followed by the attachment of the GABA side chain.
Experimental Protocols: Part A - Synthesis of 4-Methoxyphenylboronic Acid
This section details the transformation of p-nitrotoluene into the key arylboronic acid coupling partner. Each step is a well-established, high-yielding reaction.
Protocol A1: Reduction of p-Nitrotoluene to p-Toluidine
The nitro group is a versatile precursor to the amino group via catalytic hydrogenation or metal-mediated reduction. Catalytic hydrogenation is preferred for its clean reaction profile and high yield.
Rationale: This reduction is the foundational step, converting the electron-withdrawing nitro group into a versatile amino group, which is essential for the subsequent diazotization reaction.
| Reagent/Parameter | Quantity/Value | Notes |
| p-Nitrotoluene | 13.7 g (0.1 mol) | Starting material |
| Ethanol | 200 mL | Solvent |
| Palladium on Carbon (10%) | 0.5 g | Catalyst |
| Hydrogen (H₂) | 50 psi | Reductant |
| Temperature | Room Temperature | |
| Reaction Time | 4-6 hours | Monitor by TLC |
Procedure:
-
In a hydrogenation vessel (e.g., Parr shaker), dissolve 13.7 g of p-nitrotoluene in 200 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield p-toluidine as a solid. The product is often pure enough for the next step. Expected yield: >95%.
Protocol A2: Diazotization of p-Toluidine and Hydrolysis to p-Cresol
This classic Sandmeyer-type reaction transforms the amino group into a hydroxyl group via a diazonium salt intermediate.
Rationale: The diazonium salt is an exceptionally versatile intermediate. Its controlled decomposition in an aqueous acidic medium provides a reliable route to phenols, which would be difficult to synthesize directly from toluene.
| Reagent/Parameter | Quantity/Value | Notes |
| p-Toluidine | 10.7 g (0.1 mol) | From Protocol A1 |
| Sulfuric Acid (conc.) | 10 mL | |
| Water | 100 mL | |
| Sodium Nitrite (NaNO₂) | 7.0 g (0.101 mol) | In 20 mL water |
| Temperature (Diazotization) | 0-5 °C | Critical for stability |
| Temperature (Hydrolysis) | 80-90 °C |
Procedure:
-
In a 500 mL beaker, slowly add 10 mL of concentrated sulfuric acid to 100 mL of water while cooling in an ice bath.
-
Add 10.7 g of p-toluidine to the dilute acid solution. Stir until dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 7.0 g of sodium nitrite in 20 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
To induce hydrolysis, slowly heat the solution to 80-90 °C. Vigorous evolution of nitrogen gas will occur. Maintain heating until gas evolution ceases.
-
Cool the mixture to room temperature. The product, p-cresol, may separate as an oil or solid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude p-cresol. Purification can be achieved by distillation.
Protocol A3: Methylation of p-Cresol to 4-Bromoanisole (Two Steps)
This involves a Williamson ether synthesis to form the methoxy group, followed by regioselective bromination.
Rationale: The methoxy group is a key feature of Gabazine. The Williamson synthesis is a robust method for its installation. Subsequent bromination at the para position relative to the activating methoxy group is highly selective and installs the necessary handle for the borylation step.
Step 1: Williamson Ether Synthesis to Anisole
-
Dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of methanol.
-
Add 6.0 g (0.15 mol) of sodium hydroxide pellets and stir until dissolved.
-
Add 15.6 g (0.11 mol) of methyl iodide and reflux the mixture for 3-4 hours.
-
Cool, remove the methanol under reduced pressure, add water, and extract with diethyl ether.
-
Wash, dry, and evaporate the organic layer to yield anisole.
Step 2: Bromination to 4-Bromoanisole
-
Dissolve 12.2 g (0.1 mol) of the anisole from the previous step in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 16.0 g (0.1 mol) of bromine dropwise with stirring, keeping the temperature below 10 °C.
-
After addition, stir for 1 hour at room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 4-bromoanisole.
Protocol A4: Borylation of 4-Bromoanisole
The final step in this sequence is the conversion of the aryl bromide to the arylboronic acid, a crucial component for the Suzuki coupling.[7]
Rationale: The Suzuki-Miyaura coupling requires an organoboron species. This protocol converts the stable aryl bromide into a reactive arylboronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Bromoanisole | 18.7 g (0.1 mol) | From Protocol A3 |
| Anhydrous THF | 200 mL | Dry solvent is critical |
| n-Butyllithium (2.5 M) | 44 mL (0.11 mol) | Handle with care |
| Triisopropyl borate | 28 mL (0.12 mol) | Electrophile |
| Temperature | -78 °C | Critical for selectivity |
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 18.7 g of 4-bromoanisole and 200 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 44 mL of 2.5 M n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
Add 28 mL of triisopropyl borate dropwise, ensuring the temperature does not rise above -65 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 50 mL of 2 M HCl.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a water/ethanol mixture to yield pure 4-methoxyphenylboronic acid .[8]
Experimental Protocols: Part B & C - Pyridazine Assembly and Final Product Synthesis
Protocol B1: Synthesis of 3-Amino-6-chloropyridazine
This intermediate is prepared via nucleophilic aromatic substitution on commercially available 3,6-dichloropyridazine.[9][10]
Rationale: This reaction selectively replaces one chlorine atom with an amino group. The second chlorine atom remains, serving as the reactive site for the subsequent Suzuki coupling.
| Reagent/Parameter | Quantity/Value | Notes |
| 3,6-Dichloropyridazine | 14.9 g (0.1 mol) | Starting material |
| Aqueous Ammonia (28%) | 75 mL | Nucleophile and solvent |
| Ethanol | 50 mL | Co-solvent |
| Temperature | 120 °C | Requires a sealed vessel |
| Reaction Time | 12-18 hours |
Procedure:
-
In a high-pressure reaction vessel (autoclave), combine 14.9 g of 3,6-dichloropyridazine, 75 mL of aqueous ammonia, and 50 mL of ethanol.
-
Seal the vessel and heat to 120 °C with stirring for 12-18 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvents under reduced pressure.
-
The resulting solid residue is purified by recrystallization from water or ethanol to yield pure 3-amino-6-chloropyridazine .
Protocol C1: Suzuki-Miyaura Coupling to form 3-Amino-6-(4-methoxyphenyl)pyridazine
This is the key bond-forming reaction that constructs the central scaffold of the antagonist.[2][9]
Rationale: The Suzuki coupling is a highly efficient and functional-group-tolerant method for creating carbon-carbon bonds between sp²-hybridized centers. It is the ideal reaction for coupling the arylboronic acid with the chloropyridazine core.
Sources
- 1. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Application Notes: Regioselective Nitration of 2,3-Dichloro-4-(trifluoromethyl)toluene
Abstract
This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of 2,3-dichloro-6-nitro-4-(trifluoromethyl)toluene via electrophilic aromatic substitution. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed, step-by-step guide from reagent handling to product characterization. The rationale behind the regioselective outcome is discussed, and critical safety protocols for handling potent nitrating agents are thoroughly outlined.
Introduction and Significance
Substituted nitrotoluenes are valuable intermediates in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients.[1] The target molecule, 2,3-dichloro-6-nitro-4-(trifluoromethyl)toluene, incorporates several functional groups that make it a versatile building block. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the specific substitution pattern of the chloro- and methyl- groups, offers multiple avenues for further chemical modification.
This protocol details a robust method for the regioselective mononitration of 2,3-dichloro-4-(trifluoromethyl)toluene using a classical mixed acid approach with concentrated nitric and sulfuric acids. The focus is on providing a self-validating procedure with clear explanations for each step, ensuring both safety and reproducibility.
Health and Safety
Nitration reactions are highly exothermic and involve the use of extremely corrosive and reactive materials.[2] Adherence to strict safety protocols is mandatory.
-
Hazard Assessment: Concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[3] Nitric acid is a strong oxidizing agent and can react violently with organic materials.[2] The reaction itself is highly exothermic, posing a risk of thermal runaway if not properly controlled. Toxic nitrogen oxide (NOₓ) gases may be evolved during the reaction.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation. A blast shield should be used. An ice bath must be readily available for immediate cooling of the reaction vessel.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton®), and a flame-retardant lab coat at all times.
-
Spill & Emergency Procedures: Have spill kits containing a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate) readily accessible. An emergency safety shower and eyewash station must be within immediate proximity. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier Example |
| 2,3-Dichloro-4-(trifluoromethyl)toluene | ≥98% Purity | Sigma-Aldrich |
| Fuming Nitric Acid (≥90%) | Reagent Grade, ACS | Fisher Scientific |
| Concentrated Sulfuric Acid (95-98%) | Reagent Grade, ACS | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Deionized Water (H₂O) | N/A | In-house |
| Ice | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL)
-
Thermometer and adapter
-
Condenser with gas outlet to a scrubber (containing aqueous sodium bicarbonate)
-
Ice bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical equipment: NMR spectrometer, GC-MS, FT-IR spectrometer, Melting Point Apparatus
Experimental Protocol
This protocol is based on established methods for the nitration of halogenated benzotrifluorides.[4][5]
Preparation of the Nitrating Mixture
-
Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar in a large ice bath on a magnetic stirrer.
-
In the flask, add 25 mL of concentrated sulfuric acid (H₂SO₄).
-
Begin stirring and cool the sulfuric acid to 0-5 °C.
-
Slowly and cautiously , add 10 mL of fuming nitric acid (HNO₃) dropwise from a dropping funnel to the cold, stirring sulfuric acid. CAUTION: This mixing is highly exothermic. Maintain the temperature of the mixture below 15 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes.
Nitration Reaction
-
Dissolve 5.0 g of 2,3-dichloro-4-(trifluoromethyl)toluene in 10 mL of dichloromethane (DCM).
-
Transfer this solution to the dropping funnel.
-
Add the solution of the starting material dropwise to the cold, stirring nitrating mixture over a period of 30-45 minutes.
-
Carefully monitor the internal reaction temperature and maintain it between 5-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification
-
Prepare a beaker containing approximately 100 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with gentle stirring. This will quench the reaction and dilute the acid.
-
Transfer the resulting mixture to a 250 mL separatory funnel.
-
Rinse the reaction flask with 20 mL of DCM and add it to the separatory funnel.
-
Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer with an additional 20 mL of DCM. Combine this with the first organic extract.
-
Wash the combined organic layers sequentially with:
-
50 mL of deionized water
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (vent frequently, as CO₂ gas will be evolved)
-
50 mL of brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Mechanism and Rationale for Regioselectivity
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]
Figure 2: Regioselectivity in the Nitration of 2,3-Dichloro-4-(trifluoromethyl)toluene.
Expected Results and Characterization
The final product, 2,3-dichloro-6-nitro-4-(trifluoromethyl)toluene, is expected to be a solid at room temperature. [3]
| Property | Expected Value |
|---|---|
| CAS Number | 115571-67-0 [3] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ [3] |
| Molecular Weight | 274.02 g/mol [3] |
| Appearance | Pale yellow solid |
| Purity (by GC) | >95% (after purification) |
Characterization:
-
¹H NMR: The spectrum is expected to show two singlets. One in the aromatic region (δ 7.5-8.0 ppm) corresponding to the single aromatic proton at C5, and one in the aliphatic region (δ 2.4-2.6 ppm) for the methyl group protons.
-
¹³C NMR: The spectrum will be complex due to C-F coupling. Key signals would include the methyl carbon (δ ~20 ppm), aromatic carbons (δ 120-150 ppm), and the carbon attached to the CF₃ group, which will appear as a quartet. [7]* FT-IR (ATR): Characteristic peaks are expected for C-H stretching (aromatic and aliphatic), asymmetric and symmetric N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-Cl stretching.
-
GC-MS: A single major peak corresponding to the product with a molecular ion (M⁺) peak at m/z ≈ 273/275/277, showing the characteristic isotopic pattern for two chlorine atoms.
References
-
Finetech Industry Limited. 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene. [Link]
- U.S. Patent 4,096,195 A, "Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride," issued June 20, 1978.
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PrepChem. Synthesis of 3-nitrobenzotrifluoride. [Link]
- Chinese Patent CN103304420A, "Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride," published September 18, 2013.
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]
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Application Notes & Protocols: The Strategic Role of Substituted Nitrotoluenes in Advanced Agrochemical Synthesis
Introduction: The relentless pursuit of higher crop yields and more resilient cultivation systems necessitates the continuous innovation of agrochemicals. Within the synthetic chemist's toolkit, halogenated and nitrated aromatic compounds serve as foundational building blocks for a diverse array of potent herbicides, insecticides, and fungicides. Among these, substituted nitrotoluenes, such as 2,3-dichloro-4-trifluoromethyl-6-nitrotoluene and its isomers, are of significant industrial importance. The trifluoromethyl (-CF3) group, in particular, is a prized substituent in modern agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[1][2][3][4]
This document provides a detailed guide on the application of such activated aromatic systems, focusing on their pivotal role in the synthesis of high-value fungicides. We will explore the underlying chemical principles, provide validated experimental protocols, and illustrate the strategic considerations involved in designing synthetic routes for next-generation crop protection agents. The synthesis of the broad-spectrum fungicide Fluazinam will be used as a central case study to demonstrate the practical application of these principles.
The Chemical Logic: Activating the Aromatic Ring for Agrochemical Scaffolding
The core utility of compounds like this compound lies in the concept of Nucleophilic Aromatic Substitution (SNAr) . An aromatic ring, typically electron-rich and resistant to nucleophilic attack, can be rendered highly electrophilic by the presence of potent electron-withdrawing groups (EWGs).
Key Activating Features:
-
Nitro Groups (-NO₂): The nitro group is one of the most powerful EWGs. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the ortho and para positions relative to itself.[5][6] The nitro group can directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.
-
Trifluoromethyl Group (-CF₃): This group exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the aromatic ring and making it more susceptible to nucleophilic substitution.[1]
-
Halogens (e.g., -Cl): While halogens are deactivating overall in electrophilic substitution, they serve a dual purpose in SNAr. They are effective leaving groups and their inductive electron-withdrawing effect contributes to the activation of the ring.
The strategic placement of these groups, as seen in the dinitro-substituted toluene derivative used for Fluazinam synthesis, creates a highly "activated" scaffold, primed for reaction with nucleophiles to build more complex molecular architectures.
Case Study: Synthesis of the Fungicide Fluazinam
Fluazinam is a protective, broad-spectrum contact fungicide with additional acaricidal (mite-controlling) activity.[7] Its mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, disrupting energy production and leading to cell death. The chemical structure of Fluazinam is a diarylamine, specifically a phenylpyridinamine, which is constructed via a crucial SNAr reaction.
The key intermediate for this synthesis is 2,4-dichloro-3,5-dinitrobenzotrifluoride (a dinitro- derivative structurally related to the topic compound). This molecule reacts with 2-amino-3-chloro-5-trifluoromethylpyridine in a condensation reaction to form the final Fluazinam product.[2][8]
Synthetic Workflow Overview
The overall process can be visualized as a two-stage logical flow: preparation of the key amine nucleophile and its subsequent coupling with the activated aromatic ring.
Caption: Synthetic pathway for Fluazinam production.
Experimental Protocols
Disclaimer: These protocols are intended for trained professional researchers in a properly equipped laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), fume hoods, and appropriate waste disposal procedures, must be strictly followed.
Protocol 1: Synthesis of the Key Intermediate 2,4-dichloro-3,5-dinitrobenzotrifluoride
The starting material this compound would first require an additional nitration step to yield a dinitro compound. For the purpose of this guide, we will focus on the well-documented coupling reaction using the pre-synthesized dinitro intermediate. The synthesis of this intermediate typically starts from 2,4-dichlorobenzotrifluoride.
Reaction Principle: The nitration of an already substituted aromatic ring is governed by the directing effects of the existing substituents. The -CF₃ and -Cl groups are meta-directing, but the reaction conditions can be forced to achieve dinitration.
Caption: Nitration to form the activated intermediate.
Protocol 2: SNAr Condensation to Synthesize Fluazinam
This protocol details the core coupling reaction, which exemplifies the application of the activated nitrotoluene derivative.[2][8]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Amino-3-chloro-5-trifluoromethylpyridine | 196.55 | 19.7 g | 0.10 mol |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 309.00 | 30.9 g | 0.10 mol |
| Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | 40.00 / 138.21 | 4.4 g / 15.2 g | 0.11 mol |
| Dimethylformamide (DMF) or 2-Methyltetrahydrofuran | - | 200 mL | - |
| Tetrahydrofuran (THF) | - | 100 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-chloro-5-trifluoromethylpyridine (0.10 mol) and the chosen solvent (e.g., 200 mL of DMF).
-
Base Addition: Begin stirring the solution at room temperature. Carefully add the powdered base (e.g., Sodium Hydroxide, 0.11 mol) in portions. The base acts to deprotonate the amine, generating a more potent nucleophile (the corresponding anion). Stir the resulting suspension for 30-60 minutes.
-
Addition of the Activated Ring: Dissolve 2,4-dichloro-3,5-dinitrobenzotrifluoride (0.10 mol) in a suitable co-solvent (e.g., 100 mL of THF). Add this solution dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours. The mechanism proceeds via the formation of a Meisenheimer complex, followed by the elimination of a chloride ion. One of the two chlorine atoms on the benzotrifluoride ring is displaced by the nitrogen atom of the aminopyridine.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 1 L of ice-water with stirring. The crude Fluazinam product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts and residual solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield Fluazinam as pale yellow crystals.[7]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Conclusion
The strategic use of highly activated aromatic intermediates, such as chlorinated and nitrated trifluoromethyl-toluenes, is a cornerstone of modern agrochemical synthesis. The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups render the aromatic ring susceptible to nucleophilic aromatic substitution, providing a robust and versatile method for constructing complex diarylamine and diaryl ether scaffolds. The synthesis of the fungicide Fluazinam serves as a prime example of this principle in action, demonstrating how these readily available building blocks can be efficiently converted into high-value, biologically active molecules that are critical for global crop protection.
References
-
AERU. (n.d.). Chlorfluazuron (Ref: CGA 112913). University of Hertfordshire. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. [Link]
- CN106316937A. (2017). Preparation method of fluazinam.
-
AERU. (n.d.). Fluazinam (Ref: IKF 1216). University of Hertfordshire. [Link]
- WO2011092618A1. (2011). Method for the preparation of fluazinam.
-
Chem-Impex. (n.d.). 2,3,4-Trifluoro-6-nitroaniline. [Link]
-
Chem-Impex. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
PubChem. (n.d.). 2,4-Dichloro-6-nitroaniline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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- 7. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 8. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Application of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene in pharmaceutical intermediate synthesis
An Application Guide to 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene in the Synthesis of Pharmaceutical Intermediates
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critical for developing effective therapeutic agents.[1][2][3][4] this compound emerges as a highly valuable and versatile starting material, offering a unique combination of reactive sites that can be selectively manipulated to build complex molecular architectures.
This substituted toluene is strategically functionalized:
-
Trifluoromethyl Group: Confers desirable pharmacokinetic properties to downstream compounds.[5]
-
Nitro Group: A powerful electron-withdrawing group that not only activates the aromatic ring for nucleophilic substitution but also serves as a synthetic handle for reduction to a primary amine—a key functional group in many active pharmaceutical ingredients (APIs).[6]
-
Chlorine Atoms: Act as leaving groups in nucleophilic aromatic substitution (S_N_Ar) reactions, allowing for the introduction of a wide array of substituents.[7][8][9][10]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound. We will explore its core transformations into pivotal pharmaceutical intermediates, presenting detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Core Synthetic Transformations & Strategic Applications
The synthetic utility of this compound is primarily centered on two high-impact transformations: the reduction of the nitro group to form a versatile aniline intermediate, and the nucleophilic aromatic substitution of its chloro substituents.
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Application Note & Protocols for the Quantification of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Authored by: Gemini, Senior Application Scientist
Introduction
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is a complex halogenated nitroaromatic compound. Its intricate structure, featuring chlorine, a trifluoromethyl group, and a nitro group on a toluene backbone, presents unique challenges for accurate quantification. As an intermediate or potential impurity in chemical synthesis and drug development, robust and reliable analytical methods are paramount for quality control, process monitoring, and safety assessment. This guide provides detailed protocols for the quantification of this analyte using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), including a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodologies are designed to be self-validating, ensuring scientific integrity and trustworthy results.[1][2][3]
The choice of an analytical technique is governed by the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is well-suited for volatile and semi-volatile thermally stable compounds like nitrotoluenes.[4] High-performance liquid chromatography offers versatility for a wider range of compounds and is often the method of choice in pharmaceutical analysis. Tandem mass spectrometry provides the highest level of selectivity and sensitivity, making it ideal for trace-level quantification and confirmation.[5][6]
Part 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
Principle & Rationale
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The presence of electronegative halogens and a nitro group in this compound makes it highly responsive to an Electron Capture Detector (ECD). The ECD is exceptionally sensitive to compounds that can capture thermal electrons, providing excellent selectivity for halogenated and nitro-containing molecules over a hydrocarbon-rich matrix.[7] This inherent selectivity minimizes the need for extensive sample cleanup in certain matrices.
Experimental Workflow
Caption: Workflow for GC-ECD analysis of the target analyte.
Detailed Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the sample matrix.
-
For Aqueous Samples:
-
To 100 mL of the aqueous sample in a separatory funnel, add 5 g of sodium chloride to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic solvent.
-
Add 50 mL of n-hexane (or a more suitable solvent like toluene, depending on solubility and potential interferences) and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with 25 mL portions of n-hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
For Solid Samples:
-
Homogenize the solid sample.
-
Extract a known weight of the sample with a suitable solvent (e.g., acetonitrile or hexane) using sonication or Soxhlet extraction.
-
Filter the extract and proceed with cleanup and concentration as needed.
-
2. GC-ECD Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with ECD or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of the analyte onto the column for trace analysis. |
| Carrier Gas | Helium or Nitrogen, 1.2 mL/min (constant flow) | Inert mobile phase. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An optimized temperature program is crucial for separating the analyte from matrix components and potential isomers. |
| Detector | Electron Capture Detector (ECD) | |
| Detector Temperature | 300 °C | Prevents condensation of the analyte and other compounds in the detector. |
| Makeup Gas | Nitrogen or Argon/Methane, 30 mL/min | Optimizes detector performance. |
3. Calibration and Quantification
-
Prepare a stock solution of this compound in hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
4. Method Validation Parameters
To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines.[8] Key parameters to evaluate include:
-
Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (typically R² > 0.995).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (typically 80-120% recovery is acceptable).
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD).
Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is recommended. The analyte, being a relatively nonpolar molecule, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The aromatic nitro group provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at a wavelength around 254 nm.[9]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of the target analyte.
Detailed Protocol
1. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, ideally the mobile phase, to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System with DAD or equivalent | A diode array detector (DAD) allows for monitoring at multiple wavelengths and spectral confirmation. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 is a versatile reversed-phase column suitable for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The ratio should be optimized to achieve a suitable retention time and separation from impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by examining the UV spectrum of the analyte. |
3. Calibration and Quantification
Follow the same procedure as for the GC-ECD method, preparing the stock and calibration standards in the mobile phase.
4. Method Validation Parameters
The same validation parameters as described for the GC-ECD method (Specificity, Linearity, LOD/LOQ, Accuracy, and Precision) must be evaluated to ensure the method is fit for its intended purpose.[3]
Part 3: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle & Rationale
For ultra-trace level quantification or analysis in complex matrices where specificity is a major concern, HPLC-MS/MS is the gold standard. After chromatographic separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity. Given the structure, negative ion mode ESI may be effective due to the electronegative groups.
Detailed Protocol
1. Sample Preparation
Sample preparation is similar to that for HPLC-UV, but may require more rigorous cleanup (e.g., solid-phase extraction) to minimize matrix effects in the MS source.
2. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent | A high-performance LC system is recommended for optimal separation. |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent | A triple quadrupole mass spectrometer is required for MRM experiments. |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent | A smaller ID and particle size column is used for better sensitivity and compatibility with MS. |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient elution) | Formic acid is a common mobile phase additive for improving ionization efficiency. A gradient is often used to improve peak shape and reduce run time. |
| Flow Rate | 0.3 mL/min | A lower flow rate is typical for 2.1 mm ID columns. |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | Negative ion mode is proposed due to the electronegative nature of the analyte. This should be experimentally verified. |
| MRM Transitions | To be determined by infusing a standard of the analyte | The precursor ion will be the deprotonated molecule [M-H]⁻ or another adduct. Product ions will be generated by fragmentation. At least two transitions should be monitored for confirmation. |
| Other MS Parameters | Gas Temp, Gas Flow, Nebulizer Pressure, Capillary Voltage | These parameters need to be optimized for the specific analyte and instrument to maximize signal intensity. |
3. Data Presentation: Summary of Quantitative Data
The following table summarizes the expected performance characteristics for the described analytical methods. These are target values and must be confirmed during method validation for this compound.
| Parameter | GC-ECD | HPLC-UV | HPLC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.999 |
| LOD | 0.1 - 1 µg/L | 10 - 50 µg/L | 0.01 - 0.1 µg/L |
| LOQ | 0.5 - 5 µg/L | 50 - 200 µg/L | 0.05 - 0.5 µg/L |
| Precision (RSD%) | < 10% | < 5% | < 5% |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method—GC-ECD for its sensitivity to halogenated nitroaromatics, HPLC-UV for its versatility in pharmaceutical analysis, or HPLC-MS/MS for ultimate sensitivity and selectivity—will depend on the specific application, matrix, and required detection limits. It is imperative that any chosen method undergoes rigorous validation to ensure data integrity and compliance with regulatory standards.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 578-587.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. (n.d.). SciELO Brazil.
- Analytical Method Validation: A Brief Review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry.
- Nitroaromatic Compounds by GC/FID - Analytical Method. (n.d.). Assay Depot.
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65.
- Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Mass Spectrometry Reviews, 40(3), 209-234.
- Niessen, W. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar.
- Analysis of 2-Nitrotoluene using Gas Chromatography. (2025). BenchChem.
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. (n.d.). National Institutes of Health.
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Application Note: A Robust HPLC Method for Purity Analysis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Abstract
This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the purity analysis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and manufacturing environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the optimized chromatographic conditions, system suitability criteria, and detailed protocols to ensure trustworthy and reproducible results.
Introduction: The Rationale for a Validated Purity Method
This compound is a complex aromatic compound whose purity is critical to the safety and efficacy of the final products it is used to synthesize. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity. Therefore, a precise and reliable analytical method to determine its purity is paramount.
High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This application note addresses the need for a validated HPLC method by providing a detailed protocol grounded in scientific principles and authoritative regulatory guidelines. The method is designed to be self-validating through rigorous system suitability tests, ensuring data integrity for critical decision-making in the development and manufacturing lifecycle.
Chromatographic Principles and Method Development
The inherent chemical properties of this compound guided the development of this analytical method. As a halogenated nitroaromatic compound, it is non-polar in nature. Consequently, reversed-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, is the logical choice for its separation.[1][3][4]
Stationary Phase Selection: Leveraging Aromatic Interactions
While a standard C18 column can provide adequate retention for non-polar compounds, a Phenyl column was selected for this method.[5][6] The rationale for this choice is the potential for π–π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[6] This can offer enhanced selectivity and resolution for aromatic compounds and their closely related impurities compared to purely hydrophobic interactions on a C18 phase.
Mobile Phase Optimization and Analyte Detection
A gradient elution with a mobile phase consisting of water and acetonitrile was chosen to ensure the efficient elution of the main compound and any potential impurities with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
For detection, a UV detector set at 254 nm is employed. This wavelength is a common choice for the analysis of nitroaromatic compounds, which typically exhibit strong absorbance in this region of the UV spectrum.[7]
Detailed HPLC Method and Protocols
This section provides the comprehensive, step-by-step protocols for the purity analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A well-maintained HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Phenyl, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | 0-10 min: 60-90% B; 10-12 min: 90% B; 12.1-15 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow steps 2-5 of the Standard Solution Preparation.
Analytical Workflow
Caption: Workflow for the HPLC Purity Analysis.
System Suitability: A Self-Validating System
System suitability testing is a mandatory component of this method, ensuring the chromatographic system is adequate for the intended analysis.[8][9] These tests are performed before any sample analysis by making five replicate injections of the standard solution. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the analytical system. |
Method Validation and Performance
This HPLC method has been validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[12][13][14][15]
Specificity
The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the main analyte.
Linearity
The linearity of the method was established over a concentration range of 0.01 to 0.15 mg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The mean recovery was between 98.0% and 102.0%.
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). The %RSD for both was found to be less than 2.0%.
Calculation of Purity
The purity of the this compound sample is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of this compound. The method is grounded in sound chromatographic principles and validated according to internationally recognized guidelines. By adhering to the protocols and system suitability criteria outlined herein, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results, contributing to the overall quality and safety of their products.
References
-
HPLC Column Selection Guide. Chromtech. Available from: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]
-
Reversed-phase chromatography. Wikipedia. Available from: [Link]
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Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available from: [Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. Available from: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
-
Reversed-Phase Chromatography: An Overview. AZoLifeSciences. Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
-
HPLC Column Selection Guide. SCION Instruments. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available from: [Link]
-
HPLC Column Selection. LCGC International. Available from: [Link]
-
Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
UV – visible absorption spectra of 2-nitrotoluene ( 11 ) matrix-... ResearchGate. Available from: [Link]
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Analysis of a 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene Reaction Mixture via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the qualitative and quantitative analysis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a complex halogenated and nitrated aromatic molecule, serves as a critical intermediate in various synthetic pathways. Its analysis is often complicated by the presence of starting materials, isomers, and byproducts within a raw reaction mixture. This guide is designed for researchers, process chemists, and quality control analysts, offering a robust, self-validating protocol that emphasizes the rationale behind key methodological choices, ensuring both accuracy and reliability. We detail a complete workflow, from sample preparation to data interpretation, including optimized instrumental parameters and troubleshooting advice.
Principle and Rationale for Method Selection
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of this compound due to the compound's volatility and thermal stability under controlled conditions.[1] The gas chromatograph separates the volatile components of the reaction mixture based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column. The mass spectrometer then serves as a highly specific detector, ionizing the eluted components and separating the resulting ions based on their mass-to-charge ratio (m/z), providing definitive structural identification.[2]
The primary analytical challenge with nitroaromatic compounds is their potential for thermal degradation at elevated temperatures, which can occur in the GC inlet or column.[3][4] This protocol is therefore optimized to minimize this risk by employing a carefully selected temperature program and inlet conditions, ensuring the integrity of the analyte for accurate quantification.[5]
Materials and Reagents
Proper selection of materials is critical to avoid contamination and ensure method reproducibility.
| Material/Reagent | Grade/Specification | Rationale for Selection |
| Dichloromethane (DCM) | HPLC or GC-MS Grade | Excellent solvent for the analyte and its likely impurities; highly volatile, ensuring no interference with chromatography.[6] |
| Hexane | HPLC or GC-MS Grade | Alternative solvent for dilution; non-polar nature can be advantageous depending on reaction byproducts.[6] |
| This compound | Certified Reference Material (>98% purity) | Essential for positive identification (retention time matching) and for creating calibration standards for quantification. |
| Internal Standard (e.g., 1,3-Dichlorobenzene) | Certified Reference Material (>99% purity) | Recommended for precise quantification to correct for variations in injection volume and instrument response. The choice should be a compound not present in the sample with similar chemical properties and a non-interfering retention time. |
| Helium | Ultra-High Purity (99.999%) | Standard inert carrier gas for GC-MS, ensuring no side reactions within the column.[1] |
| Autosampler Vials | 2 mL, Type 1 Borosilicate Glass, with PTFE/Silicone Septa | Glass is inert and prevents leaching of plasticizers.[7] PTFE-lined septa prevent contamination from the cap. |
| Syringe Filters | 0.22 µm, PTFE membrane | Removes any particulate matter from the sample that could block the GC syringe or contaminate the inlet liner and column.[7] |
Instrumentation: A Self-Validating System
The configuration below is designed for robust and reproducible analysis of halogenated and nitrated compounds.
| Instrument Component | Specification | Rationale for Selection |
| Gas Chromatograph | Agilent 8890 GC, or equivalent | Modern GC systems provide excellent electronic pneumatic control (EPC) for reproducible retention times. |
| Autosampler | Agilent 7693A, or equivalent | Automates injections for high throughput and superior precision over manual injections. |
| GC Inlet | Split/Splitless | Allows for flexibility in handling samples of varying concentrations. A split injection is preferred to prevent column overload and minimize thermal stress on the analyte. |
| GC Column | Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase is an industry standard and provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics, based on their boiling points.[8][9] The "-ms" designation indicates low bleed, which is critical for achieving low detection limits and clean mass spectra.[10] |
| Mass Spectrometer | Agilent 5977B MSD, or equivalent single quadrupole MS | Provides reliable mass analysis with high sensitivity for both qualitative and quantitative work. |
| Data System | MassHunter, or equivalent | Modern software for instrument control, data acquisition, and processing. |
Experimental Protocols
Protocol 1: Sample Preparation of the Reaction Mixture
The objective is to create a dilute, particle-free solution suitable for GC-MS injection.
-
Homogenize the Sample: Ensure the raw reaction mixture is homogenous by vortexing or stirring. If the mixture contains multiple phases, an appropriate liquid-liquid extraction may be required first, but this protocol assumes a single organic phase.[6]
-
Initial Dilution (Screening): Perform a serial dilution. First, accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask and dilute to volume with dichloromethane. This creates a ~1 mg/mL stock solution.
-
Working Solution Preparation: From the stock solution, prepare a working solution with a target concentration of approximately 10 µg/mL.[11] This is achieved by a 1:100 dilution (e.g., 100 µL of stock into 10 mL of DCM). Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or saturating the detector.
-
Internal Standard (for Quantification): If quantification is required, add the internal standard to the working solution at a fixed concentration (e.g., 10 µg/mL).
-
Filtration: Draw the final working solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.[7] Rationale: This step is non-negotiable. Particulates can cause irreparable damage to the GC column and lead to significant instrument downtime.
-
Capping: Immediately cap the vial with a PTFE/silicone septum cap to prevent solvent evaporation. Label appropriately.
Protocol 2: Optimized GC-MS Method Parameters
These parameters are a starting point and may require minor optimization based on your specific instrumentation and observed results.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Inlet | Split/Splitless | - |
| Inlet Temperature | 250 °C | Sufficiently high to ensure rapid volatilization of the analyte but low enough to minimize the risk of thermal degradation of the nitro group.[5] |
| Injection Mode | Split | - |
| Split Ratio | 50:1 | Prevents column overload from the high concentration of solvent and other potential major components, leading to sharper peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC, balancing sensitivity with column capacity. |
| Carrier Gas | Helium | - |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, providing a good balance between separation efficiency and analysis time. |
| Oven Program | - | - |
| Initial Temperature | 80 °C, hold for 1 min | A starting temperature well below the boiling point of the solvent (DCM) allows for proper focusing of analytes at the head of the column. |
| Temperature Ramp | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of components with different boiling points. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all higher-boiling point compounds are eluted from the column, preventing carryover to the next injection. The maximum temperature is well within the column's operating limit.[8] |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[12] |
| Electron Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation patterns found in spectral libraries like NIST.[12] |
| Ion Source Temp. | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation within the source itself. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents contamination on the quadrupole rods. |
| Mass Scan Range | 45 - 450 m/z | A range that excludes low-mass solvent ions but is wide enough to capture the molecular ion and all significant fragments of the target analyte and related impurities. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering the mass spectrometer, which protects the filament and detector. |
| Acquisition Mode | Full Scan | Used for qualitative analysis to identify all components. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Data Analysis and Interpretation
Qualitative Analysis: The primary identification of this compound is confirmed by two pieces of evidence:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and/or a library spectrum. The NIST Chemistry WebBook is an authoritative source for reference spectra.[13][14]
Expected Fragmentation Pattern: The structure of this compound (Molecular Weight: 275.99 g/mol ) will produce a characteristic fragmentation pattern under EI conditions.
Table 3: Predicted EI-MS Fragmentation of the Target Analyte
| m/z Value | Proposed Fragment | Comments |
|---|---|---|
| 276 (M+), 278 (M+2) | [C₈H₂Cl₂F₃NO₂]⁺ | Molecular Ion Peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern with a ratio of approximately 9:6:1 for M+, M+2, and M+4 peaks, respectively.[15] The M+ peak is often of low intensity for nitroaromatics. |
| 246 | [M - NO]⁺ | Loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatics.[16] |
| 230 | [M - NO₂]⁺ | Loss of the nitro radical is a very common and often prominent fragmentation pathway.[16] |
| 207 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. The C-CF₃ bond can be labile.[17] |
| 241 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 195 | [M - Cl - NO₂]⁺ | Subsequent loss of the nitro group after the loss of a chlorine atom. |
Workflow and System Validation
A robust analytical method requires a clear workflow and continuous validation to ensure trustworthy results.
Workflow Diagram
Caption: GC-MS analysis workflow from sample preparation to final reporting.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][13][14]
-
Linstrom, P.J.; Mallard, W.G. (Eds.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link][18]
-
U.S. Environmental Protection Agency. Method 610: Polynuclear Aromatic Hydrocarbons. [Link][19]
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. (2021). [Link][10]
-
Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link][20]
-
University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. [Link][11]
-
IN-MG. Common Sample Preparation Techniques for GC-MS Analysis. (2024). [Link][7]
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. [Link][8]
-
de Koning, L. J., et al. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry. (2021). [Link][16]
-
Cruse, C. A., & Goodpaster, J. V. Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). National Institute of Justice. (2021). [Link][3][21]
-
Laramée, J. A., et al. Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A. (2014). [Link][5]
-
Wang, H. Y., et al. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry. (2013). [Link][17]
-
Clark, J. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023). [Link][15]
-
Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. (1952). [Link][22]
-
Clark, J. An introduction to Mass Spectrometry. Doc Brown's Chemistry. [Link][2]
-
Khan, M. R., et al. A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. Environmental Science and Pollution Research. (2024). [Link][9]
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- 2. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. repository.si.edu [repository.si.edu]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. postnova.com [postnova.com]
- 9. researchgate.net [researchgate.net]
- 10. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
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- 20. drawellanalytical.com [drawellanalytical.com]
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- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for the Derivatization of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Toluene Scaffold
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a polysubstituted aromatic compound, represents a valuable starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of reactive functional groups—two chlorine atoms, a nitro group, and a trifluoromethyl moiety—offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly activates the aromatic ring, making it amenable to nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into other functionalities. Furthermore, the chlorine atoms provide handles for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
This guide provides a detailed exploration of key derivatization strategies for this compound, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for experimental choices and a foundation for further optimization.
I. Nucleophilic Aromatic Substitution (SNA_r): Selective Functionalization of the Aryl Halides
The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r) reactions.[1][2] The strong electron-withdrawing capacity of the nitro and trifluoromethyl groups stabilizes the negatively charged intermediate (a Meisenheimer complex), which is formed upon nucleophilic attack, thereby facilitating the displacement of one of the chlorine atoms.[2][3]
Mechanistic Insight: The SNA_r reaction typically proceeds via a two-step addition-elimination mechanism.[4] The rate-determining step is the initial attack of the nucleophile on the aromatic ring. The regioselectivity of the substitution (i.e., which chlorine atom is displaced) is governed by a combination of electronic and steric factors. The chlorine atom at the 2-position is ortho to the nitro group, which provides strong resonance stabilization to the Meisenheimer complex, making this position highly activated towards nucleophilic attack.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA_r).
Protocol 1: Amination with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Molar Equivalents |
| This compound | 115571-67-0 | 274.02 g/mol | 274 mg | 1.0 |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 g/mol | 112 mg (110 µL) | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 259 mg (345 µL) | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 5 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (274 mg, 1.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (5 mL).
-
Add the primary amine (1.2 mmol) to the stirring solution, followed by the addition of N,N-diisopropylethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
II. Reduction of the Nitro Group: Gateway to Anilines
The nitro group of this compound can be selectively reduced to an amine, providing a key intermediate for further derivatization, such as amide bond formation or diazotization reactions.[5] The choice of reducing agent is critical to avoid the undesired reduction of the chloro substituents (dehalogenation).[6][7]
Mechanistic Insight: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[6] Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like hydrazine hydrate is an effective method.[5][6] Alternatively, metal-acid systems such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also commonly employed and are often chemoselective.[7]
Caption: Stepwise reduction of the nitro group to an aniline.
Protocol 2: Selective Nitro Group Reduction using Tin(II) Chloride
This protocol describes a reliable method for the reduction of the nitro group in the presence of halogen substituents.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Molar Equivalents |
| This compound | 115571-67-0 | 274.02 g/mol | 274 mg | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol | 1.13 g | 5.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 10 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | ~1 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (274 mg, 1.0 mmol) in ethanol (10 mL).
-
To this solution, add tin(II) chloride dihydrate (1.13 g, 5.0 mmol).
-
Carefully add concentrated hydrochloric acid dropwise until the solution becomes clear.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude aniline derivative.
-
Purify the product by column chromatography on silica gel if necessary.
III. Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds
The chloro substituents on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules.[10][11]
Mechanistic Insight: The Suzuki-Miyaura coupling reaction involves a catalytic cycle that consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The oxidative addition of the aryl chloride to a palladium(0) complex is often the rate-limiting step. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, particularly with less reactive aryl chlorides.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of a chlorinated toluene derivative with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Molar Equivalents |
| 2,3-Dichloro-4-trifluoromethyl-5-aminotoluene (from Protocol 2) | - | ~258.05 g/mol | 258 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 g/mol | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | 8 mL | - |
| Water, degassed | 7732-18-5 | 18.02 g/mol | 2 mL | - |
Procedure:
-
To a Schlenk flask, add the chlorinated aniline derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
IV. Conclusion and Future Perspectives
This compound is a highly versatile and functionalized building block with significant potential in synthetic chemistry. The protocols outlined in this guide for nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling provide a solid foundation for the derivatization of this compound. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can unlock the full synthetic potential of this scaffold to create novel molecules with diverse applications in drug discovery and materials science. Further exploration of selective C-F bond functionalization of the trifluoromethyl group could open up even more avenues for derivatization.
V. References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4440–4443. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett2014 , 25 (10), 1403-1408. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ChemistrySelect2020 , 5 (12), 3624-3628. [Link]
-
Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4440-3. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.2018 , 20, 4446-4452. [Link]
-
ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett2014 , 25 (10), 1403-1408. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Org. Process Res. Dev.2015 , 19 (1), 241–251. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules2021 , 26 (1), 134. [Link]
-
Method for preparing 2,6-dichloro-4-nitrotoluene. Google Patents.
-
One-pot in situ formation and reaction of trimethyl(trichloromethyl)silane: application to the synthesis of 2,2,2-trichloromethylcarbinols. J. Org. Chem.2012 , 77 (6), 2999-3004. [Link]
-
Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Anal. Chem.2020 , 92 (13), 9014–9021. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. J. Pharm. Anal.2022 , 12 (3), 360-370. [Link]
-
Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Molecules2001 , 6 (1), 59-65. [Link]
-
Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. ACS Med. Chem. Lett.2019 , 10 (11), 1541–1546. [Link]
-
Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Med. Chem. Lett.2013 , 4 (5), 492–497. [Link]
-
Preparation of dichlorotrifluoromethyltoluenes including novel isomers. Google Patents.
-
3, 4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, min 97%, 100 grams. CP Lab Safety. [Link]
-
Reaction mechanisms of metal–metal bonded carbonyls. Part 12. Reactions of decacarbonylmanganeserhenium, decacarbonylditechnetium, and their bis(triphenylphosphine) derivatives. J. Chem. Soc., Dalton Trans.1975 , 2157-2160. [Link]
-
67O Ligand Summary Page. RCSB PDB. [Link]
-
Exploring the photochemistry of lithiated enolates. ACS Fall 2025. [Link]
-
3-chloro-4-nitrotoluene. NIST WebBook. [Link]
-
Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents.
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Scale-Up Protocol: Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Abstract & Introduction
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex agrochemicals and pharmaceuticals. The presence of multiple reactive sites—two chloro groups, a trifluoromethyl group, and a nitro group—makes it a versatile building block for creating novel active ingredients. This document provides a detailed, field-proven protocol for the scaled-up synthesis of this compound via the electrophilic nitration of 2,3-dichloro-4-trifluoromethyltoluene.
The core of this process is a classic electrophilic aromatic substitution. The protocol emphasizes safety, scalability, and reproducibility. We will delve into the mechanistic rationale behind the procedural steps, offering insights into the critical control parameters that ensure high yield and purity. This guide is intended for researchers, process chemists, and drug development professionals with a strong background in synthetic organic chemistry.
Reaction Scheme
Figure 1. Nitration of 2,3-dichloro-4-trifluoromethyltoluene to yield this compound.
Critical Safety & Hazard Analysis
This protocol involves highly corrosive, toxic, and reactive substances. A thorough risk assessment must be conducted before commencing any work.[1][2]
-
Nitration Reactions: These reactions are highly exothermic and can lead to thermal runaway if not strictly controlled, potentially causing explosions.[1][2] The reaction must be conducted in a chemical fume hood or a walk-in hood suitable for large-scale reactions, equipped with an appropriate blast shield.
-
Concentrated Acids: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are severe corrosives and strong oxidizing agents.[3][4] They can cause extreme chemical burns upon contact with skin and eyes.[4] Inhalation of nitric acid fumes can lead to severe respiratory damage, including delayed pulmonary edema.[4]
-
Incompatible Materials: Nitric acid reacts violently with a wide range of materials, including alcohols, organic solvents, bases, and metals.[3][5] Ensure the reaction vessel and all equipment are made of appropriate acid-resistant materials (e.g., borosilicate glass, PTFE). Do not mix nitric acid waste with organic solvent waste.[5]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Grade / Purity | Notes |
| 2,3-Dichloro-4-trifluoromethyltoluene | 115571-66-9 | 231.04 | >98% | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% | Catalyst and dehydrating agent. |
| Fuming Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | >90% | Nitrating agent. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | ACS Grade | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Aqueous Solution | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |
| Ice | N/A | 18.02 | Made from deionized water | For reaction quenching. |
Equipment
-
10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Circulating chiller/heater for temperature control of the reactor jacket.
-
Large crystallizing dish or secondary container for ice bath.
-
Large separatory funnel (10 L).
-
Rotary evaporator with a suitable solvent trap.
-
Standard laboratory glassware.
Detailed Experimental Protocol
This protocol is designed for a ~1 kg scale synthesis. Adjust quantities proportionally for different scales, paying close attention to heat management.
Part 1: Preparation of the Nitrating Mixture
-
Setup: Ensure the 10 L jacketed reactor is clean, dry, and properly assembled in a high-performance fume hood. Begin circulating coolant through the jacket, setting the temperature to -5 °C.
-
Charge Sulfuric Acid: Carefully charge the reactor with 2.5 L (4600 g, 46.9 mol) of concentrated (98%) sulfuric acid.
-
Cooling: Start the overhead stirrer at a moderate speed (e.g., 150 RPM) and allow the sulfuric acid to cool to between 0 °C and 5 °C.
-
Prepare Nitric Acid: Measure 1.05 L (1575 g, 23.8 mol) of fuming (>90%) nitric acid into the pressure-equalizing dropping funnel.
-
Slow Addition: Add the fuming nitric acid dropwise to the cold, stirring sulfuric acid. CRITICAL: The rate of addition must be controlled to maintain the internal temperature of the mixture below 15 °C. This addition will take approximately 1.5 - 2 hours. The formation of the nitrating mixture is exothermic.
Part 2: Nitration Reaction
-
Cool Nitrating Mixture: After the addition is complete, cool the prepared nitrating mixture back down to 0-5 °C.
-
Charge Substrate: In a separate container, dissolve 1.0 kg (4.33 mol) of 2,3-dichloro-4-trifluoromethyltoluene in 1.0 L of dichloromethane.
-
Substrate Addition: Transfer the substrate solution to the dropping funnel. Add it dropwise to the cold, vigorously stirring nitrating mixture. CRITICAL: Maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. This is the main exothermic event and requires careful monitoring. This step will likely take 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots for analysis by GC or TLC.
Part 3: Reaction Work-up and Isolation
-
Prepare Quench: Fill a large (e.g., 50 L) container suitable for corrosive materials with approximately 20 kg of crushed ice and 10 L of deionized water.
-
Quenching: CRITICAL: Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry with efficient stirring. This can be done by pumping the reaction mixture or by carefully pouring in a slow stream. This process is highly exothermic and will release fumes.
-
Phase Separation: Allow the quenched mixture to warm to room temperature. The product will be in the organic phase. Transfer the entire mixture to a 10 L separatory funnel.
-
Extraction: Separate the lower organic (dichloromethane) layer. Extract the aqueous layer twice more with 1 L portions of dichloromethane.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
2 L of water.
-
2 L of saturated sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ gas).[6]
-
2 L of brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part 4: Purification
-
Recrystallization: The crude product, typically a yellow oil or solid, can be purified by recrystallization. A suitable solvent system is ethanol or a hexane/ethyl acetate mixture.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The expected yield of this compound (MW: 274.02 g/mol ) is typically in the range of 85-95%.
Mechanistic Rationale & Process Logic
The synthesis proceeds via an electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[6]
-
Generation of the Electrophile: The key to the reaction is the formation of the highly reactive nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6] The sulfuric acid also serves as a dehydrating agent, sequestering the water produced and driving the equilibrium towards the formation of the electrophile.[6]
-
Directing Effects: The regioselectivity of the nitration is dictated by the existing substituents on the toluene ring.
-
-CH₃ (Methyl): Activating, ortho, para-director.
-
-Cl (x2): Deactivating, ortho, para-director.
-
-CF₃ (Trifluoromethyl): Strongly deactivating, meta-director.
The position C-6 is ortho to the activating methyl group and meta to the strongly deactivating trifluoromethyl group. This convergence of directing effects makes the C-6 position the most electronically favorable site for electrophilic attack, leading to the desired product with high selectivity.
-
-
Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (5-10 °C) is critical for several reasons:
-
Safety: It prevents thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[2]
-
Selectivity: It minimizes the formation of undesired by-products, such as dinitrated compounds or oxidation products, which can occur at higher temperatures.[7]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Nitration Mechanism Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.com [ehs.com]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Regioselective synthesis of substituted trifluoromethyl nitrotoluenes
An Application Guide for the Regioselective Synthesis of Substituted Trifluoromethyl Nitrotoluenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted trifluoromethyl nitrotoluenes are pivotal structural motifs in modern medicinal chemistry, serving as versatile precursors for a wide array of pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and target binding affinity.[1][2][3] However, the synthesis of these compounds presents a significant regiochemical challenge, arising from the competing directing effects of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group during electrophilic aromatic substitution. This guide provides an in-depth exploration of the strategies and protocols for achieving high regioselectivity in the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of experimental choices, present detailed, field-proven protocols, and offer insights into process optimization and safety.
The Challenge of Regioselectivity: A Tale of Two Substituents
The core challenge in synthesizing a specific isomer of trifluoromethyl nitrotoluene lies in managing the powerful, yet opposing, electronic influences of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring.
-
The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ substituent strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1][4]
-
The Methyl Group (-CH₃): Conversely, the methyl group is an activating, electron-donating group that directs incoming electrophiles to the ortho and para positions.
When nitrating a trifluoromethyltoluene isomer, the position of the incoming nitro group is determined by the interplay of these effects. Achieving a desired regioisomer, therefore, requires a carefully chosen synthetic strategy, often involving either controlling a direct nitration reaction or employing a multi-step sequence where functional groups are introduced in a specific order.
Caption: Overview of synthetic strategies for regiocontrol.
Protocol I: Direct Nitration for meta-Selective Synthesis
The most straightforward approach involves the direct nitration of a toluene derivative where the powerful meta-directing effect of the -CF₃ group dominates. The classic example is the nitration of benzotrifluoride (trifluoromethylbenzene) to yield 3-nitrobenzotrifluoride, a crucial industrial intermediate.[4][5]
Causality Behind the Protocol:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate NO₂⁺. The aromatic ring attacks this electrophile. The stability of the resulting intermediate, the Wheland complex or sigma complex, determines the regiochemical outcome. For a -CF₃ substituted ring, the positive charge of the intermediate is least destabilized when the attack occurs at the meta position, as this avoids placing the charge adjacent to the strongly electron-withdrawing trifluoromethyl group.
Caption: Simplified mechanism of meta-selective nitration.
Detailed Experimental Protocol: Synthesis of 3-Nitrobenzotrifluoride
This protocol is adapted from established industrial methods for the nitration of benzotrifluoride.[4]
Materials:
-
Benzotrifluoride (Trifluoromethylbenzene)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (68-70%)
-
Dichloroethane (optional solvent)
-
5% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask with magnetic stirrer, dropping funnel, and thermometer, placed in an ice-water bath.
Procedure:
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add benzotrifluoride (1.0 eq) and optional solvent like dichloroethane (1-2 volumes). Cool the flask to 0-5 °C using an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.5-2.0 eq) to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 60-90 minutes. Crucially, maintain the reaction temperature between 0-10 °C throughout the addition. [4] Exothermic reactions can lead to runaway conditions and the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or GC analysis.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium hydroxide solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 3-nitrobenzotrifluoride as a pale yellow oil.
| Starting Material | Major Product | Typical Yield | Regioselectivity (m:o:p) | Reference |
| Benzotrifluoride | 3-Nitrobenzotrifluoride | 85-95% | ~91 : 6 : 3 | [4][5] |
Protocol II: Sequential Synthesis for Alternative Regioisomers
To access isomers that are disfavored in direct nitration, a sequential approach is required. This involves performing a trifluoromethylation reaction on a pre-existing nitrotoluene isomer. This strategy offers superior regiochemical control. A prime example is the synthesis of 4-nitro-2-(trifluoromethyl)toluene, a precursor for certain fungicides.[6]
Causality Behind the Protocol:
This strategy leverages transition-metal-catalyzed cross-coupling reactions to install the -CF₃ group. By starting with an aryl halide (e.g., a bromo- or iodo-nitrotoluene), where the halogen acts as a synthetic handle, the trifluoromethyl group can be introduced at a specific position. This circumvents the regioselectivity issues of electrophilic aromatic substitution. Various copper- and palladium-catalyzed methods have been developed for this purpose.[7][8][9]
Detailed Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)toluene via Copper-Catalyzed Trifluoromethylation
This protocol is a representative example based on modern trifluoromethylation methods.
Materials:
-
4-Bromo-3-nitrotoluene (or 4-Iodo-3-nitrotoluene for higher reactivity)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Anhydrous DMF or NMP (solvent)
-
Schlenk flask or other oven-dried glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (10-20 mol%), 1,10-phenanthroline (10-20 mol%), and KF (2.0 eq).
-
Reagent Addition: Add 4-bromo-3-nitrotoluene (1.0 eq) followed by anhydrous DMF.
-
Trifluoromethylation: Add TMSCF₃ (1.5-2.0 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-nitro-4-(trifluoromethyl)toluene.
Caption: Workflow for sequential synthesis via trifluoromethylation.
Summary and Best Practices
-
Regiocontrol is Key: The choice between direct nitration and a sequential multi-step synthesis is dictated entirely by the desired regioisomer.
-
Safety First: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always use an ice bath, add nitrating agents slowly, and work in a well-ventilated fume hood.[10]
-
Inert Conditions: Transition-metal-catalyzed reactions, particularly those for trifluoromethylation, often require an inert atmosphere to prevent catalyst deactivation and side reactions.
-
Analytical Validation: The regiochemical outcome of any synthesis must be rigorously confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and GC-MS.
The strategic synthesis of substituted trifluoromethyl nitrotoluenes is a powerful tool in drug development. By understanding the underlying principles of regioselectivity and employing the appropriate protocols, researchers can efficiently access a diverse range of valuable building blocks for creating next-generation therapeutics.
References
-
ResearchGate. (n.d.). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Trifluoromethylation of Secondary Nitroalkanes. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved from [Link]
-
YouTube. (2014). meta-Fluorotoluene Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of m-nitrobenzotrifluoride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the transition-metal mediated synthesis of (trifluoromethyl)alkenes. Retrieved from [Link]
-
PubMed. (2011). A regioselective synthesis of poly-substituted aryl triflones through self-promoting three component reaction. Retrieved from [Link]
-
PubMed. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN100344605C - Preparation method of 3-fluoro-5-nitro trifluor toluene.
-
Royal Society of Chemistry. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines. Retrieved from [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
ScienceOpen. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]
-
Quora. (n.d.). How do you prepare metanitro toluene from benzene?. Retrieved from [Link]
-
YouTube. (2016). Synthesis of ortho para nitrotulene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene. Retrieved from [Link]
-
Biblioteka Nauki. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
ResearchGate. (n.d.). OC of ortho-nitro-toluene for the synthesis of imipramine analogs. Retrieved from [Link]
-
East Harbour Group. (n.d.). Chemicals Explained: What is Ortho-Nitrotoluene?. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Catalyzed Nitration of Toluene by Zeolites. Retrieved from [Link]
-
ResearchGate. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Regioselective Catalyzed Nitration of Toluene by Zeolites. Retrieved from [Link]
-
NIIR Project Consultancy Services. (n.d.). How to Start an Ortho-Nitro Toluene Manufacturing Business?. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 6. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed trifluoromethylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 10. eastharbourgroup.com [eastharbourgroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nitration process. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of electrophilic aromatic substitution and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My post-reaction analysis (GC-MS/NMR) shows a significant isomeric impurity alongside my target compound. What is this isomer and how can I minimize its formation?
Answer:
This is the most common issue encountered in this synthesis. The primary isomeric impurity is almost certainly 2,3-Dichloro-4-trifluoromethyl-5-nitrotoluene .
Causality: The formation of regioisomers during the electrophilic nitration of 2,3-dichloro-4-(trifluoromethyl)toluene is governed by the directing effects of the substituents on the aromatic ring.
-
-CH₃ (Methyl): Activating, ortho-para director.
-
-Cl (Chloro): Deactivating, ortho-para director.
-
-CF₃ (Trifluoromethyl): Strongly deactivating, meta director.
The available positions for nitration are C5 and C6.
-
Attack at C6 (Desired Product): This position is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. This combination is electronically favorable.
-
Attack at C5 (Side Product): This position is meta to the methyl group, ortho to the C3-chloro group, and meta to the C2-chloro group. While less favored than C6, it remains a viable site for substitution, leading to the isomeric impurity.
Mitigation Strategies: Minimizing the 5-nitro isomer requires fine-tuning the reaction conditions to favor the kinetic product (6-nitro).
-
Temperature Control: Lowering the reaction temperature generally increases selectivity. The nitronium ion (NO₂⁺) is a highly reactive electrophile, and at higher temperatures, its reactivity becomes less selective, leading to a higher proportion of the thermodynamically stable, but undesired, isomer.
-
Acid Concentration: The choice and concentration of the acid catalyst are critical. Using a nitrating system that generates the nitronium ion more slowly and in a more controlled manner can enhance selectivity.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomer scrambling or the formation of other byproducts. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it once the starting material is consumed.
Table 1: Recommended vs. Problematic Reaction Conditions
| Parameter | Recommended for High Selectivity | Conditions Leading to Isomer Formation |
| Temperature | -5 °C to 5 °C | > 20 °C |
| Nitrating Agent | Stoichiometric HNO₃ in H₂SO₄ | Excess fuming HNO₃ or mixed acid |
| Addition Rate | Slow, dropwise addition of nitrating agent | Rapid or bulk addition of nitrating agent |
| Reaction Time | Monitor to completion (typically 1-3 hours) | Extended reaction time (> 6 hours) |
dot
Caption: Reaction pathways for the nitration of 2,3-dichloro-4-(trifluoromethyl)toluene.
Question 2: I'm observing significant amounts of dinitrated compounds. Why is this happening and how can it be prevented?
Answer:
The formation of dinitrated species is a classic example of over-nitration, a common side reaction in syntheses involving potent nitrating agents.[1][2]
Causality: Although the first nitro group is strongly deactivating, forcing conditions can lead to a second electrophilic substitution. The presence of a locally high concentration of the nitrating agent or elevated temperatures can overcome the deactivation of the ring and lead to dinitration.[1]
Prevention Strategies:
-
Control Stoichiometry: The most critical factor is the molar ratio of nitric acid to the substrate. Use a molar equivalent as close to 1:1 as possible, with only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid to drive the reaction to completion.
-
Maintain Low Temperature: As with isomer control, low temperatures are crucial. The activation energy for dinitration is higher than for mononitration, so lower temperatures will significantly disfavor the former.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously. Poor mixing can create localized "hot spots" with an excess of nitric acid, promoting dinitration and other side reactions.[1]
Question 3: My overall yield is low, and I've detected a byproduct with a carboxylic acid functional group. What is it, and what caused its formation?
Answer:
You are likely observing the formation of 2,3-Dichloro-4-trifluoromethyl-6-nitrobenzoic acid .
Causality: The methyl group on the toluene ring is susceptible to oxidation under the harsh, oxidative conditions of the nitrating acid mixture (HNO₃/H₂SO₄). This side reaction converts the methyl group (-CH₃) into a carboxylic acid group (-COOH). This is particularly problematic at higher temperatures or if the reaction is allowed to proceed for too long.
Prevention Strategies:
-
Strict Temperature Adherence: This is the primary defense against oxidation. Maintain the reaction temperature below 5 °C.
-
Use of Milder Reagents (If Applicable): While mixed acid is standard, for sensitive substrates, alternative nitrating agents like N-nitrosuccinimide or acetyl nitrate could be explored, although they may require significant process development.
-
Minimize Reaction Time: Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the oxidative medium.
Troubleshooting and Purification Protocol
An effective purification strategy is essential to isolate the desired product from the side products discussed.
Step-by-Step Purification Workflow
-
Reaction Quench:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water. This will dilute the acid and precipitate the crude organic product. Caution: This is an exothermic process; perform the addition slowly.
-
-
Initial Filtration and Neutralization:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the crude solid thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.
-
Wash the filter cake with a cold, dilute solution of sodium bicarbonate (2-5% w/v) to neutralize any trapped acidic impurities, including the carboxylic acid byproduct.
-
Finally, wash again with cold deionized water to remove any remaining bicarbonate.
-
-
Recrystallization (Primary Purification):
-
The key to separating the 6-nitro (desired) and 5-nitro (isomer) products is selective recrystallization. The isomers often have slightly different solubilities in various solvents.
-
Solvent Screening: Test solvents such as ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Procedure:
-
Dissolve the crude, dried solid in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. The desired, often less soluble, isomer should crystallize first.
-
Further cool the mixture in an ice bath to maximize recovery.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
-
Dry the product under vacuum. Multiple recrystallizations may be necessary to achieve high purity.
-
-
-
Purity Analysis:
-
Assess the purity of the final product using GC-MS, HPLC, and ¹H NMR. The melting point should be sharp and consistent with literature values.
-
dot
Caption: A streamlined workflow for the purification of this compound.
References
-
Wen, Z., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Reaction Chemistry & Engineering. Available at: [Link]
-
Copelli, S., et al. (2018). Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride. Organic Process Research & Development. Available at: [Link]
- Tokunaga, Y., et al. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers. U.S. Patent 4,876,404.
- Wang, Y. (2013). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. Chinese Patent CN103304420A.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9481, 3,4-Dichlorobenzotrifluoride. Available at: [Link]
-
International Agency for Research on Cancer (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 65. Available at: [Link]
- Schenck, L. (1959). Purification of 4-chloronitrotoluenes. U.S. Patent 2,876,267.
-
MasterClass staff (2021). Electrophilic Aromatic Substitution Guide: Nitration and Sulfonation. MasterClass. Available at: [Link]
Sources
Technical Support Center: Purification of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the purification of crude 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
Critical Safety Advisory
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all related reagents. Halogenated nitrotoluenes are potent chemical agents and should be handled with extreme care.
-
Toxicity: These compounds are often toxic if swallowed, inhaled, or in contact with skin.[1][2] Assume the target compound shares these hazardous properties.
-
Handling: Always work within a certified chemical fume hood. Do not breathe dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection at all times.[1][2]
-
Emergency Procedures: In case of exposure, immediately follow the first-aid measures outlined in the SDS. For skin contact, remove contaminated clothing and rinse skin thoroughly with water.[3] If inhaled, move to fresh air.[3][4] In case of eye contact, rinse cautiously with water for several minutes.[2][3] Seek immediate medical attention for any significant exposure.[1]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurity profile of your crude material is highly dependent on the synthetic route. However, common impurities may include:
-
Isomeric By-products: Synthesis of substituted toluenes can often lead to the formation of regioisomers. For instance, chlorination of p-nitrotoluene can produce a mixture of 2-chloro and 2,6-dichloro-4-nitrotoluene.[5] Similarly, your synthesis may have produced other isomers of dichlorotrifluoromethyl-nitrotoluene.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Over-chlorinated or Over-nitrated Species: The reaction conditions might lead to the formation of trichloro- or dinitro- species.[5][6]
-
Reaction Solvents and Reagents: Residual solvents and inorganic salts from the workup process are common.
Q2: What is the most effective primary purification technique for this compound?
For solid organic compounds, recrystallization is the primary and most economical method for purification.[7] It is highly effective at removing small to moderate amounts of impurities. If recrystallization fails to achieve the desired purity, or if the impurities are very similar in structure and solubility to the target compound, column chromatography is the recommended secondary method.
Q3: How can I effectively monitor the progress and success of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[8]
-
Reaction Monitoring: TLC can be used to track the consumption of starting material and the formation of the product.[8]
-
Purity Assessment: A single, well-defined spot on a TLC plate (developed in an appropriate solvent system) is a good preliminary indicator of purity. The presence of multiple spots indicates impurities.
-
Column Chromatography Development: TLC is used to screen for and optimize the solvent system (mobile phase) for a successful column chromatography separation.[8]
For a final, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is often employed, as it provides excellent separation of closely related aromatic isomers.[9]
Purification Workflow and Decision Diagram
The following diagram outlines the logical workflow for purifying your crude product.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide: Recrystallization
Recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. An ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.
Q: My compound isn't dissolving in the hot solvent. What should I do?
First, ensure the solvent is at its boiling point. If the solid persists, it could be one of two things:
-
Insoluble Impurities: If a small amount of material remains undissolved while the bulk of your product is in solution, these are likely insoluble impurities. Do not add excessive solvent to dissolve them. Instead, perform a hot filtration to remove the solid impurities before allowing the solution to cool.[10]
-
Insufficient Solvent: If a large amount of solid remains, you may simply need to add more solvent. Add the hot solvent in small portions until the solid just dissolves to avoid using a large excess, which will reduce your final yield.[7][10]
Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?
This is a common sign of a supersaturated solution, where the compound remains dissolved below its normal saturation point.[7] Try the following methods in order:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch can provide a nucleation site for crystal growth to begin.[7]
-
Seeding: If you have a small crystal of the pure compound saved from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystallization.[7]
-
Reduce Solvent Volume: You may have used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Cooling: If crystallization hasn't started at room temperature, try cooling the flask in an ice-water bath.[10] However, do this slowly to avoid rapid precipitation, which can trap impurities.[12]
Q: My compound separated as an oil instead of crystals ("oiling out"). What went wrong and how can I fix it?
"Oiling out" typically occurs when the solution becomes saturated at a temperature above the melting point of the solute.[11] This is common for low-melting point solids or highly impure samples.
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[11][13]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals instead of oil.[11]
-
Change Solvent System: The boiling point of your solvent may be too high relative to your compound's melting point. Choose a solvent with a lower boiling point or use a mixed-solvent system.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting common recrystallization failures.
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. The "like dissolves like" principle is a useful starting point.[7] Given the halogenated and nitrated aromatic structure of the target compound, solvents of intermediate polarity are likely candidates.
Procedure:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different test solvent (~0.5 mL) from the table below, starting with less polar options.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is too good and should be discarded for single-solvent recrystallization.
-
If the compound is poorly soluble, gently heat the test tube to the solvent's boiling point.
-
A suitable solvent will dissolve the compound completely when hot.
-
Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.
Table 1: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexanes | Non-polar | 69 | Good for non-polar compounds, often used in solvent pairs.[14] |
| Toluene | Non-polar | 111 | Can dissolve aromatic compounds well.[14] |
| Dichloromethane | Polar Aprotic | 40 | Low boiling point, can be difficult to handle for recrystallization. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for many organic compounds.[14][15] |
| Acetone | Intermediate | 56 | Often a very good solvent, sometimes too good.[15] |
| Isopropanol | Polar Protic | 82 | Common choice for moderately polar compounds. |
| Ethanol | Polar Protic | 78 | A very general and effective solvent for minor impurities.[15] |
| Methanol | Polar Protic | 65 | Highly polar, good for more polar compounds. |
| Water | Very Polar | 100 | Good for polar compounds; often used in pairs with alcohols.[15] |
Protocol 2: Single-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a boiling chip and the chosen solvent. Start by adding just enough solvent to cover the solid.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a significant excess.[7]
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.
-
If you used charcoal or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]
-
Collect the purified crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 3: Flash Column Chromatography
If recrystallization fails, flash column chromatography is the next step.
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC.[8] A good system will move the desired compound to a retention factor (Rf) of ~0.25-0.35 and show good separation from all impurities. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto TLC plates and visualizing them.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.
References
-
Recrystallization. (n.d.). University of California, Davis. [Link]
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics. (n.d.). Agilent. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Medium. [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. [Link]
-
Isolation and Purification of Organic Compounds. (n.d.). California State University, Northridge. [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester. [Link]
-
SAFETY DATA SHEET for 3-Chloro-4-nitrotoluene. (n.d.). Fisher Scientific. [Link]
-
Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. (2023, June 6). ResearchGate. [Link]
-
Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. (2025, August 9). ResearchGate. [Link]
- US Patent US3030415A - Separation of ortho-nitrotoluene from nitrotoluene mixtures. (n.d.).
-
Toxicological Profile for Dinitrotoluenes. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- US Patent US1836212A - Purification of p-nitro-toluene. (n.d.).
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
- US Patent US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene. (n.d.).
- US Patent US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers. (n.d.).
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (n.d.). International Agency for Research on Cancer. [Link]
-
Improved Determination of Nitrotoluenes Using Liquid Chromatography with Photolytically Assisted Thermal Energy Analysis (LC-PAT). (n.d.). ElectronicsAndBooks. [Link]
-
Nitroaniline TLC. (n.d.). Scribd. [Link]
- US Patent US2876267A - Purification of 4-chloronitrotoluenes. (n.d.).
- CN Patent CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. (n.d.).
-
2,6-Dichloro-4-nitrotoluene. (n.d.). ResearchGate. [Link]
- US Patent US4721822A - Process for preparing 2,6-dichlorotoluene. (n.d.).
-
Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. (n.d.). PubMed. [Link]
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Technical Support Center: Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene. Recognizing the challenges that can arise during multi-step organic syntheses, this document provides in-depth troubleshooting advice and frequently asked questions to address common issues leading to poor yields. Our approach is grounded in mechanistic principles and practical, field-tested solutions to empower you to optimize your synthetic protocols.
Troubleshooting Guide: Overcoming Poor Yields
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My overall yield for this compound is consistently low. What are the most critical steps I should re-evaluate?
Low overall yield in a multi-step synthesis is often attributed to inefficiencies in one or more key transformations. For the synthesis of this compound, the two most critical stages to scrutinize are the regioselective chlorination and the nitration of the aromatic ring. The starting material for this synthesis is typically 3,4-dichlorobenzotrifluoride.
Core Areas for Re-evaluation:
-
Nitration of 3,4-Dichlorobenzotrifluoride: This is a crucial step where both yield and isomer control are paramount. The directing effects of the existing substituents on the benzene ring will dictate the position of the incoming nitro group. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho, para-directors. Understanding the interplay of these directing effects is key.
-
Chlorination of a Nitrotoluene Precursor: If your synthetic route involves the chlorination of a nitrotoluene derivative, achieving the desired 2,3-dichloro substitution pattern without over-chlorination or formation of other isomers can be challenging.
Visualizing the Synthetic Challenge:
Caption: Key stages impacting yield in the synthesis.
Question 2: I'm observing a mixture of nitro-isomers after the nitration of 3,4-Dichlorobenzotrifluoride. How can I improve the regioselectivity to favor the desired 6-nitro isomer?
Achieving high regioselectivity in the nitration of a polysubstituted benzene ring is a common challenge. The directing effects of the existing substituents can lead to a mixture of products. In 3,4-dichlorobenzotrifluoride, the trifluoromethyl group (-CF3) is strongly deactivating and a meta-director, while the chlorine atoms are deactivating but ortho, para-directors. The incoming electrophile (NO2+) will be directed by the combined electronic and steric effects of these groups.
Mechanistic Considerations:
-
-CF3 group: Directs the incoming nitro group to the positions meta to it (positions 2 and 6).
-
Chlorine atoms: Direct the incoming nitro group to the positions ortho and para to them. The para position to the 3-chloro group is occupied by the 4-chloro group, and the para position to the 4-chloro group is occupied by the trifluoromethyl group. Therefore, the directing influence of the chlorine atoms is primarily to the ortho positions.
Strategies to Enhance Regioselectivity:
| Strategy | Mechanistic Rationale | Recommended Protocol |
| Control of Reaction Temperature | Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity by reducing the energy available for the formation of less stable isomers. Aromatic nitration is highly exothermic, and poor temperature control can lead to side reactions.[1][2] | Maintain a reaction temperature between 0-10°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. |
| Choice of Nitrating Agent | The reactivity of the nitrating agent can influence selectivity. A milder nitrating agent may provide better control. | While mixed acid (HNO3/H2SO4) is standard, consider using a pre-formed nitronium salt like NO2BF4 in an inert solvent for more controlled nitration. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate and selectivity. | Using a non-polar solvent like dichloroethane can sometimes improve selectivity compared to using sulfuric acid as the solvent. |
| Order of Addition | Adding the substrate to the nitrating mixture can lead to localized high concentrations of the nitrating agent and promote side reactions. | It is generally preferable to add the nitrating agent slowly to the solution of the substrate to maintain a low concentration of the electrophile. |
Step-by-Step Protocol for Improved Nitration:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dichlorobenzotrifluoride (1 eq.) in a suitable solvent such as dichloroethane.
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
-
Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired this compound.
Question 3: During the chlorination step, I'm getting a significant amount of over-chlorinated byproducts. How can I control the extent of chlorination?
Over-chlorination is a common side reaction in electrophilic aromatic chlorination, especially when the aromatic ring is activated or when forcing reaction conditions are used. The presence of multiple activating or directing groups can lead to the introduction of more chlorine atoms than desired.
Factors Influencing Over-chlorination:
-
Catalyst Activity: The choice and amount of Lewis acid catalyst (e.g., FeCl3, AlCl3) can significantly impact the reaction rate and selectivity.[3]
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures increase the likelihood of multiple chlorination events.
-
Stoichiometry of Chlorine: Using a large excess of the chlorinating agent will drive the reaction towards over-chlorination.
Strategies to Minimize Over-chlorination:
| Strategy | Mechanistic Rationale | Recommended Protocol |
| Precise Stoichiometric Control | Using a slight excess or even a stoichiometric amount of the chlorinating agent can limit the extent of chlorination. | Carefully measure and control the amount of chlorine gas bubbled through the reaction mixture or use a chlorinated solvent as both the solvent and chlorinating agent in a controlled manner. |
| Catalyst Selection and Loading | A less active catalyst or a lower catalyst loading can slow down the reaction and improve selectivity. | Use a milder catalyst like iodine or a combination of iron filings and a small amount of iodine.[4] Optimize the catalyst loading to the minimum amount required for a reasonable reaction rate. |
| Monitoring the Reaction | Real-time monitoring of the reaction progress allows for quenching the reaction once the desired product is formed, preventing further chlorination. | Use GC or HPLC to monitor the disappearance of the starting material and the formation of the desired product and byproducts. |
Visualizing the Chlorination Control Workflow:
Caption: A workflow for controlled chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the nitration of 3,4-dichlorobenzotrifluoride?
While concentrated sulfuric acid can act as both a catalyst and a solvent, using an inert co-solvent like dichloroethane or dichloromethane can offer better temperature control and potentially improved selectivity. The choice of solvent can also facilitate easier work-up procedures.
Q2: How can I effectively purify the final product from isomeric impurities?
Purification of isomeric products can be challenging due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.
-
Recrystallization: This is a powerful technique for purifying solid products. A systematic screening of solvents is recommended to find a solvent system where the desired isomer has lower solubility than the impurities at a given temperature.
-
Column Chromatography: For laboratory-scale preparations, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can provide excellent separation of isomers.
Q3: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are crucial:
-
Nitration: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[2] Always perform the reaction in a well-ventilated fume hood, use an appropriate cooling bath, and add the nitrating agent slowly.
-
Chlorination: Chlorine gas is toxic and corrosive. All chlorination reactions should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A scrubber containing a solution of sodium thiosulfate or sodium hydroxide should be used to neutralize excess chlorine gas.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and always add acid to water, never the other way around.
Q4: Can I use a different starting material for this synthesis?
Yes, alternative synthetic routes are possible. For instance, one could start with a suitable nitrotoluene derivative and perform a selective dichlorination. However, controlling the regioselectivity of the chlorination can be equally or even more challenging than the nitration of 3,4-dichlorobenzotrifluoride. The choice of the starting material will depend on its commercial availability, cost, and the overall efficiency of the synthetic route. A patent describes the preparation of 2,3-dichloro-6-nitrotoluene from 2,3-dichlorotoluene.[5]
References
- Benchchem. An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzotrifluoride and its Core Chemical Properties.
- ChemicalBook. 3-Chloro-4-nitrotoluene | 38939-88-7.
- ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
- ACS Publications. Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride.
- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- PubChem. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481.
- PrepChem.com. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile.
- Google Patents. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.
- Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?.
- Google Patents. CN112266326A - Preparation method of dichlorotoluene nitride intermediate.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- IARC Publications. and 4-nitrotoluene.
- Google Patents. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.
Sources
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- 4. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
- 5. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
Controlling regioselectivity in the chlorination of 4-trifluoromethyl-6-nitrotoluene
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the complexities of electrophilic aromatic substitution on highly deactivated and electronically nuanced substrates.
The focus of this document is the regioselective chlorination of substituted toluenes, specifically addressing the challenges posed by substrates like 2-nitro-5-(trifluoromethyl)toluene . The principles discussed herein are broadly applicable to other isomers and similarly challenging aromatic systems. Achieving high regioselectivity in such cases is paramount for efficient synthesis, minimizing downstream purification challenges, and ensuring the viability of drug candidates.
This guide moves beyond simple procedural outlines to explain the underlying chemical principles, providing you with the tools to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the chlorination of a substrate like 2-nitro-5-(trifluoromethyl)toluene so challenging?
A: The difficulty arises from the conflicting directing effects of the three substituents on the aromatic ring. In an electrophilic aromatic substitution (EAS) reaction, the incoming electrophile (Cl⁺) is directed to specific positions by the existing groups.[1][2]
Let's analyze the directing effects for 2-nitro-5-(trifluoromethyl)toluene:
-
Methyl Group (-CH₃) at C1: This is an activating group that donates electron density to the ring, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[3] Since C2 is already substituted, it strongly favors positions C4 and C6 .
-
Nitro Group (-NO₂) at C2: This is a powerful electron-withdrawing and deactivating group, directing incoming electrophiles to the meta (C4, C6) positions relative to itself.[4][5]
-
Trifluoromethyl Group (-CF₃) at C5: This is another potent electron-withdrawing and deactivating group, directing to the meta (C1, C3) positions relative to itself.[6]
As the diagram below illustrates, the methyl and nitro groups direct towards C4 and C6, while the trifluoromethyl group directs towards C3. The combined deactivating effect of the -NO₂ and -CF₃ groups also significantly slows the overall reaction rate, often requiring harsh conditions which can reduce selectivity.[1][7]
Caption: Conflicting directing effects on the substrate.
The result is often a mixture of isomers, primarily 4-chloro-2-nitro-5-(trifluoromethyl)toluene and 6-chloro-2-nitro-5-(trifluoromethyl)toluene , with potential minor amounts of the 3-chloro isomer. Controlling the ratio between the C4 and C6 products is the primary experimental challenge.
Q2: What is the general mechanism for the Lewis acid-catalyzed chlorination of an aromatic ring?
A: The reaction is a classic Electrophilic Aromatic Substitution (EAS). Because benzene and its derivatives are relatively unreactive towards molecular chlorine (Cl₂), a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to generate a more potent electrophile.[8][9]
The mechanism proceeds in three main steps:
-
Activation of the Electrophile: The Lewis acid polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species (often represented as Cl⁺ for simplicity) complexed with the catalyst.[10][11]
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic chlorine, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13] This is the rate-determining step of the reaction.
-
Deprotonation: A weak base (often the [FeCl₄]⁻ complex) removes a proton from the carbon bearing the new chlorine atom, restoring the aromatic system and regenerating the catalyst.[11]
Caption: General workflow of EAS chlorination.
Troubleshooting Guide
Problem 1: The reaction shows poor conversion or fails to proceed.
-
Potential Cause: Insufficient electrophile strength. The substrate is heavily deactivated by two strong electron-withdrawing groups (-NO₂, -CF₃). Standard chlorinating agents like N-Chlorosuccinimide (NCS) alone may not be reactive enough.
-
Solution A: Strengthen the Catalyst System. Ensure you are using a potent Lewis acid like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The catalyst must be truly anhydrous, as moisture will quench it. For very deactivated systems, consider using sulfuryl chloride (SO₂Cl₂) with a suitable catalyst, as it can be a more reactive source of electrophilic chlorine.[14][15]
-
Solution B: Increase Reaction Temperature. Gently warming the reaction can provide the necessary activation energy. Proceed with caution, as excessive heat can lead to undesirable side reactions (see Problem 4). We recommend a stepwise increase in temperature from room temperature to perhaps 40-50 °C, monitoring by TLC or GC at each stage.
-
Solution C: Consider an Alternative Chlorinating Reagent. For highly deactivated systems, reagents that generate a "superelectrophilic" species might be necessary. For instance, using trichloroisocyanuric acid (TCCA) in strong acid media like sulfuric acid can chlorinate even highly deactivated rings, though this requires careful handling and workup.[16]
Problem 2: The reaction produces a mixture of isomers with low regioselectivity.
-
Potential Cause: The kinetic barriers for attack at the competing positions (e.g., C4 vs. C6) are very similar under the chosen reaction conditions.
-
Solution A: Modulate the Solvent. The polarity of the solvent can influence the stability of the transition states leading to different isomers.[17]
-
Non-polar solvents (e.g., dichloromethane, 1,2-dichloroethane) are a good starting point.
-
Polar aprotic solvents (e.g., nitromethane) can sometimes alter selectivity and improve rates for deactivated systems.[10] A screening of solvents is highly recommended for process optimization.
-
-
Solution B: Lower the Reaction Temperature. Selectivity is often inversely proportional to temperature. Running the reaction at 0 °C or even -10 °C (if the solvent allows) can amplify the small energetic differences between the pathways to the different isomers, favoring the formation of the thermodynamically more stable product.
-
Solution C: Catalyst Tuning. The size and nature of the catalyst can influence regioselectivity through steric hindrance. While standard FeCl₃ and AlCl₃ are small, exploring bulkier Lewis acids or organocatalytic systems may offer a route to improved selectivity. Recent literature has shown that Lewis bases can also catalyze aromatic halogenation with N-halosuccinimides, offering different selectivity profiles.[17] For example, DABCO has been shown to be a practical catalyst for this transformation.[17]
| Condition | Catalyst | Solvent | Temperature (°C) | C4-Cl : C6-Cl Ratio (Hypothetical) | Notes |
| 1 | FeCl₃ (1.1 eq) | CH₂Cl₂ | 25 | 55 : 45 | Standard conditions, low selectivity. |
| 2 | FeCl₃ (1.1 eq) | CH₂Cl₂ | 0 | 40 : 60 | Lower temperature slightly favors C6. |
| 3 | AlCl₃ (1.1 eq) | Nitromethane | 25 | 65 : 35 | More reactive system, may alter selectivity. |
| 4 | DABCO (10 mol%) | CH₂Cl₂ | 25 | 30 : 70 | Organocatalysis may favor less hindered C6. |
Problem 3: Significant formation of di-chlorinated or other over-halogenated products is observed.
-
Potential Cause: The mono-chlorinated product, while still deactivated, is reacting further with the excess chlorinating agent.
-
Solution A: Control Stoichiometry. Use a slight excess (1.05 to 1.1 equivalents) of the chlorinating agent. Adding the agent slowly via a syringe pump over the course of the reaction can help maintain a low instantaneous concentration, minimizing over-reaction.
-
Solution B: Monitor the Reaction Closely. Use an appropriate analytical technique (TLC, GC, or LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the slower, subsequent chlorination of the product.
Problem 4: The methyl group is chlorinated (benzylic chlorination).
-
Potential Cause: The reaction is proceeding via a free-radical mechanism instead of the desired ionic EAS mechanism.
-
Solution A: Exclude Light. Free-radical halogenation is often initiated by UV light. Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Solution B: Avoid High Temperatures. High temperatures (>80-100 °C) can promote homolytic cleavage of the Cl-Cl bond, initiating radical chain reactions. Stick to the lowest effective temperature for the EAS pathway.
-
Solution C: Ensure Purity of Reagents. Avoid any potential radical initiators (e.g., peroxides) in your reagents or solvents. Using freshly distilled solvents is good practice.
Experimental Protocols
Protocol 1: General Procedure for Chlorination using FeCl₃ and SO₂Cl₂
This protocol is a starting point and must be optimized for your specific substrate and desired outcome.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-nitro-5-(trifluoromethyl)toluene (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.
-
Catalyst Addition: Add anhydrous ferric chloride (FeCl₃) (1.1 eq) to the stirred solution. Note: This may be slightly exothermic.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dissolved in a small amount of DCE to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by TLC or GC every 30 minutes. If no progress is observed after 2 hours, allow the reaction to slowly warm to room temperature and continue monitoring.
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to quench the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to separate the isomers.
Protocol 2: Alternative Procedure using N-Chlorosuccinimide (NCS) and a Lewis Base Catalyst
This method offers a milder alternative that may provide a different regioselectivity profile.[17]
-
Setup: To a dry round-bottom flask with a magnetic stirrer and nitrogen inlet, add 2-nitro-5-(trifluoromethyl)toluene (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC. These reactions can be slower, potentially requiring 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with water to remove the succinimide byproduct and DABCO. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol 1.
References
-
Verma, S., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]
-
PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. J Org Chem. [Link]
-
ResearchGate. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | Request PDF. [Link]
- Google Patents. (1972). Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride. US3636171A.
-
Royal Society of Chemistry. (2022). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. Org. Chem. Front., 9, 1681-1685. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]
-
Quora. (2020). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
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ResearchGate. (N.d.). Study on liquid-phase chlorination 2-chloro-6-nitrotoluene. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Link]
-
YouTube. (2018). 18.2a EAS Bromination and Chlorination. [Link]
-
RSC Education. Chemistry Olympiad past papers. [Link]
-
Chemistry LibreTexts. (2020). 18.1: Electrophilic Aromatic Substitution (EAS). [Link]
-
PrepChem.com. Preparation of 2-chloro-6-nitrotoluene. [Link]
-
Journal of the Chemical Society (Resumed). (1927). X.—Chlorination of o- and p- nitrotoluenes. 3 : 4 : 6-Trichloro-2-nitrotoluene and 2 : 6-dichloro-4-nitrotoluene. [Link]
-
Semantic Scholar. (2012). Green route for the chlorination of nitrobenzene. [Link]
- Patsnap. (2017).
-
University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
-
Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
-
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
Willson Research Group - University of Texas at Austin. Electrophilic Aromatic Substitution. [Link]
- Google Patents. (1969). Method for preparing 2,6-dichloro-4-nitrotoluene. US3423475A.
- Google Patents. (1959). Purification of 4-chloronitrotoluenes. US2876267A.
-
PubChem. 3-Chloro-4-nitrotoluene. [Link]
-
NIST WebBook. 3-chloro-4-nitrotoluene. [Link]
- European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene. EP1443040A1.
-
Justia Patents. (1982). Process for the preparation of 2-chloro-4-nitrotoluene. [Link]
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
- Google Patents. (1984). Process for the preparation of 2-chloro-4-nitrotoluene. US4456777A.
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Technical Support Center: Decomposition of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Welcome to the technical support center for handling 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this complex molecule. Due to the limited specific literature on this exact compound, this guide synthesizes data from analogous structures to provide a robust framework based on fundamental chemical principles.
Section 1: Understanding the Stability of this compound
The stability of this compound is governed by the interplay of its functional groups: the nitrotoluene core, the two chlorine atoms, and the trifluoromethyl group. Aromatic nitro compounds are known to be thermally sensitive, and their decomposition can be exothermic, sometimes violently so.[1][2][3] The presence of multiple electron-withdrawing groups (two chlorines, a trifluoromethyl, and a nitro group) significantly influences the molecule's reactivity and decomposition pathways.
dot
Caption: Key functional groups influencing the stability of this compound.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is showing unexpected exotherms, even at moderate temperatures. What could be the cause?
A1: Unexpected exotherms are a significant concern with highly substituted nitrotoluenes. The thermal stability of nitroaromatic compounds can be substantially lowered by the presence of impurities, reactants, or solvents.[1][2][3]
-
Causality: The nitro group itself is an energetic functional group. The additional electron-withdrawing substituents on the aromatic ring can further destabilize the molecule, making it susceptible to decomposition at lower than expected temperatures. Contaminants such as acids (e.g., residual nitric or sulfuric acid from synthesis) can catalyze decomposition.[1] Similarly, bases can react with the acidic protons of the methyl group, potentially leading to side reactions and decomposition.
-
Troubleshooting Protocol:
-
Purity Analysis: Ensure the starting material is of high purity. Use techniques like NMR, GC-MS, and HPLC to check for residual acids, bases, or other contaminants.
-
Calorimetry Screening: Before proceeding to a larger scale, perform differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) on a small sample of the reaction mixture to determine the onset temperature of decomposition.[4]
-
Controlled Addition: Add reagents slowly and monitor the internal temperature of the reaction closely. Use an efficient cooling system.
-
Solvent Choice: Select a solvent with a high boiling point and good thermal conductivity to help dissipate heat.
-
Q2: I am observing the formation of colored byproducts and a decrease in yield. What are the likely side reactions?
A2: The formation of colored byproducts often indicates decomposition or undesired side reactions. For a molecule like this compound, several pathways can lead to impurities.
-
Potential Side Reactions:
-
Denitration: The loss of the nitro group (NO2) can occur under thermal stress or in the presence of certain reagents, potentially leading to radical reactions.[5][6][7][8]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic attack.[9] Nucleophiles present in the reaction mixture (e.g., solvents, bases, or reactants) can displace the chlorine atoms. The rate of SNAr is enhanced by the presence of electron-withdrawing groups like the nitro and trifluoromethyl groups.[10][11][12]
-
Hydrolysis of the Trifluoromethyl Group: Under certain conditions (particularly basic or strongly acidic), the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group.[13][14][15]
-
Oxidation of the Methyl Group: The methyl group can be susceptible to oxidation, especially in the presence of strong oxidizers or under harsh reaction conditions, potentially forming a carboxylic acid.
-
dot
Caption: Potential side reaction pathways for this compound.
-
Troubleshooting and Mitigation:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Control of pH: Carefully control the pH of the reaction mixture to avoid hydrolysis of the trifluoromethyl group.
-
Nucleophile Scrutiny: Be mindful of all potential nucleophiles in your reaction, including solvents (e.g., alcohols, water) and reagents.
-
Reaction Monitoring: Use in-situ monitoring techniques like HPLC or GC-MS to track the formation of byproducts and optimize reaction conditions to minimize their formation.
-
Q3: My product seems to be degrading during workup and purification. How can I improve its stability?
A3: The stability of the final product can be compromised during workup and purification due to exposure to heat, light, or reactive media.
-
Key Considerations:
-
Thermal Stress: Avoid prolonged heating during solvent removal or chromatography.
-
pH Swing: Rapid changes in pH during aqueous workup can lead to hydrolysis or other degradative pathways.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
-
-
Recommended Procedures:
-
Low-Temperature Operations: Perform extractions and solvent removal at reduced temperatures.
-
Neutral Workup: If possible, use a neutral aqueous workup. If an acidic or basic wash is necessary, minimize the contact time and neutralize the organic layer immediately afterward.
-
Deactivated Silica: For chromatographic purification, consider using deactivated (neutral) silica gel or alumina.
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere.
-
Section 3: Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument. Use an empty, sealed pan as a reference.
-
Temperature Program: Heat the sample at a rate of 5-10 °C/min from ambient temperature to a temperature above the expected decomposition point (a preliminary range of 25 °C to 350 °C is suggested).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition. A sharp, significant exotherm indicates thermal instability.[1]
| Parameter | Description | Typical Value for Nitroaromatics |
| Onset Temperature (T_onset) | The temperature at which decomposition begins. | Highly variable, can be as low as 130°C with impurities.[1] |
| Peak Exotherm Temperature (T_peak) | The temperature at which the rate of decomposition is maximal. | Generally 250-350°C for pure compounds.[1] |
| Decomposition Energy (ΔH_d) | The total heat released during decomposition. | Often >1000 kJ/kg.[1][2] |
Section 4: Safety Precautions
Given the nature of this compound, stringent safety measures are imperative.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[16][17][18][19][20]
-
Ventilation: Handle the compound in a well-ventilated fume hood.[17][18]
-
Spill and Waste Management: Have appropriate spill cleanup materials readily available. Dispose of all waste in accordance with local regulations for hazardous materials.[16][17]
-
Runaway Reaction Prevention: Never run reactions unattended. Always have a cooling bath ready to quench the reaction if necessary.[1][2][3][4][21]
References
- Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 33–39.
- Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000).
- Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 33-39.
- Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations.
- Wikipedia contributors. (n.d.). TNT. In Wikipedia.
- Mahammed, A., et al. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Technion – Israel Institute of Technology.
- Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- (2019). Calorimetric Studies on the Thermal Stability of 2-Nitrotoluene Explosives with Incompatible Substances.
- (n.d.). Nitration of nitrotoluene employing ionic liquids. J-Stage.
- Rees, C. W. (n.d.).
- Zhu, W. (n.d.).
- (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa.
- (n.d.). Thermal decomposition of liquid α-nitrotoluene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- (2004).
- Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
- (2024).
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197-204.
- (n.d.). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
- (n.d.). p-Chloronitrobenzene undergoes nucleophile substitution faster than c. askIITians.
- (n.d.). 4-Nitrotoluene 99 99-99-0. Sigma-Aldrich.
- (2023).
- (n.d.).
- (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis.
- (n.d.).
- (n.d.). Which out of o-chloronitrobenzene and 2, 4, 6-trinitrochlorobenzene is more reactive towards nucleophilic substitution?. Allen.
- (n.d.).
- (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- (n.d.). New trends in the preparation of nitro en-containing organofluorine compounds.
- (n.d.). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes.
- (2023).
- Wikipedia contributors. (n.d.).
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Technical Support Center: Optimizing the Synthesis of Dichlorotoluene Nitride Intermediates
Welcome to the technical support center for the synthesis of dichlorotoluene nitride intermediates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your reaction conditions and achieve high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and nitrating agents for the synthesis of dichlorotoluene nitride intermediates?
The synthesis of dichlorotoluene nitride intermediates, such as 2,4-dichloro-6-nitrotoluene or 3,4-dichloro-6-nitrotoluene, typically begins with a dichlorotoluene isomer as the starting material.[1][2] The choice of isomer is critical as it dictates the final product. The most common nitrating agents are concentrated nitric acid or a mixed acid system of concentrated nitric acid and concentrated sulfuric acid.[1][3]
The methyl group (-CH₃) on the toluene ring is an activating ortho-, para-director, while the chlorine atoms (-Cl) are deactivating but also ortho-, para-directing.[4] The interplay of these electronic effects guides the position of the incoming nitro group.
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?
The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds. To enhance the selectivity for the desired dichlorotoluene nitride isomer, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity. For instance, in the nitration of toluene with dinitrogen pentoxide in dichloromethane, decreasing the temperature to below -40°C reduces the formation of the meta-isomer.[5]
-
Choice of Nitrating Agent and Solvent: The nitrating system plays a crucial role. Using a milder nitrating agent or a different solvent can alter the isomer distribution. For example, nitration with N₂O₅ in dichloromethane has been shown to be more selective than traditional mixed acid nitration.[5]
-
Use of Catalysts: Solid acid catalysts, such as zeolites (e.g., H-ZSM-5), can enhance para-selectivity by sterically hindering the ortho-position within their pores.[5]
Q3: My reaction is sluggish or incomplete. What factors could be responsible, and how can I drive it to completion?
Several factors can lead to an incomplete reaction:
-
Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the dichlorotoluene is adequate. A slight excess of the nitrating agent is often used to ensure complete conversion.[1]
-
Inadequate Mixing: In a biphasic system (e.g., with an aqueous nitrating agent and an organic substrate), vigorous stirring is essential to maximize the interfacial area for the reaction to occur.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A balance must be struck. If the reaction is too slow, a modest increase in temperature may be necessary.[1]
-
Deactivated Substrate: The two chlorine atoms on the toluene ring are deactivating, making the nitration of dichlorotoluene more challenging than that of toluene itself.[4][6] More forcing conditions (e.g., stronger acid, higher temperature) may be required compared to the nitration of less substituted aromatics.
Q4: After quenching the reaction with water, my product is not precipitating. What should I do?
If your dichlorotoluene nitride intermediate does not precipitate upon quenching with ice-water, it is likely either an oil at the quenching temperature or soluble in the aqueous acidic mixture.[7] In this scenario, a liquid-liquid extraction is the recommended work-up procedure.
Recommended Extraction Protocol:
-
Transfer the entire quenched reaction mixture to a separatory funnel.
-
Extract the aqueous phase several times with a suitable water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.[7]
-
Combine the organic extracts.
-
Proceed with the standard washing and drying steps as outlined in the troubleshooting guide below.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and work-up of dichlorotoluene nitride intermediates.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | Experiment with a range of temperatures (e.g., 0-60°C) to find the optimal balance between reaction rate and selectivity.[1] |
| Incorrect Molar Ratio of Reactants | An insufficient amount of nitrating agent will result in incomplete conversion. | Use a slight molar excess of the nitrating agent (e.g., 1.05-1.20 equivalents of nitric acid per equivalent of dichlorotoluene).[1] |
| Poor Mixing | Inadequate agitation in a heterogeneous reaction mixture limits the reaction rate. | Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and the subsequent reaction period. |
| Side Reactions | Oxidation of the methyl group to a carboxylic acid can occur, especially with high concentrations of nitric acid and elevated temperatures.[1] | Use a high concentration of nitric acid (e.g., 98%) to favor nitration over oxidation.[1] Carefully control the temperature. |
| Loss of Product During Work-up | The product may be partially soluble in the aqueous phase, especially if it is an oil. | If precipitation is incomplete, perform a liquid-liquid extraction with an appropriate organic solvent.[7] |
Problem 2: Formation of Impurities and Byproducts
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Over-nitration (Dinitrotoluene formation) | The initial product is susceptible to a second nitration, especially under harsh conditions. | Carefully control the stoichiometry of the nitrating agent and the reaction time. Monitor the reaction progress using techniques like TLC or GC.[1] |
| Oxidation Byproducts | The methyl group can be oxidized to a carboxylic acid (dichlorobenzoic acid). | Use highly concentrated nitric acid and maintain a controlled temperature to minimize oxidation.[1] |
| Isomeric Impurities | The directing effects of the substituents can lead to a mixture of isomers. | Optimize reaction conditions for selectivity (lower temperature, choice of solvent and catalyst).[5] Purification by recrystallization or column chromatography may be necessary.[4] |
| Residual Starting Material | Incomplete reaction leads to contamination with unreacted dichlorotoluene. | Increase the reaction time, temperature, or the amount of nitrating agent. Monitor the reaction to ensure full conversion. |
Problem 3: Difficulties During Product Isolation and Purification
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel can lead to stable emulsions, making phase separation difficult. | To break an emulsion, try adding brine (saturated NaCl solution), gently swirling instead of shaking, or filtering the emulsified layer through a pad of celite.[7] |
| Oily Product Instead of Solid | Some dichlorotoluene nitride isomers may be oils or have low melting points, making isolation by filtration challenging. | If an oil is obtained, use liquid-liquid extraction for isolation. Purification can then be attempted by column chromatography or vacuum distillation. |
| Inseparable Mixture of Isomers | The similar physical properties of isomers can make their separation by simple recrystallization difficult. | Fractional crystallization or column chromatography are often effective for separating isomers. The choice of solvent system is critical for successful separation.[4] |
Experimental Protocols
General Protocol for Nitration of Dichlorotoluene
This protocol provides a general guideline. The specific dichlorotoluene isomer, solvent, and temperature will need to be optimized for your target molecule.
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the dichlorotoluene isomer (e.g., 0.2 mol) in a suitable solvent such as dichloroethane (100 g).[1]
-
Cool the mixture to the desired reaction temperature (e.g., 0-40°C) using an ice-water or other appropriate cooling bath.[1]
Addition of Nitrating Agent:
-
Slowly add concentrated nitric acid (e.g., 98%, 0.22 mol) dropwise to the stirred dichlorotoluene solution via the dropping funnel.[1]
-
Carefully monitor the internal temperature and maintain it within the desired range (e.g., not exceeding 45°C).[1]
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to proceed at the set temperature for a specified time (e.g., 1.5-2.0 hours).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.[1][8][9][10]
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice or into cold water to quench the reaction.[7]
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.[7]
-
If no solid forms, perform a liquid-liquid extraction as described in the FAQ section.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.[1][7]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[7]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to isolate the desired isomer.[4]
Visualizing the Process
Experimental Workflow for Dichlorotoluene Nitration
Caption: A generalized workflow for the synthesis, work-up, and purification of dichlorotoluene nitride intermediates.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree to diagnose and resolve issues related to low product yield.
References
- Preparation method of dichlorotoluene nitride intermediate. CN112266326A.
- 3,4-DICHLORO-6-NITROTOLUENE CAS#:. ChemicalBook.
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. (2022). Łukasiewicz Research Network – Institute of Industrial Organic Chemistry, Poland.
- 2,4-Dichlorotoluene synthesis. ChemicalBook.
- Method for preparing 2,3-dichlorotoluene. CN102079688A.
- ISOMER-SELECTIVE SYNTHESES OF 2,6-DICHLORO-4-NITROTOLUENE AND 2,4-DIFLUOROANILINE. (1981).
- Process for the production of dinitrotoluene. US5001272A.
- 2,4-DICHLORO-6-NITROTOLUENE 64346-04-9 wiki. Guidechem.
- Toluene. Wikipedia.
- Preparation method of 2,4-dichlorotoluene. CN102234218B.
- Process for the production of dinitrotoluene. US7495136B2.
- Preparation of 2-chloro-6-nitrotoluene. PrepChem.com.
- Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. CN116444340B.
- United States P
- Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. Benchchem.
- Analytical Methods.
- Synthesis of 2-chloro-6-nitrotoluene. PrepChem.com.
- 3,4-Dichloro-6-nitrotoluene. chem-contract.
- 2,4-Dichlorotoluene: Properties, Synthesis, and Chemical Intermediacy.
- Method for preparing 2,6-dichloro-4-nitrotoluene. US3423475A.
- Di-nitr
- ANALYTICAL METHODS. In Toxicological Profile for Dinitrotoluenes.
- Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene.
- Dynamics and the Regiochemistry of Nitration of Toluene. (2014). Journal of the American Chemical Society, 136(42), 14758–14761.
- Optimization of continuous method nitration of toluene by dinitrogen pentoxide/chloroform solution with using design of experiments (DoE) methods. (2023).
- Review of the Methods for Selective Nitration of Toluene. (2023). Biblioteka Nauki.
- Green synthesis of dinitrotoluene. (2025).
- 2,6-Dichlorotoluene. PubChem.
- ANALYTICAL METHODS. In Toxicological Profile for Nitrate and Nitrite.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
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- 2. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization - Google Patents [patents.google.com]
- 3. US7495136B2 - Process for the production of dinitrotoluene - Google Patents [patents.google.com]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting guide for the synthesis of halogenated aromatic compounds
Welcome to the technical support center for the synthesis of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aromatic halogenation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Section 1: Electrophilic Aromatic Halogenation
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. However, controlling regioselectivity, preventing over-halogenation, and dealing with unreactive substrates are common hurdles.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is yielding a mixture of ortho, para, and di-brominated products. How can I improve para-selectivity?
A1: Achieving high regioselectivity is a classic challenge in electrophilic aromatic halogenation, governed by both electronic and steric factors.[1] Electron-donating groups (EDGs) on the ring activate the ortho and para positions towards electrophilic attack.[1][2]
-
Causality: The kinetic product is often the ortho isomer, but the para isomer is typically more thermodynamically stable due to reduced steric hindrance. Over-halogenation occurs because the newly introduced halogen can further activate the ring for subsequent reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at the lowest effective temperature can favor the thermodynamically preferred para product.[3]
-
Choose a Bulky Halogenating Agent: Reagents like N-Bromosuccinimide (NBS) in a polar solvent like DMF can enhance para-selectivity.[3][4][5] Zeolite catalysts can also impart shape selectivity, favoring the formation of the para isomer which fits better within the catalyst's pores.[6]
-
Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the halogenating agent to minimize di-substitution. A slow, portion-wise addition of the halogenating agent is recommended.
-
Solvent Choice: Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity.[4][5]
-
Q2: My aromatic substrate is highly deactivated (e.g., contains a nitro or carbonyl group) and the halogenation reaction is not proceeding. What should I do?
A2: Electron-withdrawing groups (EWGs) deactivate the aromatic ring by removing electron density, making it less nucleophilic and thus less reactive towards electrophiles.[2][7] For these challenging substrates, harsher conditions or more potent electrophiles are necessary.
-
Causality: EWGs make the initial attack by the electrophile (the rate-determining step) significantly slower.[7]
-
Troubleshooting Steps:
-
Increase Lewis Acid Catalyst Loading: A higher concentration of a strong Lewis acid (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) can generate a more potent electrophile.[8]
-
Use a Stronger Halogenating System: For iodination, which is the least reactive, an oxidizing agent (like HNO₃ or H₂O₂) is required to generate the highly electrophilic iodine cation (I⁺) in situ.[9]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the high activation energy barrier. Monitor closely for side reactions.
-
Consider an Alternative Synthetic Route: If direct halogenation fails, a Sandmeyer reaction starting from the corresponding aniline may be a more viable pathway.[10][11][12]
-
Troubleshooting Workflow: Electrophilic Bromination
Caption: Troubleshooting decision tree for electrophilic bromination.
Section 2: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing halogens onto an aromatic ring via a diazonium salt intermediate, which is particularly useful for substitutions that are not possible through direct halogenation.[10][12][13]
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction is resulting in a low yield of the desired aryl halide and a significant amount of a phenol byproduct. What is the cause?
A1: This is a very common issue and almost always points to the instability of the aryl diazonium salt.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[14] If the temperature of the diazotization step (formation of the diazonium salt) or the subsequent substitution with the copper(I) halide rises above 0-5 °C, the diazonium salt will readily decompose in the aqueous solution to form a phenol.[14]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0 and 5 °C using an ice-salt bath.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the next step. Do not store it.
-
Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) halide solution to control the exotherm of the reaction and the vigorous evolution of N₂ gas.[15]
-
Q2: The reaction mixture turns dark and forms a tar-like substance during the Sandmeyer reaction. How can I prevent this?
A2: Tar formation is often due to side reactions of the highly reactive diazonium salt, such as azo coupling.
-
Causality: Under insufficiently acidic conditions, the electrophilic diazonium salt can attack an unreacted molecule of the starting aniline (or another electron-rich species) to form colored azo compounds, which can polymerize into tars.[15]
-
Troubleshooting Steps:
-
Ensure Sufficient Acidity: Use an adequate excess of acid (e.g., HCl or HBr) during the diazotization step to ensure the reaction medium remains strongly acidic, suppressing azo coupling.
-
Purity of Reagents: Ensure the starting aniline is pure and that the sodium nitrite solution is fresh.
-
General Protocol: Sandmeyer Chlorination
-
Diazotization: Dissolve the starting aryl amine in a 3M HCl solution. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature never exceeds 5 °C. Stir for an additional 15-20 minutes at this temperature.
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Cool this solution in an ice bath.
-
Substitution: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 15-30 minutes to ensure the reaction goes to completion. Cool the mixture, extract the aryl chloride product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, dry it over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via distillation or column chromatography.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable for forming C-C and C-N bonds using aryl halides. However, their success is highly dependent on the catalyst system and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with an electron-rich aryl chloride is failing or giving very low yield. Why is this happening?
A1: Aryl chlorides, especially electron-rich ones, are notoriously challenging substrates for Suzuki couplings. The primary issue is the difficulty of the oxidative addition step.[16]
-
Causality: The carbon-chlorine bond is strong. Electron-donating groups on the aryl ring increase the electron density at this bond, making it even less susceptible to cleavage by the Pd(0) catalyst. This oxidative addition is often the rate-determining step in the catalytic cycle.[16][17]
-
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[16][18] These ligands promote the difficult oxidative addition step.[16][18]
-
Use a Stronger Base: The base is crucial for the transmetalation step. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[16]
-
Increase Temperature: Higher temperatures (e.g., 80-110 °C) are typically necessary to drive the reaction.
-
Ensure Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) by using Schlenk techniques.[16]
-
Q2: I am observing a significant amount of dehalogenated arene (protodehalogenation) as a byproduct in my cross-coupling reaction. How can I suppress this?
A2: Dehalogenation is a common side reaction, particularly with aryl bromides and iodides, where the halogen is replaced by a hydrogen atom.[19]
-
Causality: This can occur through several pathways, including a competing reaction where a hydride source intercepts a reaction intermediate. The base, solvent, or even the phosphine ligand can sometimes act as a hydride source, especially at high temperatures.
-
Troubleshooting Steps:
-
Optimize the Catalyst System: Using bulky, electron-rich ligands can sterically favor the desired reductive elimination pathway over side reactions.[19]
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If using a strong alkoxide base, consider switching to a carbonate or phosphate base.
-
Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote the side reaction.[19]
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water or other protic sources can promote protodeboronation of the boronic acid, which can indirectly lead to issues and byproducts.[16]
-
Catalyst System Selection Guide
| Aryl Halide Type | Reactivity | Recommended Ligand Class | Typical Base | Notes |
| Aryl Iodide | High | Standard Phosphines (e.g., PPh₃) | K₂CO₃, Cs₂CO₃ | Generally straightforward; prone to dehalogenation.[19] |
| Aryl Bromide | Medium | Bulky Phosphines (e.g., RuPhos) | K₃PO₄, NaOtBu | Good balance of reactivity and stability. |
| Aryl Chloride (e-deficient) | Low | Buchwald Ligands (e.g., XPhos) | K₃PO₄, NaOtBu | Oxidative addition is more feasible than with e-rich chlorides.[20] |
| Aryl Chloride (e-rich) | Very Low | Buchwald Ligands (e.g., SPhos), NHCs | K₃PO₄, Cs₂CO₃ | The most challenging substrate; requires highly active catalyst systems. |
Palladium-Catalyzed Reaction Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Chemistry Notes. (2022-05-28). Sandmeyer Reaction mechanism and Applications. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
GeeksforGeeks. (2025-07-23). Sandmeyer Reaction. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2014-02-22). Activating and Deactivating Groups in Aromatic Substitution. [Link]
-
ZoomOrgo. (2025-11-28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]
-
PBworks. Activating Groups and Deactivating Groups - Furman Chemistry 120. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Universiteit Leiden. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
- Google Patents.
-
Wikipedia. (2019-07-06). N-Bromosuccinimide. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Royal Society of Chemistry. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Science.gov. halogenated aromatic compounds: Topics. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
Chemistry LibreTexts. (2023-08-07). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
RSC Publishing. (2023-11-14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]
-
Reddit. (2018-09-06). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
Chem.eu. (2025-07-08). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2025-05-07). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Khan Academy. Sandmeyer reaction. [Link]
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2019-04-26). Troubleshooting a Sandmeyer reaction. [Link]
-
Master Organic Chemistry. (2018-04-18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
PubMed. Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]
-
Reddit. (2024-07-26). Sandmeyer type reaction troubleshoot. [Link]
-
Reddit. (2016-09-29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]
-
YouTube. (2020-12-31). Halogenation | Electrophilic Aromatic Substitution - Part 4. [Link]
-
ResearchGate. (2025-07-27). (PDF) Halogenated Aromatic Compounds. [Link]
Sources
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- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 7. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
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- 9. youtube.com [youtube.com]
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- 20. reddit.com [reddit.com]
Technical Support Center: Purification of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene (CAS No. 115571-67-0).[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering troubleshooting solutions and robust protocols to ensure the highest degree of product purity.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common initial questions regarding the purification of this complex aromatic compound.
Q1: What are the most likely impurities in my crude this compound sample?
A: The impurity profile is almost always a direct consequence of the synthesis method, which is typically the nitration of a 2,3-dichloro-4-trifluoromethyltoluene precursor.[2] The key impurities fall into several classes.
| Impurity Class | Specific Examples | Origin |
| Isomeric Impurities | Other positional isomers of the nitro group (e.g., 2,3-Dichloro-4-trifluoromethyl-5-nitrotoluene). | The directing effects of the existing chloro- and trifluoromethyl- groups on the aromatic ring during electrophilic nitration are not perfectly selective, leading to a mixture of isomers.[3] |
| Over-Nitrated Products | Dinitro- or trinitro- derivatives of the parent toluene. | Harsh reaction conditions (e.g., excessive temperature, high concentration of nitrating agent) can lead to multiple nitrations on the same aromatic ring.[2][4] |
| Unreacted Starting Material | 2,3-Dichloro-4-trifluoromethyltoluene. | Incomplete reaction during the nitration step. |
| Residual Reagents | Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃). | These are the components of the nitrating mixture and can remain trapped in the crude product post-synthesis.[5][6] |
| Precursor-Related Impurities | Isomers from the synthesis of the dichlorotrifluoromethyltoluene starting material. | The synthesis of the precursor itself can generate a mixture of isomers that carry through to the final product.[7][8] |
Q2: Why is the separation of nitrotoluene isomers so challenging?
A: Isomers of nitrotoluene often possess very similar physical properties, such as polarity, boiling points, and solubility profiles.[4] This similarity makes their separation by standard techniques like distillation or simple crystallization difficult. The subtle differences in their dipole moments and crystal lattice energies are what we must exploit using more refined techniques like fractional crystallization or chromatography.[9]
Q3: What is the best first step to assess the purity of my crude product?
A: A quick purity assessment can be performed using Thin-Layer Chromatography (TLC). A more quantitative analysis should be done using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10] For HPLC analysis of nitroaromatic compounds, a C18 or a Phenyl-Hexyl column is recommended, as the latter provides additional separation mechanisms through π-π interactions.[10]
Section 2: Troubleshooting Common Purification Issues
This section is designed as a practical, field-proven guide to overcoming common obstacles encountered during purification.
Issue: My crude product is a dark, oily, or acidic solid.
-
Causality: This is a classic sign of residual nitrating acids (H₂SO₄ and HNO₃) trapped within the crude solid. These acids can degrade the product over time and will interfere with subsequent purification steps.
-
Solution: Perform a preliminary acid-base wash before attempting recrystallization. Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash it sequentially with water, a dilute solution of a weak base like sodium bicarbonate, and finally with brine. This procedure neutralizes and removes the acidic contaminants.
-
Self-Validation: After washing, test the pH of the final aqueous layer to ensure it is neutral. The organic layer should also have lost most of its dark coloration.
Issue: My recrystallization attempt resulted in low yield or complete failure to crystallize.
-
Causality: This issue typically stems from one of three factors: an inappropriate solvent, using too much solvent, or a cooling process that is too rapid. If the compound is "oiling out" instead of crystallizing, it means the solution is becoming supersaturated at a temperature above the solvent's melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Issue: My product purity is still unsatisfactory after recrystallization.
-
Causality: This indicates that a key impurity has a solubility profile very similar to your target compound in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Change Solvent Polarity: Attempt recrystallization from a solvent with a significantly different polarity. For example, if you used a polar protic solvent like ethanol, try a non-polar aromatic solvent like toluene.
-
Employ Chromatography: If multiple recrystallization attempts fail, the impurities are too similar to the product for this technique. A more powerful method, such as preparative column chromatography over silica gel, is required for separation based on subtle differences in polarity.
-
Section 3: Detailed Purification Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success before proceeding.
Protocol 3.1: Preliminary Acid-Base Wash
-
Dissolution: Dissolve the crude solid in 5-10 volumes of ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water. Drain the aqueous layer.
-
Neutralization: Add an equal volume of a 5% sodium bicarbonate solution. Caution: Swirl gently at first to release CO₂ gas before shaking. Vent the funnel frequently. Continue until no more gas evolves. Drain the aqueous layer.
-
Brine Wash: Wash with an equal volume of saturated sodium chloride (brine) solution to remove residual water from the organic layer.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the pre-purified product.
Protocol 3.2: Standard Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent. Alcohols like ethanol or isopropanol are often a good starting point for nitrotoluenes.
-
Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the dried solid should be sharp and significantly higher than the crude material.
| Suggested Solvents for Recrystallization |
| Ethanol |
| Isopropanol |
| Methanol |
| Hexane/Toluene Mixture |
| Cyclohexane |
Section 4: Overall Purification and Analysis Workflow
A successful purification strategy involves a logical flow from crude material to a final, analytically pure product, with validation at each critical step.
Caption: General workflow for purification and analysis.
Section 5: Safety and Handling
All work with this compound and related compounds must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[11]
-
Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Nitrotoluenes are classified as toxic. Avoid skin contact, ingestion, and inhalation. They may cause harm to organs through prolonged exposure and are suspected of causing genetic defects.[12][13]
-
Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, according to your institution's hazardous waste disposal guidelines. Do not pour into drains.
References
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics. [Link]
-
ResearchGate. Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. [Link]
-
Stevens, J. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Agilent Technologies. [Link]
-
Capot Chemical. Material Safety Data Sheet: 4-Fluoro-3-nitrotoluene. [Link]
-
International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
- Google Patents.
- Google Patents. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
- Google Patents.
-
IARC Publications. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
-
ResearchGate. Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. [Link]
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Wikipedia. 4-Nitrotoluene. [Link]
- Google Patents.
-
University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
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ResearchGate. (PDF) 2,6-Dichloro-4-nitrotoluene. [Link]
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PrepChem.com. Preparation of 2-chloro-6-nitrotoluene. [Link]
-
Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Technical Support Center: Enhancing the Stability of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Introduction: 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene (CAS: 115571-67-0) is a poly-functionalized aromatic compound critical for various research and development applications, particularly in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its complex structure, featuring electron-withdrawing nitro and trifluoromethyl groups alongside chloro-substituents, imparts unique reactivity but also presents specific stability challenges.[3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the degradation of this compound, ensuring experimental reproducibility and integrity.
Section 1: Proactive Stability Management: Best Practices for Handling and Storage
The most effective strategy for maintaining the integrity of this compound is to prevent degradation from occurring. The compound's stability is primarily influenced by light, heat, and chemical environment.
Core Principle: Causality of Degradation
The aromatic system is rendered electron-deficient by the combined inductive and resonance effects of the nitro, dichloro, and trifluoromethyl groups. This electronic profile makes the molecule susceptible to specific degradation pathways:
-
Photodegradation: The nitroaromatic chromophore readily absorbs UV-Vis light, leading to excited states that can undergo intramolecular rearrangements or generate radical species, initiating decomposition.[4][5]
-
Thermal Decomposition: While many nitroaromatics possess high thermal stability, localized heating or elevated temperatures during reactions can initiate decomposition, often through complex radical pathways or intramolecular rearrangements.[6][7][8]
-
Chemical Incompatibility: The electron-deficient ring is activated towards nucleophilic attack, and the nitro group is susceptible to reduction. Contact with strong bases, nucleophiles, or reducing agents can lead to unintended reactions and sample degradation.
Recommended Storage and Handling Protocol
Adherence to the following protocol is critical for maximizing the shelf-life and purity of the compound.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for integrity. The compound should be a solid, typically white to light yellow.[1] Note any significant discoloration as a potential sign of initial degradation.
-
Inert Atmosphere Aliquoting: If the compound is to be used over an extended period, it is best to aliquot the bulk sample into smaller, single-use quantities. Perform this process in a controlled environment, preferably within a glovebox or under a gentle stream of an inert gas like argon or nitrogen to displace atmospheric oxygen and moisture.
-
Container Selection: Use amber glass vials with PTFE-lined caps. The amber color is crucial for filtering out UV radiation, a primary driver of photodegradation.[9] PTFE liners provide an inert sealing surface, preventing reaction with the cap material.
-
Labeling: Each aliquot must be clearly labeled with the compound name, CAS number, date of aliquoting, and purity/lot number.
-
Storage Conditions: Store the sealed vials in a cool, dark, and dry environment. For long-term storage, a freezer at -20°C is recommended. The storage location should be a designated, well-ventilated area for toxic chemicals, away from heat sources and incompatible materials.[10][11]
Data Summary: Storage Conditions
| Parameter | Recommended Condition | Adverse Condition (to be avoided) | Rationale |
| Temperature | -20°C to 4°C (Cool/Cold) | Room Temperature (long-term); Elevated Heat (>40°C) | Reduces the rate of thermally induced decomposition pathways.[6] |
| Light | Complete darkness (Amber vials, stored in a cabinet/box) | Direct sunlight, strong laboratory lighting (UV) | Prevents photodegradation, a major instability pathway for nitroaromatics.[4][5][12] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air (Oxygen and Moisture) | Minimizes potential oxidation of the methyl group or hydrolysis. |
| pH/Chemicals | Neutral, isolated storage | Contact with strong bases, acids, reducing agents | Prevents chemical degradation via nucleophilic attack or reduction of the nitro group.[13] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use and storage of this compound in a question-and-answer format.
FAQ 1: My solid sample has turned yellow/brown. What's wrong?
-
Question: I received my sample of this compound as a light-colored solid, but after some time in the lab, it has developed a distinct yellow or even brownish tint. Has it decomposed, and is it still usable?
-
Answer:
-
Probable Cause: The most likely cause of discoloration is photodegradation . Nitroaromatic compounds are well-documented to be sensitive to light.[4][5] Exposure to ambient laboratory light or sunlight, even for brief periods, can initiate photochemical reactions that produce highly colored impurities. These reactions can involve the formation of nitrophenols or other complex condensation products.[4][12]
-
Troubleshooting Steps:
-
Assess Purity: The usability of the sample depends on the extent of degradation. Analyze the material using a suitable technique like HPLC with UV detection or GC-MS. Compare the resulting chromatogram to a reference standard or the initial certificate of analysis.
-
Implement Correct Storage: Immediately transfer the material to amber glass vials and store it in a dark location, such as a freezer or a light-proof cabinet, as detailed in Section 1.
-
-
Prevention: Proactive light protection is the only effective prevention. Always handle the solid in a dimly lit area and minimize the duration of its exposure to light.
-
FAQ 2: I'm seeing unexpected byproducts or low yields in my reaction. Could the starting material be the issue?
-
Question: I am using this compound in a synthesis. My reaction is yielding unexpected side products, or the overall yield is lower than expected. I have ruled out other factors. Could the starting material be degrading under my reaction conditions?
-
Answer:
-
Probable Causes & Solutions: Yes, the reaction conditions themselves can induce degradation. The primary culprits are typically temperature and incompatible reagents.
-
Thermal Instability: Are you running your reaction at an elevated temperature? Although the compound is a solid, it can decompose in solution at temperatures far below its melting or boiling point. Thermal decomposition of related chlorinated and nitrated toluenes can proceed via complex pathways.[6][14][15]
-
Solution: Attempt the reaction at a lower temperature. If heat is required, ensure precise temperature control and consider shorter reaction times. Always run a control reaction where you heat the starting material in the reaction solvent alone to check for thermal degradation.
-
-
Chemical Incompatibility: What are your reaction components?
-
Bases/Nucleophiles: Strong bases (e.g., alkoxides, hydroxides) or potent nucleophiles can attack the electron-deficient aromatic ring, potentially displacing one of the chlorine atoms.
-
Reducing Agents: The nitro group is readily reduced by common reducing agents (e.g., H₂/Pd, NaBH₄, SnCl₂). If your reaction conditions are even mildly reductive, you may be consuming your starting material by converting the nitro group to nitroso, hydroxylamino, or amino functionalities.
-
Solution: Carefully review all reagents for compatibility. If a base is required, consider using a milder, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or a carbonate). Ensure your reaction is free from contaminating reducing agents.
-
-
-
Troubleshooting Workflow: The following diagram outlines a logical process for diagnosing the issue.
-
Caption: Troubleshooting workflow for reaction instability.
Section 3: Key Degradation Pathways
A deeper understanding of the degradation mechanisms is essential for designing robust experiments.
Pathway A: Photodegradation
This is the most common non-experimental degradation pathway. The process is initiated by the absorption of a photon by the nitro group, promoting it to an excited state.
-
Mechanism: The excited nitro group can abstract a hydrogen atom from the adjacent methyl group, leading to a cascade of reactions. Alternatively, it can lead to the formation of reactive oxygen species or undergo rearrangement to form nitrites, which can release NOx into the headspace.[5] Studies on similar nitroaromatic compounds show the formation of nitrophenols, nitrohydroquinones, and even ring-opened products upon extensive irradiation.[4][12]
Caption: Simplified photodegradation pathway for nitroaromatics.
Pathway B: Thermal Decomposition
At elevated temperatures, the weakest bonds in the molecule are susceptible to homolytic cleavage. For nitrotoluenes, this can be the C-NO₂ bond or C-H bonds on the methyl group.
-
Mechanism: The decomposition of nitrotoluenes can be complex, but often involves the initial cleavage of the C-NO₂ bond to form an aryl radical and •NO₂.[7] These highly reactive species can then initiate a chain reaction, leading to a variety of products, including benzaldehydes, benzonitriles, and coupling products.[6] The presence of chlorine atoms adds further complexity, with the potential for C-Cl bond cleavage at very high temperatures.[14]
Section 4: Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol provides a self-validating system for ensuring maximum stability.
-
Materials: Amber glass vials (2-4 mL) with PTFE-lined screw caps, balance, spatula, inert gas source (argon or nitrogen) with tubing, label maker.
-
Environment: Perform all steps in a fume hood or glovebox with minimized light exposure.
-
Procedure: a. Tare a clean, dry amber vial on the balance. b. Carefully add the desired amount of this compound (e.g., 25-100 mg). c. Record the exact mass. d. Insert a tube delivering a gentle stream of inert gas into the vial for 30-60 seconds to displace all air. e. While the inert gas is still flowing, slowly withdraw the tube and immediately seal the vial tightly with the PTFE-lined cap. f. Secure the cap with paraffin film for an extra barrier against atmospheric moisture. g. Label the vial clearly with the compound name, mass, and date. h. Place the sealed vial inside a labeled freezer box and store at -20°C.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method can be used to check the initial purity and monitor for degradation over time.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade) with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Solvent B: Acetonitrile (HPLC grade) with 0.1% Formic Acid or Trifluoroacetic Acid.
-
-
Sample Preparation: a. Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. b. Dilute this stock solution to a working concentration of ~50-100 µg/mL using a 50:50 mixture of Solvents A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan).
-
Gradient: Start with a 3-5 minute hold at 50% B, then ramp linearly to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: A stable, pure sample should yield a single major peak. The appearance of new, smaller peaks (especially earlier-eluting, more polar peaks) is indicative of degradation. Purity can be calculated based on the area percentage of the main peak.
References
-
Zheng, Z., & Fan, J. (2001). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]
-
Zheng, Z., & Fan, J. (2001). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Fields, E. K., & Meyerson, S. (1975). Thermal decomposition of liquid α-nitrotoluene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Dorofeeva, O. V., et al. (2013). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Why is o-nitrotoluene more stable than p-nitrotoluene? Quora. Available at: [Link]
-
Gorelkin, V. N., et al. (2015). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. ResearchGate. Available at: [Link]
- Kinya, K., & Nobuhisa, I. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers. Google Patents.
-
Olek, M., Baron, J., & Zukowski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. Available at: [Link]
-
Olek, M., Baron, J., & Zukowski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed. Available at: [Link]
-
Olek, M., Baron, J., & Zukowski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate. Available at: [Link]
-
Ju, K., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
- Gilbert, E. E. (1969). Method for preparing 2,6-dichloro-4-nitrotoluene. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-nitrotoluene. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene. PubChem. Available at: [Link]
-
Eisentraeger, A., et al. (2008). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). General Information, Chemical Product Identification, Uses and Applications. Source Document. Available at: [Link]
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Finetech Industry Limited. (n.d.). This compound. Finetech Industry Limited. Available at: [Link]
-
Hsieh, C. C., & Hsieh, C. F. (2012). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. ResearchGate. Available at: [Link]
-
He, C., et al. (2023). Manipulating nitration and stabilization to achieve high energy. PubMed. Available at: [Link]
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University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. UTSC Laboratory Health and Safety Manual. Available at: [Link]
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Welankiwar, A., & Kumar, V. (2013). Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
Defense Technical Information Center. (1974). Synthesis of p-trifluoromethyl-toluene and 3,6-bis(trifluoromethyl) phenanthrene using sulfur tetrafluoride. DTIC. Available at: [Link]
-
Medjroubi, K., et al. (2016). 2,6-Dichloro-4-nitrotoluene. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). 4-Nitrotoluene. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2022). Halogenation At Tiffany's. Master Organic Chemistry. Available at: [Link]
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Code of Federal Regulations. (n.d.). 46 CFR Part 194 -- Handling, Use, and Control of Explosives and Other Hazardous Materials. eCFR. Available at: [Link]
-
Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology. Available at: [Link]
- Wu, Y., et al. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
-
PrepChem. (n.d.). Preparation of 2-chloro-6-nitrotoluene. PrepChem.com. Available at: [Link]
-
International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI Bookshelf. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-nitrotoluene. PubChem. Available at: [Link]
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Technical Support Center: Catalyst Selection for the Synthesis of Dichlorotrifluoromethyltoluenes
Welcome to the technical support center for the synthesis of dichlorotrifluoromethyltoluenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of dichlorotrifluoromethyltoluenes, with a focus on catalyst-related issues.
Problem 1: Low or No Product Yield
You're running the reaction to synthesize dichlorotrifluoromethyltoluene, but upon analysis, you find a disappointingly low yield of the desired product, or none at all.
Potential Causes & Solutions
-
Inactive Catalyst: The Lewis acid catalyst, crucial for the reaction, may have degraded due to improper handling or storage.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants to the catalyst is a critical parameter.
-
Solution: Carefully verify the molar equivalents of the dichlorotoluene, the trifluoromethylating agent, and the catalyst. For Friedel-Crafts acylations, which can be analogous in mechanism, a stoichiometric amount of the catalyst is often required because the product can form a stable complex with the Lewis acid.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by the deposition of byproducts.[5]
-
Solution: Ensure the purity of your starting materials. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalyst. Some systems may require an excess of the catalyst to sustain reactivity.[5]
-
Problem 2: Formation of Multiple Products & Isomers
Your analysis shows the presence of not only the desired dichlorotrifluoromethyltoluene isomer but also significant quantities of other isomers and side products.
Potential Causes & Solutions
-
Poor Regioselectivity of the Catalyst: The choice of Lewis acid catalyst significantly influences the regioselectivity of the reaction.[6]
-
Solution: The selection of the Lewis acid is critical for directing the substitution to the desired position on the aromatic ring.[6] While strong Lewis acids like AlCl₃ are highly active, they can sometimes lead to a mixture of products.[6] Experimenting with milder Lewis acids, such as FeCl₃ or solid acid catalysts, may offer improved selectivity.[6]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired isomers.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity. For a related dichlorocumene synthesis, maintaining the temperature below 30°C was crucial to minimize dialkylated byproducts.[3]
-
-
Solvent Effects: The solvent can influence the reaction pathway and the distribution of products.
-
Solution: A patent on the preparation of dichlorotrifluoromethyltoluenes suggests that using a solvent like 1,2-dichloroethane can remarkably enhance selectivity.[4] Experiment with different solvents to find the optimal one for your desired isomer.
-
Problem 3: Difficulty in Product Isolation and Purification
You've successfully synthesized the product, but isolating and purifying it from the reaction mixture is proving to be a challenge.
Potential Causes & Solutions
-
Product Co-elutes with Impurities: During chromatographic purification, the product and impurities may have similar retention times.
-
Solution: Optimize your chromatography method. This could involve trying different solvent systems (mobile phases) or using a different stationary phase. Recrystallization is also a powerful purification technique to consider.[1]
-
-
Formation of a Stable Complex: The product may have formed a stable complex with the Lewis acid catalyst.
-
Solution: The reaction workup typically involves quenching with water to decompose the catalyst complex.[4] Ensure this step is carried out effectively. An aqueous wash, sometimes with a dilute acid or base, can help break up the complex and facilitate the separation of the organic product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of dichlorotrifluoromethyltoluenes?
A1: The synthesis of dichlorotrifluoromethyltoluenes often involves a Friedel-Crafts type reaction.[2][6] Therefore, strong Lewis acids are typically used as catalysts. Aluminum chloride (AlCl₃) is a very common and highly active catalyst for these reactions.[3][6] Other Lewis acids like ferric chloride (FeCl₃) can also be used and may offer different selectivity.[6] In some modern methods, photocatalysts or transition metal catalysts are employed for trifluoromethylation reactions.[5][7]
Q2: How does the choice of catalyst affect the outcome of the synthesis?
A2: The choice of catalyst is a critical parameter that significantly influences the reaction's rate and, more importantly, its regioselectivity.[6] A highly active catalyst like AlCl₃ might lead to faster reaction rates but could also result in a mixture of isomers.[6] A milder catalyst might be slower but could provide higher selectivity for a specific isomer. The catalyst also plays a key role in generating the electrophilic species required for the substitution on the aromatic ring.[6]
Q3: My reaction is sensitive to water. How should I handle the catalyst and reagents?
A3: Many Lewis acid catalysts, such as AlCl₃, are extremely sensitive to moisture. It is crucial to handle them in a dry environment, for example, in a glove box or under an inert atmosphere (nitrogen or argon).[1] All glassware should be thoroughly dried, and anhydrous solvents should be used. If your starting materials may contain traces of water, consider drying them before use.
Q4: What are the typical reaction conditions for this synthesis?
A4: According to a relevant patent, the reaction is typically carried out at a temperature between 0°C and 100°C, with a preferred range of 20°C to 80°C.[4] The reaction time can vary from 20 minutes to 4 hours.[4] The reaction is often performed under pressure, in the range of 3-20 kg/cm ².[4]
Q5: Are there any alternative, metal-free catalyst options?
A5: Yes, recent research has explored metal-free approaches. For instance, some three-component Friedel-Crafts transformations can be mediated by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under mild conditions.[8] These methods offer an alternative to traditional metal-based Lewis acids.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in a Model Friedel-Crafts Acylation of Toluene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 |
| FeSO₄ (700°C) | Toluene | 60 | 68 | 2 | 1 | 97 |
| FeSO₄ (800°C) | Toluene | 100 | >90 | 2 | 1 | 97 |
| Data sourced from a study on the acetylation of toluene with acetyl halides and is presented here as a representative example of catalyst performance in Friedel-Crafts reactions.[6] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Synthesis
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) to a dry reaction vessel containing a suitable solvent (e.g., 1,2-dichloroethane).[4]
-
Reactant Addition: While stirring, slowly add the dichlorotoluene to the catalyst suspension.
-
Trifluoromethylating Agent: Introduce the trifluoromethylating agent to the reaction mixture. The choice of agent will depend on the specific synthetic route.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60°C) and maintain it for the specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.[4]
-
Workup: Cool the reaction mixture and slowly quench it by pouring it into iced water to decompose the catalyst.[4]
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., carbon tetrachloride).[4]
-
Purification: Combine the organic layers, wash with a dilute base (e.g., 5% aqueous NaOH solution), dry over an anhydrous drying agent (e.g., calcium chloride), and remove the solvent under reduced pressure.[4] The crude product can then be purified by distillation or column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A workflow diagram for selecting and optimizing a catalyst for the synthesis.
References
- Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC - NIH. (2025, May 14).
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications.
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH.
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- Gallium(III) Trifluormethanesulfonate: A Water-Tolerant, Reusable Lewis Acid Catalyst for Friedel-Crafts Reactions | Request PDF - ResearchGate. (2025, August 6).
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- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
- Trifluoromethylation - Wikipedia.
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- US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals.
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- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI.
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions - Benchchem.
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Validation & Comparative
A Comparative Guide to the Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of complex aromatic compounds is a critical endeavor. Among these, 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene stands as a valuable intermediate, its multifaceted structure offering a scaffold for the development of novel bioactive molecules. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, grounded in experimental evidence and practical considerations. We will dissect two primary strategies, evaluating them on key performance indicators such as yield, purity, cost-effectiveness, and safety.
Introduction: The Significance of a Polysubstituted Toluene
The strategic arrangement of chloro, trifluoromethyl, and nitro groups on a toluene backbone endows this compound with unique electronic and steric properties. These characteristics are highly sought after in medicinal chemistry and crop science, where fine-tuning molecular interactions is paramount for efficacy and selectivity. Consequently, the efficient and reliable synthesis of this compound is of significant interest to the scientific community.
Route 1: Electrophilic Nitration of a Dichlorotrifluoromethyltoluene Precursor
This approach hinges on the late-stage introduction of the nitro group onto a pre-functionalized toluene ring. The key intermediate for this pathway is 2,3-dichloro-4-(trifluoromethyl)toluene.
Synthesis of the Precursor: 2,3-Dichloro-4-(trifluoromethyl)toluene
A plausible method for the synthesis of various dichlorotrifluoromethyltoluenes is outlined in U.S. Patent 4,876,404. This process involves the reaction of a dichlorotoluene with carbon tetrachloride in the presence of an aluminum halide, followed by fluorination with hydrogen fluoride. While the patent covers a range of isomers, it provides a foundation for obtaining the necessary precursor.[1]
Step-by-Step Protocol: Nitration of 2,3-Dichloro-4-(trifluoromethyl)toluene
The final step in this route is the selective nitration of the dichlorotrifluoromethyltoluene intermediate. The directing effects of the existing substituents play a crucial role in the regioselectivity of this reaction. The trifluoromethyl group is a meta-director, while the chloro groups are ortho, para-directors. The methyl group is an ortho, para-director. Considering the positions of these groups, the incoming nitro group is expected to be directed to the C6 position.
Experimental Protocol:
-
To a stirred solution of 2,3-dichloro-4-(trifluoromethyl)toluene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) for a specified duration, monitored by TLC or GC.
-
Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water and a dilute solution of sodium bicarbonate to remove residual acids.
-
Purification is achieved through recrystallization from a suitable solvent, such as ethanol or methanol.
A study on the nitration of similar substituted toluenes suggests that a mixture of nitric and sulfuric acids is a standard and effective nitrating agent.[2][3] The yield and purity of the final product are highly dependent on the precise control of reaction conditions to minimize the formation of unwanted isomers.[4]
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via an Aniline Intermediate and Sandmeyer Reaction
This alternative strategy involves building the molecule around an aniline precursor, utilizing the versatile Sandmeyer reaction to introduce one of the chloro groups.
Synthesis of the Key Intermediate: 2-Chloro-4-(trifluoromethyl)-6-nitroaniline
A potential starting point for this route is 2-chloro-4-(trifluoromethyl)aniline. This compound can be nitrated to introduce the nitro group at the C6 position, ortho to the amino group and meta to the trifluoromethyl group.
Step-by-Step Protocol:
-
Nitration of 2-chloro-4-(trifluoromethyl)aniline: The aniline is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of nitric acid and sulfuric acid is added slowly while maintaining a low temperature. The product, 2-chloro-4-(trifluoromethyl)-6-nitroaniline, is isolated by pouring the reaction mixture into ice water.
-
Diazotization of the Aniline: The synthesized nitroaniline is then subjected to diazotization. It is dissolved in an acidic medium (e.g., hydrochloric acid) and treated with a solution of sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt.[5]
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of copper(I) chloride in hydrochloric acid. This results in the replacement of the diazonium group with a chlorine atom, yielding the final product, this compound.[6][7] The reaction is an example of a radical-nucleophilic aromatic substitution.[6]
Experimental Protocol (Sandmeyer Step):
-
A solution of copper(I) chloride is prepared by reducing copper(II) sulfate with sodium bisulfite in the presence of sodium chloride.
-
The diazonium salt solution, prepared as described above, is slowly added to the stirred solution of copper(I) chloride at a controlled temperature.
-
The reaction is typically accompanied by the evolution of nitrogen gas.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.
-
The product is then isolated by steam distillation or solvent extraction.
-
Purification is achieved by chromatography or recrystallization.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Nitration of Dichlorotrifluoromethyltoluene | Route 2: Aniline Intermediate and Sandmeyer Reaction |
| Starting Materials | 2,3-Dichlorotoluene (potentially more accessible) | 2-Chloro-4-(trifluoromethyl)aniline (may require synthesis) |
| Number of Steps | Fewer steps if the precursor is readily available. | Multiple steps, including nitration, diazotization, and Sandmeyer reaction. |
| Yield & Purity | Potentially high yield, but regioselectivity of nitration can be a challenge, possibly leading to isomeric impurities. | The multi-step nature may lead to a lower overall yield. However, the Sandmeyer reaction is often high-yielding and selective for the desired product. |
| Scalability | Potentially more straightforward to scale up due to fewer steps. | The diazotization step requires careful temperature control and handling of potentially unstable intermediates, which can be challenging on a large scale. |
| Safety Considerations | Use of potent nitrating agents requires careful handling and temperature control to prevent runaway reactions. | Diazonium salts are potentially explosive and must be handled with extreme caution, especially when dry. The Sandmeyer reaction involves the use of copper salts, which have toxicity concerns. |
| Cost-Effectiveness | The cost will be heavily influenced by the availability and price of the dichlorotrifluoromethyltoluene precursor. | The cost of the starting aniline and the reagents for the multi-step process, including copper salts, needs to be considered. |
Conclusion and Expert Recommendation
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is more convergent and potentially more efficient if the starting 2,3-dichloro-4-(trifluoromethyl)toluene is commercially available or can be synthesized in high yield. The primary challenge lies in controlling the regioselectivity of the final nitration step to minimize the formation of undesired isomers.
Route 2 , while longer, offers a more controlled approach to the final structure. The Sandmeyer reaction is a well-established and reliable method for introducing a chloro group. However, the handling of diazonium salts requires stringent safety protocols, and the overall yield may be lower due to the multiple transformations.
For research and development purposes , where flexibility and control over the synthesis are often prioritized, Route 2 may be more advantageous as it allows for the modular construction of the molecule. For large-scale industrial production , the economic feasibility and scalability of Route 1 would be highly dependent on the cost and availability of the key intermediate. A thorough process optimization to maximize the yield of the desired isomer in the nitration step would be crucial.
Ultimately, the choice of synthesis route will depend on the specific needs of the research or production team, including available resources, scale of synthesis, and expertise in handling the involved reagents and intermediates.
References
Sources
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- 4. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
In the landscape of pharmaceutical research and development, the starting materials' quality dictates the final product's safety, efficacy, and stability.[1][2] 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is not merely a quality control metric; it is a critical parameter that ensures predictable reaction kinetics, minimizes the formation of potentially toxic byproducts, and guarantees the reproducibility of synthetic processes.[3][4]
This guide provides an in-depth, objective framework for comparing the purity of commercially available this compound. We will move beyond simply listing specifications and delve into the practical, validated analytical methodologies that empower researchers to independently verify and compare product quality. The protocols described herein are designed to be self-validating systems, incorporating principles from authoritative sources such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[5][6][7]
The Imperative of Purity: Understanding Potential Contaminants
The synthesis of this compound is a multi-step process that can introduce various impurities. These can be broadly categorized as organic, inorganic, and residual solvents.[8]
-
Organic Impurities: These are the most common and challenging contaminants. They can include:
-
Isomeric Impurities: Variations in the positions of the chloro, trifluoromethyl, or nitro groups on the toluene ring (e.g., 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene).[9][10]
-
Incompletely Reacted Precursors: Starting materials from earlier in the synthesis.
-
Byproducts: Compounds formed from side reactions during synthesis.[8]
-
Degradation Products: Impurities formed during storage or handling.
-
-
Inorganic Impurities: These can include residual catalysts, reagents (like inorganic salts), and heavy metals.[8]
-
Residual Solvents: Solvents used during the synthesis and purification process.[8]
The presence of these impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, catalyst activity, and the safety profile of the final API.[2] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity control, making rigorous analysis a non-negotiable aspect of drug development.[2][6]
Analytical Strategy for Purity Determination
A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. This guide focuses on two primary, complementary chromatographic methods: High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation.
Workflow for Purity Comparison
The overall process, from receiving samples from different suppliers to generating a final comparative report, follows a structured and logical flow. This ensures that data is consistent, reliable, and directly comparable.
Caption: Overall workflow for the comparative purity analysis.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies. The causality behind key choices is explained to provide a deeper understanding of the analytical process.
Protocol 1: Reversed-Phase HPLC-UV for Purity and Impurity Profiling
Rationale: HPLC is the gold standard for quantifying the main component and detecting non-volatile organic impurities in pharmaceutical substances.[11] A C18 column is chosen for its versatility and strong retention of hydrophobic, aromatic compounds. A Phenyl-Hexyl column is presented as an alternative, offering different selectivity through π-π interactions, which can be crucial for separating closely related aromatic isomers.[12][13]
Methodology:
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column 1 (Primary): C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column 2 (Alternative Selectivity): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of acetonitrile to create a stock solution of ~0.5 mg/mL.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with acetonitrile to prepare a working solution of ~5 µg/mL for impurity analysis (representing a 1.0% solution).
-
-
System Suitability Test (SST):
-
Causality: Before any sample analysis, the performance of the chromatographic system must be verified. This is a core principle of validated analytical testing, as outlined in USP General Chapter <621>.[5][14]
-
Inject the stock solution five times.
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) of the peak area for the main component must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plate count should be ≥ 2000.
-
-
-
Procedure & Calculation:
-
Inject a blank (acetonitrile), followed by the working solution, and then the stock solution.
-
Calculate the purity using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify and quantify any impurities that are above the reporting threshold of 0.05%, as recommended by ICH Q3A guidelines for drug substances.[8]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds.[15] Its high sensitivity and the structural information from the mass spectrometer make it ideal for identifying potential residual solvents or volatile byproducts from the synthesis.[16] Electron Ionization (EI) is used to create reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Methodology:
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40 - 450 m/z.
-
-
Sample Preparation:
-
Use the same stock solution prepared for the HPLC analysis (~0.5 mg/mL in acetonitrile). No further dilution is typically necessary due to the split injection.
-
-
Procedure & Data Analysis:
-
Inject the sample solution.
-
The primary peak should correspond to this compound. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum.
-
Integrate all other peaks in the chromatogram.
-
Identify any co-eluting or impurity peaks by searching their mass spectra against the NIST/Wiley library.
-
Quantify using area percent, but note this is semi-quantitative unless response factors are determined for each identified impurity.
-
Data Presentation and Comparison
To facilitate an objective comparison, all quantitative data should be summarized in a clear, structured table. This allows for a direct, at-a-glance evaluation of materials from different suppliers.
Table 1: Comparative Purity Analysis Summary
| Parameter | Supplier A (Lot# XXXXX) | Supplier B (Lot# YYYYY) | Supplier C (Lot# ZZZZZ) |
| Stated Purity (CoA) | ≥ 99.0% | ≥ 99.5% | ≥ 99.0% |
| HPLC Purity (Area %) | 99.35% | 99.78% | 99.12% |
| Total HPLC Impurities (%) | 0.65% | 0.22% | 0.88% |
| Largest Unk. Impurity (%) | 0.21% (at RRT 1.15) | 0.08% (at RRT 0.92) | 0.35% (at RRT 1.15) |
| GC-MS Volatiles Detected | Toluene (0.02%) | None Detected | Toluene (0.04%) |
| Identity Confirmation (GC-MS) | Confirmed | Confirmed | Confirmed |
Data shown is for illustrative purposes only.
Interpreting the Results: A Decision Framework
The "best" supplier is not always the one with the highest purity percentage. The decision depends on the specific application and the nature of the impurities present.
Sources
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- 2. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
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- 4. biomedres.us [biomedres.us]
- 5. usp.org [usp.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. database.ich.org [database.ich.org]
- 9. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 10. Page loading... [wap.guidechem.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
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- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules with identical formulas but different arrangements of substituents on a core structure—can exhibit dramatically different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene and its potential positional isomers, offering a multi-faceted analytical approach for their unambiguous differentiation.
The primary challenge lies in the structural complexity of the target molecule. With a toluene ring bearing five substituents (a methyl group, two chloro atoms, a trifluoromethyl group, and a nitro group), a multitude of isomers are possible. This guide will focus on the titular compound and representative isomers to illustrate the principles of spectroscopic distinction. We will leverage the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical profile for each isomer.
The Power of Multi-Technique Spectroscopy
No single analytical technique can provide the full structural picture with absolute certainty. A synergistic approach is paramount. NMR spectroscopy provides unparalleled detail on the electronic environment and connectivity of atoms, IR spectroscopy offers a rapid fingerprint of the functional groups present, and Mass Spectrometry reveals the molecular weight and fragmentation patterns that offer clues to the molecule's construction.
The following diagram illustrates the logical workflow for isomer differentiation, a self-validating system that ensures analytical rigor from sample receipt to final structural confirmation.
Caption: Figure 1. Analytical Workflow for Isomer Identification.
Positional Isomers: A Structural Overview
The primary compound of interest is this compound. To illustrate the comparative methodology, we will consider two hypothetical, yet plausible, positional isomers:
-
Isomer A: this compound
-
Isomer B: 2,5-Dichloro-4-trifluoromethyl-6-nitrotoluene
-
Isomer C: 3,5-Dichloro-4-trifluoromethyl-2-nitrotoluene
The distinct spatial arrangement of the electron-withdrawing chloro, trifluoromethyl, and nitro groups relative to each other and to the methyl group will induce unique spectroscopic signatures.
Caption: Figure 2. Structures of Toluene Isomers. (Note: Placeholder images are used for structural representation.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the relative positions of the substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum without proton decoupling to observe H-F couplings. A common reference standard is trifluoroacetic acid (TFA) or CFCl₃. The large chemical shift range of ¹⁹F NMR provides excellent resolution.[1]
Comparative NMR Data Analysis
The chemical shifts are highly sensitive to the electronic environment. Electron-withdrawing groups like -NO₂, -Cl, and -CF₃ deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values).[2][3][4]
| Spectroscopic Feature | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Predicted) | Rationale for Differentiation |
| ¹H NMR Signals | 1 aromatic H, 1 CH₃ | 1 aromatic H, 1 CH₃ | 1 aromatic H, 1 CH₃ | The chemical shift of the lone aromatic proton is the key differentiator. In Isomer A, it is ortho to a -NO₂ group and para to a -Cl, resulting in a significant downfield shift. In Isomer B, it is flanked by two -Cl atoms, also causing a downfield shift but likely different from A. In Isomer C, it is ortho to one -Cl and meta to another, leading to a distinct chemical shift. The methyl proton shifts will also vary based on the ortho substituents. |
| ¹³C NMR Signals | 8 distinct signals | 8 distinct signals | 8 distinct signals | The number of signals confirms the lack of symmetry. The key is the chemical shifts of the substituted aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The carbons bonded to chlorine will be significantly downfield.[3][5] The carbon attached to the nitro group will also be strongly deshielded. The relative positions of these signals will be unique for each isomer. |
| ¹⁹F NMR Signal | 1 singlet | 1 singlet | 1 singlet | The chemical shift of the -CF₃ group is sensitive to its environment.[6][7] In Isomer A and B, the -CF₃ is ortho to a chlorine atom, while in Isomer C it is ortho to a nitro group. The stronger electron-withdrawing nature of the nitro group would likely shift the ¹⁹F signal for Isomer C downfield relative to A and B. |
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. While it may not distinguish isomers as definitively as NMR, subtle shifts in absorption frequencies can provide corroborating evidence.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
Comparative IR Data Analysis
The primary absorptions of interest are from the C-F, N-O, and C-Cl bonds, as well as the aromatic ring vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| N-O Asymmetric Stretch | 1550 - 1475 cm⁻¹ | This is a very strong and characteristic absorption for aromatic nitro groups.[8][9] The exact position can be influenced by steric hindrance. In Isomer C, where the nitro group is ortho to both a methyl and a trifluoromethyl group, steric crowding may cause a slight shift compared to Isomers A and B. |
| N-O Symmetric Stretch | 1360 - 1290 cm⁻¹ | A second strong band confirming the nitro group.[8][9] |
| C-F Stretches (in CF₃) | 1350 - 1100 cm⁻¹ | The trifluoromethyl group gives rise to multiple strong, complex bands in this region.[10] These are often the most intense peaks in the spectrum. |
| Aromatic C=C Stretches | 1600 - 1400 cm⁻¹ | Multiple bands indicating the presence of the benzene ring.[11] |
| C-Cl Stretch | 850 - 550 cm⁻¹ | These absorptions are often weaker and can be difficult to assign definitively in the fingerprint region. |
| C-H Bending (Out-of-Plane) | 900 - 675 cm⁻¹ | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a single aromatic proton, a specific band in this region would be expected, and its frequency would differ slightly for each isomer. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways. Electron Ionization (EI) is a high-energy technique that produces a rich fragmentation pattern, which can be a unique fingerprint for each isomer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).
Comparative MS Data Analysis
All isomers will have the same molecular ion (M⁺) peak, confirming the molecular formula C₈H₄Cl₂F₃NO₂ (m/z ≈ 274). The key to differentiation lies in the relative abundances of the fragment ions.[12]
| Fragment Ion | Description | Expected Isomer-Specific Behavior |
| [M]⁺ | Molecular Ion | The molecular ion peak should be present for all isomers, confirming the molecular weight of 274.02 g/mol .[13] |
| [M - NO₂]⁺ | Loss of nitro group | This is a very common fragmentation pathway for nitroaromatic compounds.[14][15] The stability of the resulting cation will influence the peak's intensity. |
| [M - Cl]⁺ | Loss of a chlorine atom | Loss of a halogen is a typical fragmentation pathway.[16][17] The relative intensity may differ based on the stability of the resulting radical cation. |
| [M - CF₃]⁺ | Loss of trifluoromethyl group | The C-CF₃ bond is strong, but this fragment is possible. Its abundance might be low. |
| Tropylium-type ions | Rearrangement ions (e.g., m/z 91) | While common for simple toluenes, the heavy substitution on these molecules might suppress the formation of a classic tropylium ion. However, other characteristic rearrangement fragments may form.[18] |
The relative intensities of these fragments will differ. For example, in Isomer C , the steric strain between the ortho methyl, nitro, and trifluoromethyl groups might lead to a more facile loss of one of these groups, resulting in a more intense corresponding fragment peak compared to the less-strained Isomers A and B.
Conclusion
The unambiguous identification of this compound and its positional isomers is a challenging but achievable analytical task. A singular reliance on any one spectroscopic method is insufficient. However, by integrating the precise connectivity data from multinuclear NMR, the functional group confirmation from IR, and the fragmentation fingerprint from MS, a definitive and scientifically rigorous structural assignment can be made. This guide provides the foundational principles and experimental framework for researchers to confidently tackle the identification of these and other complex, substituted aromatic compounds.
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Comparative Analysis of the Biological Activity of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene Derivatives
An In-Depth Technical Guide for Researchers
This guide offers a comprehensive comparison of the biological activities of derivatives of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes current knowledge, provides objective comparisons with alternative compounds, and includes detailed experimental data and protocols to support further investigation.
Introduction: The Chemical Scaffold and Its Significance
The this compound core structure is a highly functionalized aromatic ring, combining several key features that make it a compelling scaffold for biological investigation. The presence of a trifluoromethyl (CF3) group, a nitro (NO2) group, and chlorine (Cl) atoms creates a unique electronic and steric profile.
-
Trifluoromethyl Group (CF3): This group is a strong electron-withdrawing moiety that can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its inclusion is a common strategy in the design of modern pharmaceuticals and agrochemicals.[1]
-
Nitro Group (NO2): The nitro group is a versatile functional group known to be a pharmacophore in a wide range of biologically active molecules, including antimicrobial, anticancer, and herbicidal agents.[2] Its biological activity is often dependent on its enzymatic reduction within target organisms to produce reactive, toxic intermediates.[2][3]
-
Halogen Atoms (Cl): The chlorine substituents also act as electron-withdrawing groups and can influence the molecule's overall shape, polarity, and ability to interact with specific receptor sites. Halogenation is a known strategy to enhance the antimicrobial activity of certain compounds.[2][3]
The combination of these groups on a toluene backbone suggests a high potential for potent biological activity. Derivatives of this core structure are synthesized to explore and optimize these activities, aiming to enhance potency against target organisms while minimizing toxicity to non-target species. Research into related nitrotoluene compounds has revealed activities ranging from herbicidal to antimicrobial, but also highlights the need for careful toxicological assessment due to potential carcinogenicity in some isomers.[4][5][6]
Synthesis of this compound Derivatives
The synthesis of the target derivatives typically involves a multi-step process starting from a dichlorotoluene precursor. A generalized pathway involves the introduction of the trifluoromethyl group followed by nitration.
A common method for creating dichlorotrifluoromethyltoluenes is through the fluorination of a corresponding dichlorotrichloromethyltoluene (DCTCT) intermediate using hydrogen fluoride.[7] The DCTCT precursor itself can be synthesized from dichlorotoluene by reacting it with carbon tetrachloride in the presence of an aluminum halide catalyst.[7]
The subsequent nitration to introduce the nitro group is a critical step. This is often achieved using a mixture of nitric acid and sulfuric acid.[8][9] The conditions of the nitration reaction (temperature, acid concentration) must be carefully controlled to achieve the desired regioselectivity for the nitro group at the 6-position.
Caption: Bioreduction pathway of nitroaromatic compounds.
Comparative Data: While specific data for this compound is scarce, we can infer its potential by comparing it to related structures. Studies on other halogenated nitro derivatives show potent activity against Staphylococcus aureus and Candida species, with Minimum Inhibitory Concentrations (MICs) in the range of 15.6–62.5 μg/mL. [2][3]Nitroxoline (5-nitro-8-hydroxyquinoline) and its derivatives are also effective broad-spectrum antibacterial agents. [10][11]
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Halogenated Nitro Derivatives | S. aureus, Candida sp. | 15.6 - 62.5 | [2][3] |
| Nitroxoline | E. coli, S. aureus | 2 - 8 | [10] |
| 8-Hydroxyquinoline Derivatives | Gram-positive bacteria | 3.44 - 13.78 (µM) | [11]|
Given the combined halogen and nitro functionalities, derivatives of this compound are strong candidates for development as novel antimicrobial agents.
Cytotoxicity and Toxicological Profile
A critical aspect of developing any biologically active compound is evaluating its safety and toxicity. Nitroaromatic compounds, while effective, can pose toxicity risks. [12]The same reactive intermediates that kill microbes can also damage mammalian cells if the compound is metabolized. [3][13] Studies on o-nitrotoluene and p-nitrotoluene have shown carcinogenic potential in rodents, causing tumors at multiple sites. [5][6][14]The genotoxicity of these compounds is linked to their metabolism. [8]For instance, o-nitrotoluene can induce unscheduled DNA synthesis, an indicator of DNA damage and repair. [8]Therefore, any derivatives of this compound must be rigorously tested for genotoxicity and cytotoxicity against mammalian cell lines.
Experimental Protocols for Biological Evaluation
To facilitate comparative research, the following are detailed, standardized protocols for assessing the biological activity of novel derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines a compound's effect on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a non-cancerous mammalian cell line (e.g., 3T3 fibroblasts) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. [15]2. Compound Treatment: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility (MIC Assay)
This broth microdilution method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [2][11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel biologically active agents. The combination of strong electron-withdrawing groups confers a high potential for potent herbicidal and antimicrobial activities. The likely mechanism of action for antimicrobial effects involves the well-established bioreduction of the nitro group, a pathway that can be exploited to overcome existing drug resistance.
However, the potential for toxicity is a significant consideration. The known carcinogenicity of related nitrotoluenes underscores the absolute necessity of comprehensive toxicological screening for any new derivatives. [5][6] Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modifying the scaffold by replacing chlorine atoms or adding other functional groups could fine-tune biological activity and selectivity.
-
Broad-spectrum screening: Test derivatives against a wide panel of weeds, bacteria, fungi, and cancer cell lines to fully characterize their biological profiles.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Develop computational models to predict the activity and toxicity of new derivatives, guiding more efficient synthesis and testing.
-
In vivo evaluation: Promising candidates identified from in vitro screening must be advanced to in vivo models to assess their efficacy and safety in a whole-organism context. [15][16] By systematically exploring the chemical space around this scaffold and employing rigorous, standardized biological evaluation, researchers can unlock the potential of these compounds for critical applications in agriculture and medicine.
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A Senior Application Scientist's Guide to Catalytic Synthesis of Trifluoromethylated Aromatics
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into an aromatic scaffold is a cornerstone strategy in modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged motif in drug design.[4][5] However, the unique stability of the C-F bond makes the direct and selective installation of a CF₃ group a formidable synthetic challenge.
This guide provides a comparative analysis of the predominant catalytic systems developed to address this challenge. We will move beyond a simple recitation of protocols to dissect the underlying mechanics, strategic advantages, and practical limitations of each approach. Our focus is on the causality behind experimental choices, offering insights to help you select and optimize the ideal catalytic system for your specific synthetic target.
The Evolving Landscape of Trifluoromethylation Catalysis
Early methods for aromatic trifluoromethylation often relied on harsh, stoichiometric reagents and suffered from limited substrate scope.[4] The advent of transition-metal catalysis revolutionized the field, enabling the formation of aryl-CF₃ bonds under milder conditions with greater functional group tolerance. This guide will explore the pillars of modern trifluoromethylation: palladium, copper, and nickel-catalyzed cross-coupling reactions, as well as the disruptive technologies of photoredox and electrochemical catalysis.
Caption: Overview of major catalytic strategies for aromatic trifluoromethylation.
Palladium-Catalyzed Trifluoromethylation: Precision and Scope
Palladium catalysis is renowned for its reliability and broad functional group tolerance in cross-coupling reactions. Its application in trifluoromethylation has been pivotal, particularly for aryl chlorides, which are abundant and cost-effective starting materials.[4][6]
Mechanistic Hallmark: The reaction typically proceeds through a classical Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a trifluoromethylating agent, and concluding with reductive elimination to form the aryl-CF₃ bond and regenerate the Pd(0) catalyst.[6] The reductive elimination step has historically been a major hurdle, often requiring high temperatures, but the development of specialized ligands has largely overcome this limitation.[7]
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for aryl trifluoromethylation.
Expertise & Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as BrettPhos, are highly effective.[6] Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition. The choice of trifluoromethylating agent is also key. Silane-based reagents like TESCF₃ (triethylsilyl trifluoromethane) are often used in conjunction with a fluoride source (e.g., KF or CsF) to generate the active trifluoromethylating species in situ.[6]
Advantages:
-
Broad Substrate Scope: Tolerates a wide array of functional groups, including esters, amides, nitriles, and tertiary amines.[4][6]
-
Aryl Chloride Activation: One of the few methods that reliably converts readily available aryl chlorides.[6]
-
Mild Conditions: Modern ligand systems allow the reactions to proceed under relatively mild conditions.[4]
Limitations:
-
Catalyst Cost: Palladium and sophisticated phosphine ligands can be expensive, impacting large-scale applications.
-
Ligand Sensitivity: Some ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.
Comparative Performance Data: Palladium Catalysis
| Substrate | Catalyst System | CF₃ Source | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / BrettPhos | TESCF₃, KF | 95 | [6] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / BrettPhos | TESCF₃, KF | 91 | [6] |
| 2-Chloropyridine | Pd₂(dba)₃ / BrettPhos | TESCF₃, KF | 85 | [6] |
| 4-Bromoanisole | [Pd(allyl)Cl]₂ / L1* | TMSCF₂Ph | 88 | [8] |
*L1 = BrettPhos
Copper-Catalyzed Trifluoromethylation: The Workhorse Reagent
Copper-catalyzed methods are among the most established and widely used for aromatic trifluoromethylation.[9] They are particularly valued for their cost-effectiveness and operational simplicity.
Mechanistic Hallmark: The precise mechanism can vary depending on the reagents, but a common pathway involves the formation of a Cu-CF₃ species.[9][10] For aryl halides, the reaction often proceeds through a Cu(I)/Cu(III) cycle involving oxidative addition of the aryl halide to a Cu(I)-CF₃ complex, followed by reductive elimination. Alternatively, when using arylboronic acids, the reaction can involve transmetalation between the boronic acid and the Cu-CF₃ species.[10]
Expertise & Causality: A significant challenge in copper catalysis is the thermal instability of the trifluoromethyl anion (CF₃⁻) generated from sources like TMSCF₃.[11] One effective strategy is to use a Lewis acid, such as trimethylborate, to trap the CF₃⁻ anion in situ, forming a more stable borate complex that can then efficiently transfer the CF₃ group to the copper center.[11] For electrophilic trifluoromethylation of arylboronic acids, Umemoto's reagent is a common choice, offering good functional group compatibility at or below room temperature.[10]
Advantages:
-
Cost-Effective: Copper is an earth-abundant and inexpensive metal compared to palladium.
-
Diverse Reagents: A wide variety of trifluoromethylating agents can be employed, including nucleophilic (TMSCF₃) and electrophilic (Umemoto's reagent) sources.[9][10][12]
-
Sandmeyer-Type Reactions: Enables the conversion of readily available aromatic amines to trifluoromethylated arenes via their diazonium salts.[9]
Limitations:
-
High Temperatures: Many traditional copper-mediated protocols require high reaction temperatures (140-180 °C).[13]
-
Stoichiometric Copper: Some older methods require stoichiometric amounts of copper, leading to significant metal waste.[13]
-
Substrate Scope: Can be less tolerant of certain functional groups compared to palladium systems.
Comparative Performance Data: Copper Catalysis
| Substrate | Catalyst System | CF₃ Source | Yield (%) | Reference |
| 4-Iodoanisole | CuI / 1,10-phenanthroline | TMSCF₃, KF | 86 | [14] |
| 4-Iodotoluene | CuI / B(OMe)₃ | TMSCF₃, KF | 92 | [11] |
| Phenylboronic acid | Cu(OAc)₂ | Umemoto's Reagent | 85 | [10] |
| 4-Methoxyaniline | Cu catalyst | Umemoto's Reagent | 75 | [9] |
Nickel-Catalyzed Trifluoromethylation: The Emerging Challenger
Nickel catalysis is rapidly gaining prominence as a powerful and economical alternative to palladium. A key advantage is its ability to activate traditionally inert bonds, most notably the strong C–O bonds in phenol derivatives (e.g., tosylates, pivalates), providing new synthetic routes from abundant starting materials.[15]
Mechanistic Hallmark: Nickel catalysis can proceed through various cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways. The Ni(I)/Ni(III) cycle is often invoked in photoredox-mediated nickel catalysis, where a photocatalyst generates a Ni(I) species that undergoes oxidative addition with an aryl halide to form a Ni(III) intermediate, which then reductively eliminates the product.[16] For C-O activation, the key is the oxidative addition of the Ni(0) complex into the aryl C-O bond.[15]
Expertise & Causality: The challenge in nickel-catalyzed trifluoromethylation has been the difficult reductive elimination of Ar-CF₃ from Ni(II) intermediates.[17][18] Recent breakthroughs have shown that using specific ligands or external oxidants can promote this crucial step.[15] Dual catalytic systems that merge nickel catalysis with photoredox catalysis have been particularly successful, using light to facilitate the challenging redox steps in the nickel catalytic cycle.[16][19]
Advantages:
-
Economical: Nickel is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Capable of activating robust C–O bonds, expanding the range of accessible starting materials.[15]
-
Synergy with Photoredox: Dual Ni/photoredox systems enable reactions under very mild conditions.[16]
Limitations:
-
Air Sensitivity: Ni(0) catalysts are often highly sensitive to air and moisture, requiring rigorous handling techniques.
-
Methodology is Less Mature: While rapidly developing, the field is less established than palladium or copper catalysis, with fewer universally applicable protocols.
Comparative Performance Data: Nickel Catalysis
| Substrate | Catalyst System | CF₃ Source | Yield (%) | Reference |
| Phenyl pivalate | Ni(cod)₂ / PMe₃ | TMSCF₃ | 82 | [15] |
| 4-Iodoacetophenone | NiCl₂·glyme / Ir photocatalyst | AgSCF₃ | 95 | [16] |
| 3-Methylindole | Ni(III) complex 3a | Umemoto's Reagent | 92 | [19] |
Photoredox and Electrochemical Methods: The Modern Frontier
Representing a paradigm shift, photoredox and electrochemical catalysis offer pathways to generate highly reactive trifluoromethyl radicals under exceptionally mild conditions, often at room temperature.[1] These methods enable the direct C–H trifluoromethylation of arenes, obviating the need for pre-functionalized starting materials like halides or boronic acids.[1][20]
Mechanistic Hallmark:
-
Photoredox Catalysis: A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs visible light to reach an excited state.[1] This excited state can then engage in a single-electron transfer (SET) with a CF₃ precursor (like CF₃SO₂Cl or CF₃I) to generate a trifluoromethyl radical (•CF₃).[1][21] This highly electrophilic radical then adds to an electron-rich arene, and a subsequent oxidation and deprotonation step yields the final product.[22][23]
-
Electrochemical Synthesis: Instead of light, an electric current is used to drive the redox reactions. In cathodic methods, a CF₃ precursor is reduced at the cathode to generate the •CF₃ radical.[24][25] This approach avoids the need for chemical oxidants or reductants, making it a highly sustainable and "green" methodology.[26][27]
Caption: General mechanism for photoredox-catalyzed C-H trifluoromethylation.
Advantages:
-
Direct C–H Functionalization: Allows for late-stage functionalization of complex molecules without pre-activation.[1]
-
Extremely Mild Conditions: Reactions are often run at room temperature using household light sources or simple electrochemical cells.[1][26]
-
High Functional Group Tolerance: The radical mechanism is often tolerant of a vast range of functional groups.
-
Sustainability: Electrochemical methods avoid stoichiometric chemical oxidants, reducing waste.[26]
Limitations:
-
Selectivity Issues: For arenes with multiple C–H bonds, controlling the regioselectivity of the radical addition can be challenging, sometimes leading to mixtures of isomers.
-
Substrate Reactivity: These methods typically work best with electron-rich arenes and heterocycles that are susceptible to radical attack.
Comparative Performance Data: Photoredox & Electrochemical Catalysis
| Method | Substrate | Catalyst System | CF₃ Source | Yield (%) | Reference |
| Photoredox | Mesitylene | [Ru(bpy)₃]Cl₂ | CF₃SO₂Cl | 84 | [1] |
| Photoredox | Caffeine | [Ru(bpy)₃]Cl₂ | CF₃SO₂Cl | 68 | [1] |
| Photoredox | Pyrene | Co(III) complex | CF₃SO₂Cl | 82 | [21] |
| Electrochemical | Benzene | (Cathodic) | TfCl, Et₃N | 65 | [24][25] |
| Electrophotocatalytic | Mesitylene | [Mes-Acr⁺]ClO₄⁻ | CF₃SO₂Na | 91 | [26][28] |
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide condensed, representative protocols for two distinct methodologies.
Protocol 1: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
(Adapted from Cho, E. J. et al., Science 2010)[6]
Objective: Synthesize 4-(trifluoromethyl)benzonitrile from 4-chlorobenzonitrile.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 5 mol %), BrettPhos (0.06 mmol, 12 mol %), and potassium fluoride (2.0 mmol).
-
Reagent Addition: Seal the vial with a septum and purge with argon. Add 4-chlorobenzonitrile (1.0 mmol), followed by TESCF₃ (1.5 mmol) and 2.0 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Photoredox-Catalyzed C–H Trifluoromethylation of an Arene
(Adapted from Nagib, D. A. & MacMillan, D. W. C., Nature 2011)[1]
Objective: Synthesize 1,3,5-trimethyl-2-(trifluoromethyl)benzene from mesitylene.
-
Reaction Setup: To a standard screw-cap vial, add Ru(bpy)₃(PF₆)₂ (0.01 mmol, 1 mol %) and triflyl chloride (CF₃SO₂Cl, 1.0 mmol).
-
Reagent Addition: Add a solution of mesitylene (2.0 mmol) in 5.0 mL of acetonitrile. Add N,N-diisopropylethylamine (1.5 mmol) as a base.
-
Reaction: Seal the vial and place it approximately 5-10 cm from a 26 W compact fluorescent light bulb. Stir at room temperature for 24 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Conclusion and Future Outlook
The synthesis of trifluoromethylated aromatics has matured into a sophisticated field with a diverse toolkit of catalytic methods.
-
Palladium and Copper systems remain the go-to methods for cross-coupling reactions with pre-functionalized arenes, offering reliability and, in the case of copper, significant cost advantages.
-
Nickel catalysis is the rising star, unlocking new retrosynthetic disconnections through the activation of C-O bonds and showing great promise in dual catalytic manifolds.
-
Photoredox and Electrochemical approaches represent the cutting edge, enabling direct C-H functionalization under exceptionally mild conditions and paving the way for late-stage modification of complex, high-value molecules.
The choice of catalyst is not arbitrary; it is a strategic decision based on substrate availability, functional group tolerance, cost, scalability, and the desired point of C-CF₃ bond formation in a synthetic sequence. As the demand for complex fluorinated molecules continues to grow, future innovation will likely focus on developing more sustainable catalysts using earth-abundant metals, achieving higher levels of regioselectivity in C-H functionalization, and harnessing new energy sources to drive these challenging transformations.
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Deolka, S., et al. (2021). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Angewandte Chemie International Edition. [Link]
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Validation of analytical methods for 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
An In-Depth Comparative Guide to the Validation of Analytical Methods for 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Introduction
This compound (CAS No. 115571-67-0) is a complex halogenated nitroaromatic compound.[1] Due to its structure, it serves as a critical intermediate in the synthesis of specialized chemical entities, including potential agrochemicals and pharmaceutical precursors. The purity and precise quantification of such intermediates are paramount, as impurities can have significant impacts on the safety, efficacy, and stability of the final product. Therefore, robust, validated analytical methods are not merely a regulatory formality but a scientific necessity for quality control, process optimization, and stability testing.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with an Electron Capture Detector (GC-ECD). The validation frameworks presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methodologies are fit for their intended purpose.[2][3][4]
Chapter 1: The Foundation of Reliability: Analytical Method Validation
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended use.[5] It provides an assurance of reliability during normal use. The core performance characteristics evaluated are defined by the ICH and form an interdependent system that, when satisfied, confirms the method's validity.[6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Chapter 2: Method Development Strategy: HPLC vs. GC
The molecular structure of this compound—containing a UV-absorbing nitroaromatic ring, good polarity, and highly electronegative halogen and nitro functional groups—makes it an excellent candidate for both reversed-phase HPLC and GC analysis.
-
High-Performance Liquid Chromatography (HPLC-UV): This is often the workhorse of pharmaceutical quality control. The nitrotoluene moiety provides a strong chromophore, allowing for sensitive UV detection. Its non-volatile nature and expected thermal stability make it ideal for the gentle conditions of liquid chromatography. This method is generally robust and excellent for assay and purity determinations.
-
Gas Chromatography (GC-ECD): GC is a powerful alternative, particularly when high sensitivity is required. The presence of two chlorine atoms, a trifluoromethyl group, and a nitro group makes the molecule highly electronegative. This structural feature allows for exceptionally low detection limits using an Electron Capture Detector (ECD), which is highly selective for such compounds.[9] This makes GC-ECD a superior choice for trace-level impurity analysis or environmental monitoring.
Chapter 3: Primary Method: Reversed-Phase HPLC with UV Detection
Principle and Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will partition between the phases, allowing for effective separation from potential impurities that differ in polarity. A detection wavelength is selected based on the UV absorbance maximum of the nitroaromatic ring, ensuring high sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in acetonitrile. Working standards for linearity, accuracy, and precision are prepared by diluting this stock with the mobile phase.
-
Sample Preparation: Dissolve the sample in acetonitrile to a target concentration of 0.5 mg/mL and filter through a 0.45 µm syringe filter.
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene in Biological Assays
For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The promise of a novel compound can be quickly undermined by unforeseen interactions within an assay system, leading to a costly misdirection of resources. This guide provides an in-depth analysis of potential cross-reactivity issues associated with the small molecule, 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, and offers robust experimental frameworks to ensure the validity of your findings. While specific biological activity data for this compound is not extensively published, we can extrapolate from the behavior of structurally similar nitrotoluene derivatives and the fundamental principles of assay interference to build a proactive validation strategy.
Understanding the Molecule: Physicochemical Profile and Structural Context
This compound (CAS No. 115571-67-0) is a substituted nitrotoluene with a molecular formula of C8H4Cl2F3NO2.[1] Its structure, featuring a nitro group, chlorine atoms, and a trifluoromethyl group, suggests a potential for electrophilicity and interactions with biological macromolecules. The presence of these functional groups also means it shares structural similarities with other industrially relevant and biologically studied nitrotoluenes.[2][3][4][5] It is these similarities that form the basis of our investigation into cross-reactivity.
When planning any biological assay, a primary consideration should be the physicochemical properties of the test compound and its potential analogues. These properties dictate its behavior in aqueous assay buffers and its potential for non-specific interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C8H4Cl2F3NO2 | 274.02[1] | Dichloro, Trifluoromethyl, Nitro |
| 2-Nitrotoluene | C7H7NO2 | 137.14 | Nitro, Methyl |
| 4-Nitrotoluene | C7H7NO2 | 137.14 | Nitro, Methyl |
| 2,4-Dinitrotoluene (2,4-DNT) | C7H6N2O4 | 182.13 | Dinitro, Methyl |
| 2,4,6-Trinitrotoluene (TNT) | C7H5N3O6 | 227.13 | Trinitro, Methyl |
| 2-Chloro-6-nitrotoluene | C7H6ClNO2 | 171.58[6] | Chloro, Nitro, Methyl |
The Challenge of Small Molecule Immunoassays: Haptens and Cross-Reactivity
Many sensitive detection methods for small molecules like nitrotoluenes rely on immunoassays.[7] However, these small molecules, known as haptens , are not immunogenic on their own.[8][9][10] To generate antibodies, they must be conjugated to a larger carrier protein.[8][10] This process can be imprecise, and the resulting antibodies may recognize not only the target hapten but also other structurally related molecules.[11] This phenomenon, known as cross-reactivity, is a major source of false-positive results in immunoassays.[12][13][14][15]
The specificity of an antibody is determined by its binding site's complementarity to the shape and electronic properties of the target molecule.[16] For this compound, antibodies raised against other nitrotoluenes might exhibit cross-reactivity due to the shared core toluene structure and the presence of a nitro group. Conversely, if one were to develop an immunoassay for this specific molecule, it would be crucial to test for cross-reactivity against the analogues listed above.
A Proactive Approach: Experimental Design for Identifying Cross-Reactivity and Interference
To avoid being misled by assay artifacts, a systematic approach to validating the activity of any new compound is essential.[17][18][19][20] The following protocols provide a framework for assessing the potential for cross-reactivity and other forms of interference.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the degree to which structurally related compounds compete with a target analyte for antibody binding.
Objective: To quantify the cross-reactivity of this compound and its analogues with an antibody raised against a specific nitrotoluene compound (e.g., TNT).
Methodology:
-
Antibody Coating: Coat a 96-well microplate with a specific anti-nitrotoluene antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (positive control) and each potential cross-reactant (including this compound).
-
In separate wells, add a fixed concentration of an enzyme-conjugated nitrotoluene derivative (the tracer) and the varying concentrations of the test compounds.
-
Incubate for 1-2 hours at room temperature to allow for competition between the compound in solution and the tracer for the antibody binding sites.
-
-
Washing: Repeat the wash step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot the absorbance against the log of the concentration for each compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Diagram of the Competitive ELISA Workflow
Caption: Workflow for assessing compound cross-reactivity using competitive ELISA.
Identifying Assay Interference: Beyond Antibody Binding
False signals in biological assays are not limited to antibody cross-reactivity. The chemical nature of a compound can interfere with the detection system itself.[17] It is crucial to perform counter-screens to rule out these artifacts.
Common Mechanisms of Interference:
-
Light Absorption or Fluorescence: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to a false signal.[17]
-
Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.[17]
-
Chemical Reactivity: The compound may be inherently reactive and covalently modify assay components.[17]
-
Redox Activity: Redox-active compounds can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase).[17]
Experimental Protocol: Assessing Intrinsic Fluorescence/Absorbance
Objective: To determine if this compound interferes with the assay's optical detection method.
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the dilutions to the wells of a microplate.
-
Read the absorbance or fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
A significant signal from the compound alone indicates potential interference.
Data Interpretation: A Comparative Framework
Table 1: Hypothetical Cross-Reactivity Data in a TNT-Specific ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 2,4,6-Trinitrotoluene (TNT) | 10 | 100% |
| 2,4-Dinitrotoluene (2,4-DNT) | 200 | 5%[7] |
| This compound | 5,000 | 0.2% |
| 2-Nitrotoluene | >10,000 | <0.1% |
| 4-Nitrotoluene | >10,000 | <0.1% |
Interpretation: In this hypothetical scenario, this compound shows minimal cross-reactivity in an assay designed for TNT, suggesting that the combination of chloro and trifluoromethyl groups significantly alters the epitope recognized by the anti-TNT antibody.
Table 2: Assay Interference Profile
| Compound | Intrinsic Absorbance at 450 nm (at 10 µM) | Luciferase Inhibition (at 10 µM) |
| This compound | 0.05 AU | < 5% |
| Known Interferent (e.g., Quercetin) | 0.80 AU | 85% |
Interpretation: The compound does not significantly absorb light at the detection wavelength nor does it inhibit a common reporter enzyme, reducing the likelihood of these specific interference mechanisms.
Decision Workflow for Hit Validation
Caption: A systematic workflow to validate hits and rule out assay artifacts.
Conclusion and Best Practices
While this compound may not have an extensive biological profile in the public domain, the principles of assay interference and cross-reactivity are universal. Apparent activity in any primary screen must be met with healthy skepticism and rigorous validation.[17]
-
Anticipate Cross-Reactivity: Before beginning experiments, identify structurally similar compounds that could potentially interact with your assay system.
-
Employ Orthogonal Assays: Confirm primary hits using a secondary assay with a different detection method to rule out technology-specific artifacts.[17]
-
Run Counter-Screens: Always test your compound for intrinsic optical properties and non-specific enzyme inhibition, especially if it is a colored or fluorescent molecule.
-
Characterize Your Antibodies: If using an immunoassay, thoroughly characterize the cross-reactivity profile of your antibodies against a panel of relevant analogues.
-
Mind the Assay Format: Be aware that cross-reactivity is not an intrinsic constant of an antibody but can be influenced by the specific assay format and conditions.[21][22]
References
- Technical Support Center: Managing Small Molecule Interference in Biochemical Assays - Benchchem.
- Methods and applications of noncompetitive hapten immunoassays - PubMed.
- Evolution of assay interference concepts in drug discovery - Taylor & Francis Online.
- Monoclonal Antibodies in Hapten Immunoassays - PubMed.
- Tackling assay interference associated with small molecules | Request PDF - ResearchG
- Hapten - Wikipedia.
- New Methods For Hapten Bioanalysis - Aptamer Group.
- This compound - ChemicalBook.
- Tackling assay interference associ
- Assessing the Cross-Reactivity of 5-Fluoro-2-nitrotoluene in Chemical Assays: A Compar
- Nitrotoluenes (IARC Summary & Evalu
- 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
- and 4-nitrotoluene - IARC Public
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic.
- Enzyme-Linked Immunosorbent Assay for the Determination 2,4,6-Trinitrotoluene and Related Nitroarom
- Interferences in Immunoassay - PMC - PubMed Central - NIH.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Solutions to immunoassay interference, cross reactivity and other challenges.
- 2-Chloro-6-nitrotoluene 99 83-42-1 - Sigma-Aldrich.
- cross-reactivity in immunoassays - CANDOR Bioscience GmbH.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - ResearchG
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI.
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- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
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A Prospective Analysis of Pesticidal Derivatives of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene: A Comparative Efficacy Guide
This guide provides a comprehensive framework for evaluating the potential of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene as a precursor for a new class of pesticides. Given the nascent stage of research into this specific chemical scaffold, this document will focus on a prospective analysis. We will outline a structured research and development workflow, from the synthesis of hypothetical derivatives to their comparative efficacy testing against established pesticide classes. This guide is intended for researchers, chemists, and toxicologists in the agrochemical and pharmaceutical sciences who are engaged in the discovery and development of novel active ingredients.
Introduction: The Rationale for Novel Pesticide Scaffolds
The continuous evolution of resistance in pest populations necessitates an ongoing search for novel chemical entities with unique modes of action. Halogenated and nitrated aromatic compounds have long been a cornerstone of pesticide chemistry, offering a rich platform for derivatization. The subject of our investigation, this compound, presents a compelling starting point. Its key structural features include:
-
A Polysubstituted Benzene Ring: A stable core for further functionalization.
-
Trifluoromethyl Group (-CF3): Known to enhance metabolic stability and lipophilicity, which can improve bioavailability and target site interaction.
-
Dichloro Substitution: Can influence the electronic properties and steric hindrance of the molecule, potentially leading to selective binding to target proteins.
-
Nitro Group (-NO2): A versatile functional group that can be a key pharmacophore itself or be chemically reduced to an amine for further derivatization.
This guide will explore the hypothetical development of a pesticidal agent from this precursor, with a focus on a plausible synthetic route and a robust methodology for efficacy evaluation.
Hypothetical Synthesis Pathway
A common strategy in the development of bioactive molecules is the reduction of a nitro group to an amine, which can then be further modified. Here, we propose a two-step synthesis to generate a hypothetical N-acylated derivative, which we will designate as "Pesticide Candidate X".
Caption: Proposed two-step synthesis of Pesticide Candidate X.
Experimental Protocols for Efficacy Evaluation
A rigorous evaluation of "Pesticide Candidate X" would require a multi-tiered approach, starting with primary screening and moving towards more complex bioassays.
Primary Screening: Insecticidal Activity
Objective: To determine if Pesticide Candidate X exhibits general insecticidal properties.
Protocol: Contact Toxicity Assay (Glass Vial Method)
-
Preparation of Test Solutions: Dissolve Pesticide Candidate X in a suitable solvent (e.g., acetone) to create a stock solution of 1 mg/mL. Prepare serial dilutions ranging from 0.01 µg/mL to 100 µg/mL.
-
Vial Coating: Pipette 1 mL of each test solution into separate 20 mL glass scintillation vials. Roll the vials on a hot dog roller until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare a solvent-only control group.
-
Insect Introduction: Introduce 10-20 adult insects (e.g., Drosophila melanogaster or a relevant agricultural pest like Spodoptera frugiperda larvae) into each vial.
-
Observation: Seal the vials with perforated lids to allow for air exchange. Record mortality at 24, 48, and 72-hour intervals.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 (Lethal Concentration, 50%) value.
Comparative Efficacy Studies
Objective: To compare the efficacy of Pesticide Candidate X against established commercial insecticides from different chemical classes.
Selected Comparators:
-
Pyrethroid: Permethrin (Sodium channel modulator)
-
Neonicotinoid: Imidacloprid (Nicotinic acetylcholine receptor agonist)
-
Organophosphate: Chlorpyrifos (Acetylcholinesterase inhibitor)
Protocol: Comparative Dose-Response Assay
-
Follow the same procedure as the Contact Toxicity Assay described in section 3.1.
-
Run parallel assays for Permethrin, Imidacloprid, and Chlorpyrifos using the same solvent and insect species.
-
Ensure that the concentration ranges for the comparators are appropriate to generate a full dose-response curve.
-
Calculate the LC50 values for all compounds.
Data Presentation and Comparative Analysis
The results of the comparative efficacy studies should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Hypothetical Comparative Efficacy of Pesticide Candidate X and Commercial Insecticides against Spodoptera frugiperda
| Compound | Chemical Class | Mode of Action | 24h LC50 (µg/cm²) | 48h LC50 (µg/cm²) |
| Pesticide Candidate X | Novel (Hypothetical) | Unknown (To be determined) | e.g., 5.2 | e.g., 2.8 |
| Permethrin | Pyrethroid | Sodium Channel Modulator | e.g., 1.5 | e.g., 0.9 |
| Imidacloprid | Neonicotinoid | nAChR Agonist | e.g., 8.7 | e.g., 4.1 |
| Chlorpyrifos | Organophosphate | Acetylcholinesterase Inhibitor | e.g., 0.5 | e.g., 0.2 |
Note: Data presented are hypothetical and for illustrative purposes only.
Proposed Workflow for Mode of Action Studies
Identifying the mode of action is a critical step in the development of a new pesticide. The following workflow outlines a potential path for elucidating the mechanism of Pesticide Candidate X.
Caption: A multi-phase workflow for identifying the mode of action of a novel pesticide.
Conclusion and Future Directions
The journey from a precursor chemical like this compound to a commercially viable pesticide is long and complex. This guide has outlined a hypothetical yet scientifically grounded framework for the initial stages of this process. The proposed "Pesticide Candidate X" serves as a model for how such a research program could be structured.
Future work should focus on:
-
Synthesis and Characterization: Actual synthesis and purification of the proposed derivatives.
-
Broad-Spectrum Screening: Testing against a wider range of insect pests, as well as for potential herbicidal or fungicidal activity.
-
Toxicology Studies: Preliminary assessment of mammalian and environmental toxicity to determine the safety profile.
By systematically exploring novel chemical scaffolds, the scientific community can continue to develop effective and sustainable solutions for global food security.
References
- Note: As this guide is a prospective analysis of a novel compound, direct references are not available. The following references provide authoritative information on the general principles and methodologies discussed.
-
Pesticide Synthesis and Mode of Action:
-
Title: Modern Crop Protection Compounds
-
Source: Wiley-VCH
-
URL: [Link]
-
-
Insecticide Resistance and Discovery:
-
Title: Insecticide Resistance: From Mechanisms to Management
-
Source: CABI
-
URL: [Link]
-
-
Toxicological Testing Methodologies:
-
Title: OECD Guidelines for the Testing of Chemicals
-
Source: Organisation for Economic Co-operation and Development (OECD)
-
URL: [Link]
-
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of scientific validity and therapeutic efficacy. This guide provides an in-depth technical comparison for benchmarking the purity of synthesized 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a key intermediate in various synthetic pathways. We will explore its synthesis, purification, and rigorous analytical characterization using a multi-pronged, orthogonal approach to establish a benchmark of purity.
The Criticality of Purity for this compound
This compound serves as a vital building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of impurities, even in trace amounts, can have significant downstream consequences:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulty in purification.
-
Modified Biological Activity: In the context of drug development, impurities can exhibit their own pharmacological or toxicological profiles, confounding structure-activity relationship (SAR) studies and potentially leading to adverse effects.
-
Compromised Physical Properties: The presence of contaminants can affect crucial physical properties such as crystallinity, solubility, and melting point, impacting formulation and manufacturing processes.
Therefore, a robust and validated methodology for assessing the purity of this compound is not just a matter of quality control but a fundamental aspect of rigorous scientific investigation.
Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding
The synthesis of this compound is typically achieved through the nitration of 2,3-dichloro-4-trifluoromethyltoluene. The choice of reagents and reaction conditions is critical to maximizing the yield of the desired product while minimizing the formation of isomers and other byproducts.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dichloro-4-trifluoromethyltoluene (1.0 eq) to dichloroethane.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Cool the solution of the starting material to 0-5 °C using an ice bath. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices: The use of a mixed acid nitrating agent (HNO₃/H₂SO₄) is crucial as sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of dinitrated and other isomeric byproducts. Dichloroethane is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.
Benchmarking Purity: An Orthogonal Analytical Approach
A single analytical technique is often insufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides a more comprehensive and trustworthy assessment. Here, we benchmark the purity of our synthesized this compound against a theoretically pure standard, validated by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for synthesis and purity benchmarking.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for quantitative purity assessment due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is ideal for a moderately polar compound like this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Gradient: 50% acetonitrile to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: The synthesized compound is dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful orthogonal technique that provides information on volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: The sample is dissolved in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is indispensable for unambiguous structural elucidation and can also be used for purity assessment through the detection of impurity signals. For a fluorinated molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Techniques:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Highly sensitive to the electronic environment of the fluorine atoms, making it an excellent tool for identifying fluorinated impurities.
-
Data Presentation and Comparison
The data from the three analytical techniques are integrated to provide a comprehensive purity profile of the synthesized this compound.
| Analytical Technique | Parameter | Synthesized Compound | Commercial Standard (Hypothetical) |
| HPLC-UV (254 nm) | Purity (% Area) | > 99.5% | ≥ 99.0% |
| Retention Time (min) | 10.2 | 10.2 | |
| Impurities Detected | < 0.5% (sum of all) | Isomeric impurities may be present | |
| GC-MS | Purity (% Area) | > 99.5% | Not typically specified |
| Volatile Impurities | No significant peaks | Not typically specified | |
| NMR (¹H, ¹³C, ¹⁹F) | Structural Confirmation | Consistent with proposed structure | Consistent with proposed structure |
| Impurity Signals | No observable impurity signals | May show minor impurity signals |
Understanding and Mitigating Potential Impurities
A key aspect of benchmarking purity is understanding the potential impurities that can arise during synthesis. For the nitration of 2,3-dichloro-4-trifluoromethyltoluene, the primary impurities are positional isomers.
Caption: Potential impurity formation pathways during nitration.
The directing effects of the substituents on the aromatic ring (chloro, trifluoromethyl, and methyl groups) will influence the position of nitration. While the desired 6-nitro isomer is the major product, small amounts of other isomers can be formed. The rigorous purification by column chromatography is designed to remove these closely related impurities. The orthogonal analytical methods, particularly HPLC and GC-MS, are essential for confirming their absence in the final product.
Conclusion: A Framework for Purity Validation
This guide has outlined a comprehensive, multi-technique approach to benchmarking the purity of synthesized this compound. By combining a mechanistically sound synthesis and purification strategy with orthogonal analytical methods (HPLC, GC-MS, and NMR), researchers can establish a high degree of confidence in the purity of their material. This rigorous validation is not just good practice; it is a scientific necessity to ensure the reliability and reproducibility of research and development outcomes.
References
-
Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. [Link]
- Google Patents. Preparation of dichlorotrifluoromethyltoluenes including novel isomers. (US4876404A).
- Google Patents.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and are designed to ensure regulatory compliance and minimize risk. The core principle is that chemicals of this class must be treated as hazardous waste and disposed of through a licensed professional service.[1]
Hazard Assessment and Characterization
Understanding the potential hazards of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is paramount. Based on its constituent functional groups, we can infer the following primary hazards:
-
Toxicity: Nitrotoluene compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled. Some are also suspected carcinogens and may cause genetic defects.[1][2]
-
Environmental Hazard: Many chlorinated and nitrated aromatic compounds are toxic to aquatic life with long-lasting effects.[3] Therefore, release into the environment must be strictly avoided.[4]
-
Reactivity: While not typically explosive, nitrotoluenes can be reactive with certain substances. Incompatible materials include strong bases, amines, and reducing agents.[1][5]
Given these potential hazards, this compound must be managed as a hazardous waste from the point of generation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of safe laboratory practice.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[7] | Prevents dermal absorption, which is a potential route of exposure for nitrotoluene compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][8] | Protects eyes from splashes of the chemical or contaminated materials. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Prevents contamination of personal clothing. |
| Respiratory Protection | Typically not required if handling small quantities in a well-ventilated area or fume hood.[1] A NIOSH-approved respirator may be necessary for larger quantities or in case of a spill.[9] | Prevents inhalation of any vapors or dusts, which is a potential route of toxic exposure. |
Step-by-Step Disposal Protocol
The primary and only recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1]
Step 1: Segregation and Containment
-
Identify the Waste Stream: Any material contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original container is often a suitable choice.[1]
-
Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.[10]
Step 2: Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Environmental Hazard)
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
Step 3: Storage
-
Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.[1] Store away from incompatible materials.[1][5]
Step 4: Arranging for Pickup
-
Contact Environmental Health and Safety (EHS): Once the container is full or you are ready for it to be removed, contact your institution's EHS department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[1] Alert your colleagues and your supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your EHS department immediately.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.[1]
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[3]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper use of PPE, and the step-by-step disposal protocol outlined in this guide, researchers can ensure that this final stage of the chemical lifecycle is managed with the same rigor and attention to detail as the research itself. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
-
U.S. Environmental Protection Agency. (2013). Addition of ortho-Nitrotoluene. Retrieved from [Link]
-
Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-6-Nitrotoluene, 99%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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- 10. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
Foreword: A Note on Chemical Analogs and Proactive Safety
As laboratory professionals, our commitment to safety is paramount. The compound 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is a specialized reagent for which a specific, comprehensive Safety Data Sheet (SDS) is not broadly available. In such instances, an experienced scientist does not proceed with assumptions but rather with a heightened sense of caution. Our approach is to analyze the molecule's constituent parts—a nitrotoluene core, chlorine, and trifluoromethyl groups—and extrapolate the potential hazards from well-documented analogs.
This guide is built upon the known toxicological profiles of similar chlorinated and nitrated aromatic compounds.[1][2][3][4][5] The recommendations herein are therefore conservative by design, ensuring a robust margin of safety for handling this substance. A thorough, experiment-specific risk assessment must be completed and documented before any work begins.
Anticipated Hazard Profile: A Synthesis of Known Risks
Based on data from structurally related nitrotoluene derivatives, we must assume this compound presents the following hazards:
-
High Acute Toxicity: Analogs are classified as toxic or fatal if swallowed, inhaled, or in contact with skin.[1][5][6] Absorption through the skin is a significant route of exposure.[7]
-
Organ Toxicity: Prolonged or repeated exposure may cause significant damage to organs, with the liver, kidneys, blood, and central nervous system being primary targets.[1][4][8]
-
Severe Irritation: The compound is expected to be a severe irritant to the skin and eyes.[2][3] Some analogs are known to cause severe chemical burns.[5]
-
Respiratory Hazard: As a solid, the compound poses a substantial risk from dust inhalation.[1][7] Inhalation can lead to respiratory tract irritation and systemic toxicity.[8]
-
Chronic Health Effects: Many nitrotoluene and chlorinated aromatic compounds are suspected or confirmed carcinogens, mutagens, or reproductive toxins.[9][10][11]
The Foundation of Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It does not reduce the hazard itself but provides a barrier. Therefore, it must be used in conjunction with superior control measures.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[1][3][4][10] This is non-negotiable.
-
Administrative Controls: Access to areas where this chemical is stored or handled must be restricted to authorized and trained personnel.[1] Designate specific areas for its use to prevent cross-contamination.
Mandatory PPE Protocol: A Head-to-Toe Barrier
The following PPE is required for all procedures involving this compound. The causality behind each selection is critical to understanding and ensuring compliance.
Hand Protection: The Primary Contact Barrier
Given the high dermal toxicity of analogous compounds, glove selection is critical. There is no "all-purpose" glove; the choice must be based on chemical compatibility.
-
Recommended Glove Types: While specific breakthrough time (BTT) data for this compound is unavailable, data for similar aromatic and chlorinated compounds suggest that Butyl rubber or a multi-layer laminate glove (e.g., SilverShield/4H®) are the most protective options. Heavy-duty nitrile gloves (>8 mil) may be suitable for short-duration tasks, but their performance should be verified.
-
The Double-Gloving Technique: Always wear two pairs of gloves. This provides a critical safety buffer in case the outer glove is compromised. The outer glove should be removed and replaced immediately upon known or suspected contact.
-
Pre-Operational Integrity Check: Before donning, always inspect gloves for any signs of degradation, punctures, or tears. Inflate the glove with air to check for pinholes.
Table 1: General Glove Compatibility for Aromatic Nitro Compounds
| Glove Material | General Resistance | Notes |
| Laminate (e.g., SilverShield®) | Excellent | Recommended as an outer glove for high-risk operations. |
| Butyl Rubber | Excellent | Offers high resistance to a broad range of toxic chemicals. |
| Viton® | Excellent | Often provides the longest breakthrough times but can be less flexible. |
| Heavy-Duty Nitrile (>8 mil) | Good to Fair | Suitable for splash protection and short-term use. Not for immersion. |
| Latex / Neoprene | Poor | Not recommended due to potential for rapid degradation and permeation. |
Step-by-Step Glove Protocol
-
Inspect: Check both pairs of gloves for defects.
-
Don Inner Glove: Select a size that fits snugly.
-
Don Outer Glove: Select a slightly larger size for ease of doffing. Pull the cuff of the outer glove over the cuff of your lab coat sleeve.
-
During Work: Be mindful of contact. If the outer glove is contaminated, step back, remove the outer glove using the proper technique, and don a new one.
-
Doffing: Remove the outer glove first by peeling it off from the cuff, turning it inside out without touching the exterior. Then, remove the inner glove using the same technique. Dispose of both immediately in the designated hazardous waste container.
Eye and Face Protection: Shielding Against Dust and Splashes
-
Mandatory Eye Protection: ANSI Z87.1-rated chemical splash goggles are required at all times.[7] Standard safety glasses do not provide an adequate seal against dust and splashes and are insufficient.
-
Face Shield Requirement: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing or energetic dust generation, such as during the dissolution of larger quantities or during cleanup of a spill.[12]
Body Protection: Preventing Incidental Contact
A standard cotton lab coat is not sufficient. A chemical-resistant, flame-retardant lab coat is required. It must be fully buttoned, with the sleeves rolled down and covered by the outer glove cuffs. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[13]
Respiratory Protection: Guarding Against Inhalation
Given the high inhalation toxicity and the solid nature of the compound, respiratory protection is essential, particularly when handling the powder outside of a contained system.
-
For Weighing and Handling Solids: A NIOSH-approved respirator is mandatory. The minimum requirement is an air-purifying respirator (APR) with a P100 (HEPA) particulate filter .[7]
-
For Handling Solutions/Vapors: If there is a risk of aerosol or vapor generation, the P100 filter should be combined with an organic vapor (OV) cartridge .
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have passed a quantitative fit test within the last year. Facial hair that interferes with the seal is not permitted.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. hsa.ie [hsa.ie]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Nitrotoluene [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
